molecular formula C7H6BrFO2 B1294193 4-Bromo-5-fluoro-2-methoxyphenol CAS No. 886510-25-4

4-Bromo-5-fluoro-2-methoxyphenol

Cat. No.: B1294193
CAS No.: 886510-25-4
M. Wt: 221.02 g/mol
InChI Key: BJNIUDHOXUKBCY-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methoxyphenol is a useful research compound. Its molecular formula is C7H6BrFO2 and its molecular weight is 221.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNIUDHOXUKBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650148
Record name 4-Bromo-5-fluoro-2-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886510-25-4
Record name 4-Bromo-5-fluoro-2-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886510-25-4
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyphenol (CAS: 886510-25-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-fluoro-2-methoxyphenol, a halogenated phenolic compound with significant potential in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering detailed experimental protocols and visual representations of relevant biological pathways.

Core Chemical and Physical Data

This compound is a substituted phenol derivative with the molecular formula C₇H₆BrFO₂ and a molecular weight of 221.02 g/mol . Its structure features a benzene ring substituted with bromo, fluoro, methoxy, and hydroxyl groups, making it a versatile intermediate for further chemical modifications.

PropertyValueReference
CAS Number 886510-25-4
Molecular Formula C₇H₆BrFO₂
Molecular Weight 221.02 g/mol
Appearance White to off-white solid
Melting Point 80-83 °C
Purity Typically ≥98%[1]
Application Pharmaceutical intermediate[1]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway:

A potential synthetic route could start from 2-methoxyphenol, involving sequential halogenation steps. The directing effects of the hydroxyl and methoxy groups will influence the position of bromination and fluorination.

Synthetic Pathway 2-Methoxyphenol 2-Methoxyphenol Intermediate_1 Intermediate_1 2-Methoxyphenol->Intermediate_1 Fluorination This compound This compound Intermediate_1->this compound Bromination

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Data:

Specific spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic peaks can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl proton. The coupling patterns will be influenced by the fluorine and bromine substituents.

  • ¹³C NMR: Resonances for the seven carbon atoms, with chemical shifts influenced by the electronegative halogen and oxygen substituents.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretching of the phenol, C-O stretching of the ether and phenol, and C-Br and C-F stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine.

Experimental Protocols

This section details experimental procedures involving this compound as a reactant, as described in the patent literature. These protocols highlight its utility as a building block in the synthesis of more complex molecules.

Protocol 1: Ether Synthesis with 5-(chloromethyl)-2-methoxypyridine

This protocol describes the synthesis of 5-((4-bromo-5-fluoro-2-methoxyphenoxy)methyl)-2-methoxypyridine, a potential intermediate for Tropomyosin-related kinase (Trk) inhibitors.[2]

Materials:

  • This compound

  • 5-(chloromethyl)-2-methoxypyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of this compound (2.82 g, 12.25 mmol) in N,N-dimethylformamide (50 mL), add 5-(chloromethyl)-2-methoxypyridine hydrochloride (2.50 g, 12.86 mmol) and potassium carbonate (5.08 g, 36.75 mmol).[2]

  • Heat the reaction mixture to 100°C.[2]

  • After 2 hours, allow the mixture to cool to room temperature.[2]

  • Dilute the reaction mixture with water.[2]

  • Extract the aqueous mixture with ethyl acetate (3x).[2]

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography.

Ether Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Reactants This compound 5-(chloromethyl)-2-methoxypyridine HCl K₂CO₃ in DMF Heating Heat to 100°C for 2h Reactants->Heating Cooling Cool to RT Heating->Cooling Quenching Add Water Cooling->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification

Caption: Workflow for the synthesis of a diaryl ether intermediate.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a Suzuki-Miyaura coupling reaction to form a C-C bond, demonstrating the reactivity of the bromo-substituent.[3]

Materials:

  • This compound

  • Phenylboronic acid

  • Triethylamine (TEA)

  • Cupric acetate

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To a 100 mL oven-dried flask, add this compound (500 mg, 2.26 mmol), phenylboronic acid (0.73 g, 6.00 mmol), triethylamine (2.0 mL, 14.3 mmol), cupric acetate (0.70 g, 3.85 mmol), and dichloromethane (20 mL).[3]

  • Stir the reaction mixture at room temperature for 48 hours.[3]

  • Filter the reaction mixture through Celite.[3]

  • Concentrate the filtrate in vacuo to obtain a residue.[3]

  • Purify the residue by silica gel chromatography to yield the desired product.[3]

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of bromophenols and phenolic compounds are known to exhibit a range of biological activities. The presence of the phenolic hydroxyl group, methoxy group, and halogen substituents suggests potential for antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Potential Signaling Pathway Modulation

Phenolic compounds are known to modulate several key signaling pathways involved in inflammation and cancer. It is plausible that this compound could interact with these pathways.

Signaling Pathways Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor MAPK MAPK Cascade (ERK, JNK, p38) Receptor->MAPK PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt NFkB NF-κB Pathway Receptor->NFkB Transcription Gene Transcription MAPK->Transcription PI3K_Akt->Transcription NFkB->Transcription Response Inflammatory Response (e.g., COX-2, iNOS, Cytokines) Transcription->Response Phenolic_Compound This compound (Hypothetical Inhibition) Phenolic_Compound->MAPK Phenolic_Compound->PI3K_Akt Phenolic_Compound->NFkB

Caption: Potential modulation of inflammatory signaling pathways by phenolic compounds.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates. The presence of multiple functional groups allows for diverse chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. Its use as an intermediate in the synthesis of potential Trk inhibitors highlights its relevance in the development of targeted therapies for cancer and other diseases.[2] The fluorination of the molecule can enhance metabolic stability and binding affinity of the final drug product.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of complex organic molecules. While direct biological data is sparse, the known activities of related phenolic compounds suggest a high potential for this molecule in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.

References

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 4-Bromo-5-fluoro-2-methoxyphenol (CAS No. 886510-25-4). While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and provides comparative data from structurally related compounds to offer valuable insights for research and development.

Molecular Structure and Chemical Properties

This compound is a halogenated and methoxylated phenol derivative. Its structure features a benzene ring substituted with a hydroxyl group, a methoxy group, a bromine atom, and a fluorine atom. This combination of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 886510-25-4[1][2][3][4][5]
Molecular Formula C₇H₆BrFO₂[1][2][4][5]
Molecular Weight 221.02 g/mol [1][2][5]
Melting Point 80-83 °C[1]
Appearance Not specified (likely a solid at room temperature)Inferred from melting point
Solubility Not specified-

Spectroscopic Data (Comparative Analysis)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. The aromatic protons' chemical shifts and coupling constants will be influenced by the positions of the bromine, fluorine, hydroxyl, and methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic, methoxy, and hydroxyl-substituted carbons, with further shifts influenced by the halogen substituents.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.[6][7][8]

Table 2: Comparative ¹H NMR Data of Related Phenolic Compounds (in CDCl₃)

CompoundAr-H Chemical Shifts (ppm)OCH₃ (ppm)OH (ppm)
4-Bromo-2-methoxyphenol 7.00-6.97 (m, 2H), 6.80 (d, 1H)3.88 (s, 3H)5.51 (s, 1H)
2-Bromo-4-methoxyphenol 7.01 (d, 1H), 6.94 (d, 1H), 6.78 (dd, 1H)3.75 (s, 3H)5.23 (s, 1H)
4-Fluoro-2-methoxyphenol Not specifiedNot specifiedNot specified

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether and phenol (around 1000-1300 cm⁻¹). The C-Br and C-F stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹).

2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 221.02. Due to the presence of bromine, a characteristic M+2 isotope peak of nearly equal intensity to the M⁺ peak will be observed, which is a definitive feature for monobrominated compounds. Fragmentation patterns would likely involve the loss of the methoxy group, hydroxyl group, and halogen atoms.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a plausible synthetic route can be proposed based on established organic chemistry reactions for the functionalization of phenols.

Proposed Synthesis Workflow

A potential synthesis could start from 2-fluoro-5-nitrophenol, which can be methoxylated to form 4-fluoro-2-methoxy-1-nitrobenzene. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, could introduce the bromine atom. A final step would be the conversion of the amino group to a hydroxyl group. A more direct route could involve the bromination of 4-fluoro-2-methoxyphenol.

Proposed Synthesis Workflow for this compound start Starting Material: 4-Fluoro-2-methoxyphenol bromination Bromination (e.g., with NBS or Br₂) start->bromination Dissolve in solvent workup Aqueous Workup and Extraction bromination->workup Reaction quenching purification Purification (e.g., Column Chromatography) workup->purification Crude product product Product: This compound purification->product Pure product

Caption: A plausible laboratory synthesis workflow.

General Experimental Protocol for Spectroscopic Analysis

  • NMR Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • IR Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer.

  • MS Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol, acetonitrile) for analysis by GC-MS or LC-MS.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are not currently available. However, the class of bromophenols, particularly those derived from marine sources, has been shown to exhibit a range of interesting biological activities.[9][10] These activities are often attributed to their antioxidant and enzyme-inhibiting properties.

Potential Biological Activities of Structurally Related Bromophenols:

  • Antioxidant Activity: Phenolic compounds are known for their ability to scavenge free radicals. The presence of the phenolic hydroxyl group in this compound suggests potential antioxidant properties.

  • Antimicrobial Activity: Halogenated phenols often exhibit antimicrobial properties. The bromine and fluorine substituents may enhance this activity.

  • Enzyme Inhibition: Various bromophenols have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase.[11]

  • Anticancer Activity: Some bromophenol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10]

Conceptual Diagram of Potential Biological Activities compound This compound antioxidant Antioxidant Activity (Radical Scavenging) compound->antioxidant antimicrobial Antimicrobial Activity (e.g., Antibacterial) compound->antimicrobial enzyme_inhibition Enzyme Inhibition (e.g., AChE, CA) compound->enzyme_inhibition anticancer Anticancer Activity (Cytotoxicity) compound->anticancer

Caption: Potential biological activities based on related compounds.

Experimental Protocol for Antioxidant Activity (DPPH Assay)

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a series of dilutions from the stock solution. Prepare a solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well plate, add a specific volume of each dilution of the test compound to the wells. Add the DPPH solution to each well. Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound compared to a control. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Conclusion

This compound is a multifaceted chemical compound with potential for a variety of applications in research and development, particularly in the synthesis of bioactive molecules. While comprehensive data on this specific molecule is sparse, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-fluoro-2-methoxyphenol from Guaiacol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-5-fluoro-2-methoxyphenol, a halogenated derivative of guaiacol. Due to the absence of a direct, documented synthesis, this paper outlines a rational multi-step approach starting from the readily available precursor, guaiacol. This document is intended to serve as a foundational resource, offering detailed experimental protocols, expected quantitative outcomes, and a clear visual representation of the synthetic workflow to aid researchers in the preparation of this and structurally related compounds.

Proposed Synthetic Strategy

The synthesis of this compound from guaiacol necessitates a strategic sequence of reactions to ensure the correct regiochemical placement of the bromo and fluoro substituents. The proposed pathway involves six key stages:

  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group of guaiacol is initially protected as an acetate ester. This prevents interference from the acidic proton and modulates the directing effect of the oxygen during subsequent electrophilic aromatic substitution reactions.

  • Electrophilic Bromination: The introduction of a bromine atom onto the aromatic ring is achieved through electrophilic bromination. The combined directing effects of the methoxy and acetoxy groups favor substitution at the C4 position (para to the methoxy group).

  • Nitration: A nitro group is installed on the brominated intermediate. The position of nitration is governed by the directing influence of the existing methoxy, bromo, and acetoxy substituents.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to a primary amine, a necessary precursor for the introduction of the fluorine atom via the Sandmeyer reaction.

  • Fluorination via Sandmeyer Reaction: The synthesized aniline derivative is converted to the corresponding aryl fluoride through a Sandmeyer reaction, a reliable method for the introduction of fluorine onto an aromatic ring.

  • Deprotection: The final step involves the hydrolysis of the acetate ester to unveil the phenolic hydroxyl group, yielding the target molecule, this compound.

Caption: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table outlines the anticipated yields for each transformation in the proposed synthetic route. These values are derived from literature precedents for analogous reactions and serve as a benchmark for the synthesis.

StepReactionStarting MaterialProductKey ReagentsExpected Yield (%)
1AcetylationGuaiacol2-Methoxyphenyl acetateAcetic anhydride, ZnCl₂85-95
2Bromination2-Methoxyphenyl acetate4-Bromo-2-methoxyphenyl acetateBr₂, Acetic Acid84[1]
3Nitration4-Bromo-2-methoxyphenyl acetate4-Bromo-5-nitro-2-methoxyphenyl acetateHNO₃, H₂SO₄70-85
4Reduction4-Bromo-5-nitro-2-methoxyphenyl acetate5-Amino-4-bromo-2-methoxyphenyl acetateSn, HCl80-95
5Fluorination5-Amino-4-bromo-2-methoxyphenyl acetate4-Bromo-5-fluoro-2-methoxyphenyl acetateNaNO₂, HBF₄40-60
6Deprotection4-Bromo-5-fluoro-2-methoxyphenyl acetateThis compoundNaHCO₃, H₂O97[2]

Detailed Experimental Protocols

Step 1: Acetylation of Guaiacol

This procedure protects the phenolic hydroxyl group of guaiacol as an acetate ester.

  • Materials: Guaiacol (2-methoxyphenol), Acetic anhydride, Anhydrous ZnCl₂, Acetic acid, Water, Ethyl acetate, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve guaiacol (1.0 equivalent) and anhydrous ZnCl₂ (1.25 equivalents) in glacial acetic acid.[3]

    • Add acetic anhydride (1.1 equivalents) dropwise to the solution at room temperature over a period of 30 minutes.[3]

    • Heat the reaction mixture to 90-95°C and maintain for 5 hours.[3]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and remove the acetic acid under reduced pressure.

    • Quench the residue with water and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude 2-methoxyphenyl acetate, which can be purified further by distillation or column chromatography if necessary.

Step 2: Bromination of 2-Methoxyphenyl Acetate

This step introduces a bromine atom at the C4 position of the aromatic ring.

  • Materials: 2-Methoxyphenyl acetate, Bromine, Glacial acetic acid, Ice-water.

  • Procedure:

    • Dissolve 2-methoxyphenyl acetate (1.0 equivalent) in glacial acetic acid in a stirred reaction vessel.[1]

    • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise over 30 minutes.[1]

    • Continue stirring the mixture at room temperature for an additional 60 minutes.[1]

    • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.[1]

    • Collect the solid by filtration, wash thoroughly with cold water, and air-dry.

    • Recrystallize the crude product from a suitable solvent like xylene to obtain pure 4-bromo-2-methoxyphenyl acetate.[1]

Step 3: Nitration of 4-Bromo-2-methoxyphenyl Acetate

This protocol introduces a nitro group, which is a precursor to the amine needed for the Sandmeyer reaction.

  • Materials: 4-Bromo-2-methoxyphenyl acetate, Concentrated Nitric Acid, Concentrated Sulfuric Acid, Crushed ice.

  • Procedure:

    • In a flask cooled in an ice-salt bath, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

    • Slowly add solid 4-bromo-2-methoxyphenyl acetate in portions to the stirred nitrating mixture, ensuring the temperature does not exceed 10°C.

    • Stir the reaction mixture for 1-2 hours at 0-5°C.

    • Carefully pour the reaction mixture onto a large volume of crushed ice.

    • Allow the ice to melt, and collect the precipitated solid by filtration.

    • Wash the solid extensively with cold water until the filtrate is neutral to litmus paper.

    • Dry the product and recrystallize from ethanol to obtain 4-bromo-5-nitro-2-methoxyphenyl acetate.

Step 4: Reduction of the Nitro Group

The nitro group is reduced to an amine using tin and hydrochloric acid.

  • Materials: 4-Bromo-5-nitro-2-methoxyphenyl acetate, Tin (Sn) metal, Concentrated Hydrochloric Acid, Sodium Hydroxide solution, Ethyl acetate, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • In a round-bottom flask, combine 4-bromo-5-nitro-2-methoxyphenyl acetate (1.0 equivalent) and tin metal (2.5 equivalents).

    • Add ethanol as a solvent, followed by the slow addition of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 3-4 hours.

    • After cooling, filter the reaction mixture to remove excess tin.

    • Carefully basify the filtrate with a concentrated sodium hydroxide solution until the pH is approximately 10.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-4-bromo-2-methoxyphenyl acetate.

Step 5: Sandmeyer Reaction for Fluorination

This classic reaction converts the arylamine to an aryl fluoride.

  • Materials: 5-Amino-4-bromo-2-methoxyphenyl acetate, Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂), Diethyl ether, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve the amine (1.0 equivalent) in an aqueous solution of tetrafluoroboric acid at 0°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

    • Gently warm the mixture to room temperature and then heat carefully until gas evolution ceases.

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the organic extract with saturated sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-5-fluoro-2-methoxyphenyl acetate.

Step 6: Deprotection of the Acetate Group

The final step is the hydrolysis of the acetate ester to yield the target phenol.

  • Materials: 4-Bromo-5-fluoro-2-methoxyphenyl acetate, Sodium bicarbonate (NaHCO₃), Water, Diethyl ether, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a solution of 4-bromo-5-fluoro-2-methoxyphenyl acetate (1.0 equivalent) in methanol, add a saturated aqueous solution of sodium bicarbonate.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound.

Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis, from starting material to the final product, highlighting the key transformation at each stage.

Experimental_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Nitration cluster_step4 Step 4: Reduction cluster_step5 Step 5: Sandmeyer Fluorination cluster_step6 Step 6: Deprotection s1_start Dissolve Guaiacol & ZnCl2 in Acetic Acid s1_reagent Add Acetic Anhydride s1_start->s1_reagent s1_react Heat at 90-95°C s1_reagent->s1_react s1_workup Workup & Purification s1_react->s1_workup s1_product 2-Methoxyphenyl acetate s1_workup->s1_product s2_start Dissolve 2-Methoxyphenyl acetate in Acetic Acid s1_product->s2_start s2_reagent Add Bromine Solution s2_start->s2_reagent s2_react Stir at RT s2_reagent->s2_react s2_workup Precipitation & Recrystallization s2_react->s2_workup s2_product 4-Bromo-2-methoxyphenyl acetate s2_workup->s2_product s3_start Add 4-Bromo-2-methoxyphenyl acetate to cold HNO3/H2SO4 s2_product->s3_start s3_react Stir at 0-10°C s3_start->s3_react s3_workup Precipitation & Recrystallization s3_react->s3_workup s3_product 4-Bromo-5-nitro-2-methoxyphenyl acetate s3_workup->s3_product s4_start Mix Nitrated Intermediate with Sn s3_product->s4_start s4_reagent Add conc. HCl s4_start->s4_reagent s4_react Reflux s4_reagent->s4_react s4_workup Workup & Extraction s4_react->s4_workup s4_product 5-Amino-4-bromo-2-methoxyphenyl acetate s4_workup->s4_product s5_start Dissolve Amine in HBF4 s4_product->s5_start s5_reagent Add NaNO2 solution s5_start->s5_reagent s5_react Heat to Decompose s5_reagent->s5_react s5_workup Extraction & Purification s5_react->s5_workup s5_product 4-Bromo-5-fluoro-2-methoxyphenyl acetate s5_workup->s5_product s6_start Mix Fluorinated Intermediate with NaHCO3 in Water s5_product->s6_start s6_react Stir at RT s6_start->s6_react s6_workup Extraction & Solvent Evaporation s6_react->s6_workup s6_product This compound s6_workup->s6_product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 4-Bromo-5-fluoro-2-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-fluoro-2-methoxyphenol is a halogenated and methoxylated phenol derivative. Its structural features suggest potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. A thorough spectroscopic characterization is paramount for unequivocal structure elucidation, purity assessment, and quality control. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables present the anticipated spectroscopic data for this compound. These values are estimations based on the analysis of similar structures and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 7.1 - 7.3Doublet~ 2-3H-6
~ 6.8 - 7.0Doublet~ 8-9H-3
~ 5.5 - 6.0Singlet-Ar-OH
~ 3.8 - 3.9Singlet--OCH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 150 - 155 (d)C-5 (C-F)
~ 145 - 150C-2 (C-O)
~ 140 - 145C-1 (C-OH)
~ 115 - 120 (d)C-6
~ 110 - 115 (d)C-3
~ 100 - 105C-4 (C-Br)
~ 55 - 60-OCH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
3550 - 3200 (broad)O-H stretch (phenolic)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic, -OCH₃)
1600 - 1450C=C stretch (aromatic)
1250 - 1200C-O stretch (aryl ether)
1150 - 1100C-F stretch
~ 600C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z RatioAssignment
~ 220 / 222[M]⁺ molecular ion peak (presence of Br isotope)
Lost fragment masses-CH₃, -OCH₃, -Br, -CO

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply firm, even pressure with the built-in press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • GC Separation (if applicable): Inject the sample into the GC. The compound will be separated from any impurities on a capillary column before entering the mass spectrometer.

  • MS Analysis:

    • The sample is ionized using a standard electron energy of 70 eV.

    • The mass analyzer scans a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-300).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling, Frequencies, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Logical_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Compound 4-Bromo-5-fluoro- 2-methoxyphenol Proton_NMR ¹H NMR (Proton Environment) Compound->Proton_NMR Carbon_NMR ¹³C NMR (Carbon Skeleton) Compound->Carbon_NMR IR_Spec IR Spectrum (Functional Groups) Compound->IR_Spec Mass_Spec Mass Spectrum (Molecular Weight, Fragmentation) Compound->Mass_Spec

1H NMR and 13C NMR analysis of halogenated methoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Halogenated Methoxyphenols

Executive Summary: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.[1][2][3][4] For researchers and professionals in drug development and materials science, halogenated methoxyphenols represent a class of compounds with significant synthetic and biological importance. Their structural characterization, however, can be complex due to the interplay of electronic effects from multiple substituents on the aromatic ring. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectroscopy of these compounds. It moves beyond a simple recitation of data, offering field-proven insights into the causality behind spectral features, experimental design, and data interpretation. We will explore the fundamental principles governing chemical shifts and coupling constants, detail the profound influence of substituent and solvent effects, and provide robust experimental protocols to ensure the acquisition of high-quality, reproducible data. Advanced 2D NMR techniques are also discussed to address complex cases and provide unambiguous structural assignments.

Halogenated methoxyphenols are key intermediates and final products in a wide array of chemical applications, from pharmaceuticals and agrochemicals to polymers and fragrances. The precise location of the hydroxyl, methoxy, and halogen groups on the phenolic ring dictates the molecule's chemical reactivity, biological activity, and physical properties. An error in isomeric assignment can lead to wasted resources, misinterpreted biological data, and compromised intellectual property.

NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution.[1][4] It allows us to map the carbon-hydrogen framework, deduce the connectivity of atoms, and probe the subtle electronic interactions that define the molecule. This guide is designed to empower researchers to confidently interpret the ¹H and ¹³C NMR spectra of halogenated methoxyphenols, transforming raw data into definitive structural knowledge.

Fundamental Principles for Analyzing Substituted Phenols

A foundational understanding of how substituents influence the electronic environment of the aromatic ring is critical. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) through resonance, while halogens exhibit a dual nature: they are electron-withdrawing through induction but electron-donating through resonance. This electronic tug-of-war is the primary determinant of the chemical shifts observed in the NMR spectrum.[5]

¹H NMR Spectroscopy: Probing the Proton Environment
  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reflects the electronic environment of the proton. Electron-donating groups shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups deshield them, causing a downfield shift.[5][6]

  • Integration: The area under a signal is proportional to the number of protons it represents. This is crucial for determining the relative number of protons in different environments (e.g., the three protons of a methoxy group vs. a single aromatic proton).[6][7]

  • Spin-Spin Coupling (J-coupling): The splitting of a signal into a multiplet (e.g., doublet, triplet) arises from the magnetic influence of non-equivalent protons on adjacent atoms. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides direct evidence of atomic connectivity.[7][8][9]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Due to the low natural abundance of the ¹³C isotope, these spectra are acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[7] The chemical shift range for ¹³C is much larger than for ¹H (~200 ppm), making signal overlap less common.[10] The chemical shift of a carbon is highly sensitive to its electronic environment and the nature of the atoms attached to it.[4][5]

The Critical Role of Solvent and Hydrogen Bonding

The choice of deuterated solvent is a pivotal experimental decision. The hydroxyl proton signal is particularly sensitive to the solvent. In non-hydrogen-bonding solvents like chloroform-d (CDCl₃), the -OH signal can be broad and its chemical shift concentration-dependent due to intermolecular hydrogen bonding between phenol molecules.[11] In contrast, strong hydrogen-bond accepting solvents like DMSO-d₆ will form a distinct solute-solvent hydrogen bond, resulting in a sharper, more defined -OH signal at a downfield position, and minimizing intermolecular exchange.[12][13][14] This effect is crucial for observing the hydroxyl proton and its potential couplings.

Deciphering the Spectra of Halogenated Methoxyphenols

Key ¹H NMR Spectral Features
Proton TypeTypical Chemical Shift (δ) Range (ppm)Notes
Hydroxyl (-OH) 4.0 - 8.0 (variable)Position and sharpness are highly dependent on solvent, concentration, and temperature.[13][15] Often appears as a broad singlet, but can be a sharp signal in DMSO-d₆.
Methoxy (-OCH₃) 3.7 - 4.0Typically a sharp singlet integrating to 3 protons.[16] Its position can be subtly influenced by ortho substituents.
Aromatic (Ar-H) 6.0 - 8.0The specific chemical shifts and coupling patterns are highly diagnostic of the substitution pattern on the ring.[5]

Causality of Substituent Effects:

  • -OH and -OCH₃ Groups: As powerful electron-donating groups, they strongly shield the ortho and para positions, shifting the signals for protons at these positions significantly upfield compared to benzene (7.3 ppm).[5]

  • Halogen Atoms (F, Cl, Br, I): Their effect is twofold:

    • Inductive Effect (-I): They withdraw electron density through the sigma bond network, deshielding nearby protons. This effect is strongest at the ipso and ortho positions.

    • Resonance Effect (+R): Their lone pairs can donate electron density into the π-system, shielding the ortho and para positions.

    • The net result depends on the specific halogen. For chlorine and bromine, the inductive effect generally dominates, leading to a net deshielding of aromatic protons compared to a non-halogenated analogue.

Key ¹³C NMR Spectral Features
Carbon TypeTypical Chemical Shift (δ) Range (ppm)Notes
Methoxy (-OCH₃) 55 - 63The chemical shift is sensitive to steric hindrance. Methoxy groups flanked by two ortho substituents are often shifted downfield (~62 ppm) compared to unhindered ones (~56 ppm).[17][18]
C-OH 145 - 160The carbon directly attached to the hydroxyl group is significantly deshielded.[15]
C-OR 145 - 160The carbon attached to the methoxy group is also strongly deshielded.
C-Halogen 100 - 135The "heavy atom effect" is significant. The shift moves upfield from C-F to C-Cl to C-Br to C-I.
Aromatic (C-H) 110 - 130Shifts are influenced by the combination of all substituents.

Diagram: Substituent Effects on the Aromatic Ring This diagram illustrates the interplay of inductive and resonance effects that determine the final chemical shifts of aromatic protons and carbons.

G cluster_ring Phenolic Ring cluster_effects Electronic Effects C1 C1-OH C2 C2-H C3 C3-H C4 C4-X C5 C5-H C6 C6-H Inductive Inductive Effect (-I) (Withdrawal) Inductive->C3 Deshields (ortho) Inductive->C5 Deshields (ortho) Resonance Resonance Effect (+R) (Donation) Resonance->C2 Shields (ortho) Resonance->C6 Shields (ortho) OH OH / OCH₃ OH->Resonance Strong Halogen Halogen (X) Halogen->Inductive Strong Halogen->Resonance Weak

Caption: Electronic effects of substituents on the aromatic ring.

Spin-Spin Coupling: The Key to Connectivity

In the aromatic region, the magnitude of the J-coupling constant is highly dependent on the number of bonds separating the coupled protons. This is a powerful tool for determining the substitution pattern.

Coupling TypeNumber of BondsTypical J-value (Hz)
Ortho (³JHH) 37 - 10
Meta (⁴JHH) 42 - 3
Para (⁵JHH) 50 - 1

For example, a proton with only one ortho neighbor will appear as a doublet (d) with J ≈ 8 Hz. A proton with one ortho and one meta neighbor will appear as a doublet of doublets (dd) with J ≈ 8 Hz and 2.5 Hz.[8][9] A para-substituted ring with two different substituents often shows a characteristic pattern of two apparent doublets, sometimes referred to as an AA'BB' system.[19]

Advanced 2D NMR for Unambiguous Assignments

When the 1D spectrum is crowded or assignments are ambiguous, 2D NMR techniques are essential.[20][21][22]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that they are spin-coupled (typically ortho, meta).[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to. This is the most reliable way to assign protonated carbons.[7][21]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments, for instance, by correlating the methoxy protons to the aromatic carbon they are attached to.[7][23]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of whether they are bonded. This can be used to confirm the proximity of a methoxy group to a specific aromatic proton.

Diagram: 2D NMR Connectivity Workflow This diagram shows how different 2D NMR experiments are used in concert to build a complete molecular structure.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Experiments cluster_analysis Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments Assemble Assemble Fragments HMBC->Assemble Fragments->Assemble Structure Propose Final Structure Assemble->Structure

Caption: Workflow for structural elucidation using 2D NMR.

Field-Proven Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and correct instrument parameterization.

Protocol: NMR Sample Preparation

Rationale: A homogeneous sample free of particulate matter and paramagnetic impurities is essential for achieving high-resolution spectra.[24] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[25][26]

Methodology:

  • Select an Appropriate Solvent: Chloroform-d (CDCl₃) is a good first choice for general solubility.[24] For clear observation of the -OH proton, DMSO-d₆ is superior.[13] Ensure the solvent is of high purity (>99.8% D).

  • Determine Sample Concentration:

    • For ¹H NMR, weigh 5-25 mg of the compound.[25]

    • For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower sensitivity of the nucleus.[25]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[24][26] Vortex or gently warm if necessary to fully dissolve the sample.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[27] Solid particles will degrade spectral resolution.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[26][27]

Protocol: Standard ¹H and ¹³C Data Acquisition and Processing

Rationale: Proper acquisition parameters ensure optimal signal-to-noise and resolution. Data processing converts the raw time-domain signal (FID) into the frequency-domain spectrum for analysis.[28]

Acquisition Steps (Conceptual):

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • "Shim" the magnetic field to optimize its homogeneity across the sample, which is critical for sharp lineshapes.

  • For ¹H NMR , acquire a spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

  • For ¹³C NMR , use a proton-decoupled pulse sequence. A much larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be needed to obtain adequate sensitivity.

Processing Steps (using typical NMR software like TopSpin, Mnova):

  • Fourier Transformation (FT): Convert the raw Free Induction Decay (FID) into the spectrum.

  • Phasing: Adjust the phase of the spectrum so that all peaks are purely absorptive and point upwards.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is set to 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is set to 77.16 ppm. Tetramethylsilane (TMS) can also be used as an internal standard at 0.00 ppm.[6]

  • Integration: Integrate the signals in the ¹H spectrum to determine relative proton counts.

  • Peak Picking: Identify the exact chemical shift of each peak maximum.

Conclusion

The ¹H and ¹³C NMR analysis of halogenated methoxyphenols is a nuanced but powerful discipline. A successful analysis hinges on understanding the fundamental electronic effects of the substituents, making informed experimental choices—particularly regarding the solvent—and leveraging the full suite of modern 1D and 2D NMR experiments. By following the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of these spectra to achieve accurate, reliable, and self-validating structural elucidation, ensuring the integrity of their chemical research and development efforts.

References

Mass spectrometry fragmentation pattern of 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-5-fluoro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Due to the absence of publicly available experimental mass spectra for this specific molecule, this guide utilizes data from structurally analogous compounds and fundamental principles of mass spectrometry to construct a plausible fragmentation pathway. The document includes a summary of predicted quantitative mass spectral data, a comprehensive experimental protocol for the analysis of similar halogenated phenols, and a visualization of the proposed fragmentation pathway. This guide is intended to be a valuable resource for researchers involved in the characterization of halogenated aromatic compounds.

Core Concepts in the Mass Spectrometry of Halogenated Phenols

Electron Ionization (EI) is a widely used "hard" ionization technique, particularly in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of semi-volatile organic compounds.[1][2] The high energy of the electron beam (typically 70 eV) imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent extensive, structurally informative fragmentation.[2]

For this compound, the key structural features that will dictate its fragmentation pattern are the aromatic ring, the hydroxyl group, the methoxy group, and the two halogen substituents (bromine and fluorine). The presence of bromine is particularly noteworthy due to its characteristic isotopic pattern, with 79Br and 81Br existing in an approximate 1:1 ratio. This will result in a distinct M+2 peak for all bromine-containing fragments.[2]

Predicted Mass Spectrometry Fragmentation Data

A predicted fragmentation pattern for this compound can be inferred from the known fragmentation of similar compounds, such as other bromo-phenols, fluoro-phenols, and methoxy-phenols.[3][4][5] The molecular weight of this compound (C7H6BrFO2) is approximately 220.02 g/mol .

The mass spectrum is expected to be characterized by a prominent molecular ion peak cluster at m/z 220 and 222. The primary fragmentation pathways are anticipated to involve the loss of a methyl radical (•CH3) from the methoxy group, followed by the sequential loss of carbon monoxide (CO). Other significant fragmentation pathways may include the loss of the bromine atom and potentially the hydrofluoric acid (HF).

Table 1: Predicted Mass Spectrum Fragmentation Data for this compound

Predicted m/zIon DescriptionPredicted Relative Abundance
220/222Molecular Ion [M]+•High
205/207Loss of •CH3 [M-•CH3]+Moderate to High
177/179Loss of •CH3 and CO [M-•CH3-CO]+Moderate
149/151Loss of •CH3 and 2CO [M-•CH3-2CO]+Low to Moderate
141Loss of •Br [M-•Br]+Low
126Loss of •Br and •CH3 [M-•Br-•CH3]+Low
98Loss of •Br, •CH3 and CO [M-•Br-•CH3-CO]+Low

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion. The subsequent fragmentation is likely to proceed through several key pathways as illustrated in the diagram below. The most prominent pathway is expected to be the alpha-cleavage of the methoxy group, leading to the loss of a methyl radical.[3][6]

fragmentation_pathway M [C₇H₆BrFO₂]⁺• m/z 220/222 (Molecular Ion) M_minus_CH3 [C₆H₃BrFO]⁺ m/z 205/207 M->M_minus_CH3 - •CH₃ M_minus_Br [C₇H₆FO₂]⁺ m/z 141 M->M_minus_Br - •Br M_minus_CH3_minus_CO [C₅H₃BrFO]⁺ m/z 177/179 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations for calibration.

  • Sample Extraction (if necessary): For analysis in complex matrices, a sample extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, may be required.

4.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

    • Scan Rate: 2 scans/second.

4.3. Data Analysis

  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

  • Fragmentation Analysis: Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

Logical Workflow for Analysis

The general workflow for the analysis of this compound using GC-MS is a sequential process that ensures accurate and reproducible results.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Prepare Standard Solutions extract Sample Extraction & Cleanup prep->extract inject Inject into GC extract->inject separate Chromatographic Separation inject->separate ionize Ionization & Fragmentation (MS) separate->ionize detect Ion Detection ionize->detect identify Peak Identification detect->identify extract_spec Extract Mass Spectrum identify->extract_spec analyze Fragmentation Analysis extract_spec->analyze

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-5-fluoro-2-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-fluoro-2-methoxyphenol, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the compound's structural features and provides a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, formulation, and analysis of this and structurally related compounds.

Predicted Solubility Profile

A systematic experimental study is essential to determine the precise solubility of this compound in a range of organic solvents for its effective use in synthesis, purification, and formulation.

Quantitative Solubility Data

As specific experimental data is not publicly available, the following table is provided as a template for researchers to populate with their experimentally determined values.

Organic SolventChemical ClassPredicted SolubilityExperimentally Determined Solubility ( g/100 mL) at 25°C
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
IsopropanolPolar ProticModerate to HighData to be determined
AcetonePolar AproticHighData to be determined
Ethyl AcetatePolar AproticModerate to HighData to be determined
DichloromethaneHalogenatedModerateData to be determined
ChloroformHalogenatedModerateData to be determined
TolueneAromatic HydrocarbonLow to ModerateData to be determined
HexaneNon-polarLowData to be determined
Diethyl EtherEtherHighData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighData to be determined
N,N-Dimethylformamide (DMF)Polar AproticVery HighData to be determined

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1][2][3] This method involves equilibrating an excess amount of the solid with the solvent at a constant temperature until the solution becomes saturated.

Materials and Equipment
  • This compound (solid)

  • High-purity organic solvents

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • To each vial, add a known volume of a specific organic solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

  • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

Step 2: Sample Collection and Preparation

  • After the equilibration period, cease shaking and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a pipette.

  • Immediately filter the sample through a syringe filter to remove any undissolved microparticles.[4] This step is critical to prevent overestimation of the solubility.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

Step 3: Quantification

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate a calibration curve by analyzing the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.[5][6]

  • Analyze the diluted, filtered sample solution using the same analytical method to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Step 4: Data Reporting

  • Report the solubility in units such as g/100 mL, mg/mL, or molarity (mol/L).

  • Specify the temperature at which the solubility was determined.

  • Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.[7]

Visualizations

The following diagrams illustrate the key experimental workflow and the factors influencing the solubility of organic compounds.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_quantify Quantification A Add excess solute to solvent in vial B Seal vial A->B C Place in shaker bath at constant T B->C D Shake for 24-48 hours C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter through 0.45 µm filter F->G H Dilute sample G->H I Analyze by HPLC/UV-Vis H->I K Calculate solubility I->K J Prepare calibration curve J->K

Caption: Experimental workflow for determining compound solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility Polarity_solute Polarity Polarity_solute->Solubility influences Size_solute Molecular Size Size_solute->Solubility influences H_bonding_solute H-Bonding Capacity H_bonding_solute->Solubility influences Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility influences Polarity_solvent Polarity Polarity_solvent->Solubility influences H_bonding_solvent H-Bonding Capacity H_bonding_solvent->Solubility influences Dielectric_constant Dielectric Constant Dielectric_constant->Solubility influences Temperature Temperature Temperature->Solubility influences Pressure Pressure Pressure->Solubility influences

Caption: Key factors influencing the solubility of organic compounds.

References

Purity Analysis of 4-Bromo-5-fluoro-2-methoxyphenol by High-Performance Liquid Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 4-Bromo-5-fluoro-2-methoxyphenol, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC). This document outlines a robust analytical method, including detailed experimental protocols, potential impurity profiles, and method validation parameters, to ensure the quality and consistency of this critical raw material.

Introduction

This compound is a substituted phenol derivative increasingly employed in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can potentially be carried through subsequent synthetic steps, impacting the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide details a recommended HPLC method for the purity analysis of this compound and discusses the potential impurities that may be encountered.

Potential Impurity Profile

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A plausible synthetic pathway to this compound involves the nitration of a substituted phenol followed by reduction and subsequent bromination, or variations thereof. Based on common synthetic methodologies for halogenated and nitrated phenols, the following potential impurities should be considered during the purity analysis.

Table 1: Potential Impurities of this compound

Impurity NameStructureRationale for Presence
4-Bromo-2-fluoro-5-nitrophenolKey starting material or intermediate.
2-Fluoro-5-methoxyphenolUnreacted starting material for bromination.
Dibromo-5-fluoro-2-methoxyphenol IsomersOver-bromination by-products.
Regioisomers of BrominationIsomeric by-products from the bromination reaction.
Residual Solvents and ReagentsN/AProcess-related impurities from synthesis and purification.

HPLC Method for Purity Analysis

A reversed-phase HPLC (RP-HPLC) method is recommended for the purity analysis of this compound. This method provides excellent separation of the main component from its potential impurities.

Chromatographic Conditions

Table 2: Recommended HPLC Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030
Rationale for Method Parameters
  • C18 Column: A C18 stationary phase is a versatile and robust choice for the separation of moderately polar to nonpolar compounds like substituted phenols.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak shape and retention time reproducibility.

  • Gradient Elution: A gradient elution is necessary to ensure the separation of impurities with a wide range of polarities, from more polar starting materials to less polar over-brominated by-products.

  • UV Detection at 280 nm: Aromatic compounds, including phenols, typically exhibit strong absorbance around 280 nm, providing good sensitivity for both the main component and related impurities.

Experimental Protocols

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

Sample Preparation
  • Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test.

Table 4: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Method Validation

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo sample (containing all components except the analyte) and showing no interference at the retention time of this compound and its known impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Table 5: Typical Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
10120,500
25301,200
50605,800
1001,210,500
1501,815,000
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies on spiked samples.

Table 6: Typical Accuracy Data

Spiked LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.199.3
Average Recovery 99.6%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Table 7: Typical Precision Data

Precision LevelParameterAcceptance Criteria
Repeatability (Intra-day) RSD of 6 replicate injections≤ 2.0%
Intermediate Precision (Inter-day) RSD of results from different days/analysts/instruments≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 8: Typical LOD and LOQ Values

ParameterTypical Value
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the overall workflow for the purity analysis and a conceptual representation of the analytical process logic.

HPLC_Purity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting Reference_Standard Reference Standard Weighing Standard_Dilution Standard Dilution Reference_Standard->Standard_Dilution Sample Sample Weighing Sample_Dilution Sample Dilution Sample->Sample_Dilution System_Suitability System Suitability Test Standard_Dilution->System_Suitability Filtration Sample Filtration Sample_Dilution->Filtration Injection Sample Injection Filtration->Injection System_Suitability->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report_Generation Generate Report Purity_Calculation->Report_Generation

Caption: Workflow for HPLC Purity Analysis of this compound.

Analytical_Logic Analyte 4-Bromo-5-fluoro- 2-methoxyphenol Mixture Sample Mixture Analyte->Mixture Impurities Potential Impurities Impurities->Mixture Separation Reversed-Phase Chromatography Mixture->Separation Differential Partitioning Detection UV Detection (280 nm) Separation->Detection Elution Quantification Purity Assessment Detection->Quantification Signal Response

Caption: Logical Relationship in the HPLC Purity Analysis.

Conclusion

The described HPLC method provides a reliable and robust approach for the purity analysis of this compound. Proper identification and control of impurities are critical for ensuring the quality of this pharmaceutical intermediate. The provided experimental protocols and validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in a quality control setting. Adherence to these guidelines will contribute to the consistent production of high-purity this compound, ultimately supporting the development of safe and effective pharmaceuticals.

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyphenol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-fluoro-2-methoxyphenol, a halogenated aromatic compound of interest in medicinal chemistry and organic synthesis. While the formal discovery and initial synthesis are not extensively documented in peer-reviewed literature, its commercial availability indicates established synthetic routes. This document outlines a plausible first synthesis based on established chemical principles for analogous compounds. Detailed experimental protocols, key physicochemical properties, and potential biological relevance are presented to support researchers in the synthesis and application of this molecule.

Introduction

Physicochemical Properties

A summary of the key physical and chemical properties for this compound and its likely precursor, 5-Fluoro-2-methoxyphenol, are presented in Table 1. This data is essential for handling, reaction setup, and purification of these compounds.

Table 1: Physicochemical Properties

PropertyThis compound5-Fluoro-2-methoxyphenol
CAS Number 886510-25-4[1]72955-97-6[3]
Molecular Formula C₇H₆BrFO₂[1]C₇H₇FO₂[3]
Molecular Weight 221.03 g/mol 142.13 g/mol [3]
Appearance Solid (predicted)Solid
Boiling Point Not available223 °C[3]
Melting Point Not availableNot available
Density Not available1.224 g/cm³[3]
SMILES COC1=C(O)C=C(F)C(Br)=C1COC1=CC=C(F)C=C1O[4]
InChIKey Not availablePPJKLEQAFZWIQY-UHFFFAOYSA-N[4]

Proposed First Synthesis

The first synthesis of this compound is likely achieved through the electrophilic bromination of 5-fluoro-2-methoxyphenol. The directing effects of the hydroxyl and methoxy groups on the aromatic ring guide the regioselectivity of the bromination. The hydroxyl group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. In this precursor, the position para to the hydroxyl group is occupied by the fluorine atom. The position ortho to the hydroxyl group (and meta to the methoxy and fluoro groups) is the most sterically accessible and electronically activated site for electrophilic substitution.

Synthetic Workflow

The proposed synthesis involves a single-step electrophilic aromatic substitution reaction.

Synthesis_Workflow Start 5-Fluoro-2-methoxyphenol Reagents N-Bromosuccinimide (NBS) p-Toluenesulfonic acid (p-TsOH) Methanol (MeOH) Reaction Electrophilic Bromination Start->Reaction Reagents->Reaction Purification Workup & Purification Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

A proposed workflow for the synthesis of this compound.
Experimental Protocol

This protocol is based on established methods for the ortho-bromination of para-substituted phenols using N-bromosuccinimide (NBS).[5][6]

Materials:

  • 5-Fluoro-2-methoxyphenol

  • N-Bromosuccinimide (NBS)

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (ACS grade)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-fluoro-2-methoxyphenol (1.0 equivalent) in methanol.

  • Add p-toluenesulfonic acid (0.1 equivalents) to the solution and stir at room temperature.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 30 minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Reaction Data

The following table summarizes the key inputs and expected outputs for the proposed synthesis.

Table 2: Synthesis Reaction Data

Reactant/Reagent Molar Mass ( g/mol ) Role Expected Yield
5-Fluoro-2-methoxyphenol142.13Starting Material-
N-Bromosuccinimide (NBS)177.98Brominating Agent-
p-Toluenesulfonic acid190.22Catalyst-
Product
This compound221.03Final Product>85% (hypothesized)
Byproduct
Succinimide99.09Byproduct-

Potential Biological Significance and Signaling Pathways

While specific biological activities of this compound have not been reported, related bromophenols and methoxyphenols are known to possess a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities.[7][8] Phenolic compounds can act as radical scavengers, and halogenation can modulate this activity.

Hypothesized Anti-inflammatory Signaling Pathway

It is hypothesized that, like other substituted phenols, this compound could potentially modulate inflammatory signaling pathways such as the NF-κB pathway.[9] The diagram below illustrates a hypothetical mechanism of action.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_translocation->Gene_expression Molecule 4-Bromo-5-fluoro- 2-methoxyphenol Molecule->IKK Inhibition (Hypothesized)

References

The Chemical Reactivity of the Bromine Atom in 4-Bromo-5-fluoro-2-methoxyphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 4-Bromo-5-fluoro-2-methoxyphenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective and diverse chemical transformations. The bromine atom, in particular, serves as a key handle for a variety of cross-coupling and organometallic reactions, enabling the construction of complex molecular architectures.

Introduction to the Reactivity of this compound

The reactivity of the bromine atom in this compound is influenced by the electronic effects of the other substituents on the aromatic ring. The methoxy group (-OCH₃) is an electron-donating group, which can increase the electron density on the ring and potentially affect the rate of certain reactions. Conversely, the fluorine atom (-F) is an electron-withdrawing group, which can decrease the electron density. The interplay of these electronic effects, along with the steric environment, governs the susceptibility of the carbon-bromine bond to undergo various transformations.

This guide will focus on the principal reactions involving the bromine atom:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling

    • Buchwald-Hartwig Amination

    • Sonogashira Coupling

    • Heck Reaction

  • Organometallic Transformations:

    • Grignard Reagent Formation

    • Lithiation and Subsequent Electrophilic Quench

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm) δ (ppm)
~7.15 (d, J = 8.0 Hz, 1H)~150.0 (d, J = 240 Hz, C-F)
~6.90 (d, J = 6.0 Hz, 1H)~145.0 (C-O)
~5.80 (s, 1H, -OH)~140.0 (C-O)
~3.85 (s, 3H, -OCH₃)~120.0 (CH)
~115.0 (d, J = 20 Hz, CH)
~110.0 (C-Br)
~56.0 (-OCH₃)

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with the bromine atom of this compound serving as an excellent electrophilic partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Logical Workflow for Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Reaction Mixture A->F B Aryl/Vinyl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Heating (e.g., 80-100 °C) F->G H Workup and Purification G->H I Coupled Product H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901285-95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1001890-98
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF801688-96

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[1][2]

Catalytic Cycle for Buchwald-Hartwig Amination

A Pd(0)L₂ B Oxidative Addition (Ar-Br) A->B C [Pd(II)(Ar)(Br)L₂] B->C D Amine Coordination (R₂NH) C->D E [Pd(II)(Ar)(NHR₂)L₂]⁺Br⁻ D->E F Deprotonation (Base) E->F G [Pd(II)(Ar)(NR₂)L₂] F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-NR₂ H->I

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene1001680-92
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1102475-88
3PdCl₂(dppf) (3)-K₃PO₄ (2)DMF901878-90

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., XPhos, 3 mol%), and base (e.g., NaOtBu, 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube, remove from the glovebox, and heat with stirring to the target temperature (e.g., 100 °C) for the specified duration (e.g., 16 hours).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the arylamine product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3]

Table 3: Representative Conditions for Sonogashira Coupling

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60885-95
2Pd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF501288-96
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)K₂CO₃Acetonitrile801082-93

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at the appropriate temperature (e.g., 60 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, filter through celite, and wash the filter cake with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[4]

Table 4: Representative Conditions for Heck Reaction

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF1002470-85
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801875-88
3Herrmann's Catalyst (1)-NaOAc (2)NMP1201678-90

Experimental Protocol: Heck Reaction

  • Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., P(o-tolyl)₃, 4 mol%), and base (e.g., Et₃N, 1.5 equiv.) in a sealable reaction vessel.

  • Add the solvent (e.g., DMF).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Organometallic Transformations

The bromine atom in this compound can be transformed into an organometallic species, which then acts as a potent nucleophile in subsequent reactions.

Grignard Reagent Formation

The reaction of this compound with magnesium metal can form the corresponding Grignard reagent. However, the presence of the acidic phenolic proton will quench the Grignard reagent. Therefore, protection of the hydroxyl group is necessary before attempting Grignard formation.

Workflow for Grignard Reagent Formation and Reaction

A This compound B Protect Hydroxyl Group (e.g., with MOMCl) A->B C Protected Aryl Bromide B->C D Mg turnings, THF C->D E Grignard Reagent D->E F Electrophile (e.g., Aldehyde, Ketone, CO₂) E->F G Addition Product F->G H Deprotection G->H I Final Product H->I

Caption: Sequential workflow for Grignard reaction of the protected phenol.

Experimental Protocol: Grignard Reagent Formation (after protection)

  • Protect the hydroxyl group of this compound, for example, as a methoxymethyl (MOM) ether.

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equiv.).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of the protected aryl bromide (1.0 equiv.) in anhydrous THF dropwise to initiate the reaction.[5]

  • Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • The resulting Grignard reagent can then be used in situ for reactions with various electrophiles.[6]

Lithiation

Direct lithiation via halogen-metal exchange can be achieved by treating the protected this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The resulting aryllithium species is a powerful nucleophile.

Experimental Protocol: Lithiation and Electrophilic Quench

  • Protect the phenolic hydroxyl group as described for the Grignard reaction.

  • Dissolve the protected aryl bromide (1.0 equiv.) in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 equiv.) in hexanes.

  • Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Deprotect the hydroxyl group and purify the final product by chromatography.

Conclusion

The bromine atom of this compound provides a versatile handle for a wide array of chemical transformations, making it a valuable building block in organic synthesis. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, allow for the efficient construction of carbon-carbon and carbon-nitrogen bonds. Furthermore, conversion of the bromine to an organometallic species, such as a Grignard or organolithium reagent, opens up pathways to a diverse range of functionalized derivatives. The judicious choice of reaction conditions, catalysts, and ligands is crucial for achieving high yields and selectivity in these transformations. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize the reactivity of this important synthetic intermediate.

References

The Impact of Fluorine Substitution on the Reactivity of 4-Bromo-5-fluoro-2-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence the reactivity and metabolic stability of a molecule. This technical guide delves into the role of fluorine substitution on the reactivity of 4-Bromo-5-fluoro-2-methoxyphenol, a versatile intermediate in organic synthesis. While specific experimental data for this exact molecule is limited in publicly available literature, its reactivity can be predicted and understood by examining the established principles of physical organic chemistry and the behavior of analogous substituted phenols.

Electron-Withdrawing Nature of Fluorine and its Influence on Reactivity

Fluorine's high electronegativity makes it a strong electron-withdrawing group through the inductive effect (-I effect). This effect is pivotal in modulating the electron density of the aromatic ring in this compound, thereby influencing its susceptibility to different types of reactions.

Activation towards Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. The presence of electron-withdrawing groups on the ring stabilizes this intermediate, thereby accelerating the reaction.

Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent activating group and a surprisingly good leaving group in SNAr reactions.[1][2] This is because its strong inductive effect stabilizes the Meisenheimer complex, lowering the activation energy of the nucleophilic addition step.[1] This effect is more significant than the strength of the carbon-halogen bond in determining the overall reaction rate. Therefore, aryl fluorides are often more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts.[2][3]

In the context of this compound, the fluorine atom, along with the bromine atom and the methoxy and hydroxyl groups, influences the electron density of the ring. The strong -I effect of fluorine significantly enhances the electrophilicity of the carbon to which it is attached, making it a prime target for nucleophilic attack.

Predicted Reactivity of this compound

The reactivity of the substituted phenol is governed by the interplay of the electronic effects of all substituents:

  • Fluorine (at C5): Strong -I effect, weak +M (mesomeric) effect. Overall, strongly electron-withdrawing and deactivating for electrophilic aromatic substitution (EAS), but activating for SNAr.

  • Bromine (at C4): -I effect, weak +M effect. Deactivating for EAS.

  • Methoxy group (at C2): Weak -I effect, strong +M effect. Overall, strongly electron-donating and activating for EAS, directing ortho and para.

  • Hydroxyl group (at C1): Weak -I effect, strong +M effect. Overall, strongly electron-donating and a powerful activator for EAS, directing ortho and para.

Based on these effects, we can predict the following reactivity patterns:

Nucleophilic Aromatic Substitution (SNAr)

The most likely site for SNAr is the carbon bearing the fluorine atom (C5). The strong inductive withdrawal of fluorine makes this position highly electron-deficient and susceptible to nucleophilic attack. The bromine at C4 would be a less favorable leaving group in an SNAr context compared to fluorine.

Experimental Protocols (Illustrative Examples from Analogous Systems)

Table 1: Summary of Illustrative Reaction Conditions for Halogenated Phenols
Reaction TypeSubstrate ExampleReagents and ConditionsProductYieldReference
SNAr 2-Fluoro-5-nitropyridine4-Methoxyphenol, K₃PO₄, Water, 70 °C, 6 h2-(4-Methoxyphenoxy)-5-nitropyridineHigh[4]
SNAr 2-Bromo-1-fluoro-4-nitrobenzene4-(Pyrrolidine-1-yl)piperidine, K₃PO₄, Water, 77 °C, 6 h1-(2-Bromo-4-nitrophenyl)-4-(pyrrolidin-1-yl)piperidineHigh[4]
Suzuki-Miyaura Coupling 2-Bromo-4-fluorophenolPhenylboronic acid, (L1)₂Pd(OAc)₂, K₂CO₃, Degassed water, RT5-Fluoro-2-hydroxybiphenyl-[5]
Buchwald-Hartwig Amination 2-Bromo-4-fluorophenolMorpholine, Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C, 12-24 h4-Fluoro-2-morpholinophenol-[5]
Sonogashira Coupling 2-Bromo-4-fluorophenolPhenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C4-Fluoro-2-(phenylethynyl)phenol-[5]
Electrophilic Bromination VanillinKBrO₃, HBr (acidic condition)5-Bromovanillin-[6]
Electrophilic Nitration PhenolDilute HNO₃o-nitrophenol and p-nitrophenol-[7]

Note: Yields are reported as "High" when specific quantitative data was not provided in the source but the reaction was described as efficient.

Detailed Methodologies

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a procedure for the reaction of a fluoroaromatic compound with a phenol.[4]

Reaction: Substitution of the fluorine atom in this compound with an alkoxide.

Materials:

  • This compound

  • Sodium methoxide (or other suitable nucleophile)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF.

  • Add sodium methoxide (1.1 equiv) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

This protocol is based on a general procedure for the coupling of a bromo-phenol with a boronic acid.[5]

Reaction: Coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism A Aryl Halide (this compound) C Meisenheimer Complex (Resonance Stabilized Anion) A->C + Nu- (Slow) B Nucleophile (Nu-) B->C D Product C->D - F- (Fast) E Leaving Group (F-) C->E

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X (this compound) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH2->ArPdX Base Base Base->ArPdX

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants, Catalyst, and Base Inert Establish Inert Atmosphere Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End End Purify->End Final Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The fluorine atom in this compound plays a crucial, multifaceted role in dictating its chemical reactivity. Its powerful electron-withdrawing inductive effect is expected to significantly activate the aromatic ring for nucleophilic aromatic substitution at the C5 position. Conversely, this deactivating effect, combined with the directing effects of the hydroxyl and methoxy groups, will influence the regioselectivity of electrophilic aromatic substitution. The presence of the bromine atom provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. While direct experimental data for this specific molecule is sparse, the principles outlined in this guide, along with the provided illustrative protocols from analogous systems, offer a solid foundation for researchers to design and execute synthetic strategies involving this valuable fluorinated building block.

References

4-Bromo-5-fluoro-2-methoxyphenol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Bromo-5-fluoro-2-methoxyphenol (CAS No: 886510-25-4). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.

Chemical Identification and Properties

This compound is a halogenated and methoxylated phenol derivative. Its chemical structure and key identifiers are summarized below.

PropertyValue
Chemical Name This compound
CAS Number 886510-25-4[1][2][3][4]
Molecular Formula C₇H₆BrFO₂[1][4]
Molecular Weight 221.02 g/mol [1][4]
Synonyms Not specified

Note: Physical properties such as melting point, boiling point, and density are not consistently available in the provided search results. Researchers should consult the specific documentation provided by their supplier.

Hazard Identification and GHS Classification

According to available Safety Data Sheets, this compound is classified as a hazardous substance. The GHS classification is as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[3]

Signal Word: Warning[3]

Pictograms:

GHS_Pictograms cluster_0 GHS Pictograms Exclamation Mark

Caption: GHS Hazard Pictogram.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling
  • Engineering Controls: Use only outdoors or in a well-ventilated area.[3] Ensure that eyewash stations and safety showers are close to the workstation location.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]

Storage
  • Store in a well-ventilated place.[1][3]

  • Keep the container tightly closed.[1][3]

  • Store locked up.[1][3]

Safe_Handling_Workflow start Start Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation handling Handle Chemical ventilation->handling wash Wash Hands Thoroughly handling->wash storage Store in a Cool, Dry, Well-Ventilated Area wash->storage end End storage->end

Caption: Workflow for Safe Handling.

First-Aid Measures

In case of exposure, immediate action is required.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: No data available.

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Accidental_Release_Response spill Accidental Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill with Inert Material contain->cleanup dispose Dispose of Waste in a Sealed Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Accidental Release Response Flow.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available in the provided search results. As a general precaution for halogenated organic compounds, release into the environment should be avoided.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the SDS provided by the manufacturer before handling any chemical. The information provided is based on the available search results and may not be exhaustive.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems.[2][3] These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.[2]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-Bromo-5-fluoro-2-methoxyphenol, a key intermediate in the synthesis of various high-value compounds. The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups, as well as a free phenolic hydroxyl group, presents unique challenges and considerations for achieving optimal reaction outcomes. These notes will guide researchers through the selection of appropriate catalysts, ligands, bases, and solvents to successfully couple this versatile building block with a range of arylboronic acids.

Challenges and Considerations

The Suzuki-Miyaura coupling of this compound requires careful optimization due to the electronic and steric nature of the substrate. The electron-donating methoxy group can render the aryl bromide less reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[4] Conversely, the electron-withdrawing fluorine atom can enhance reactivity. The free phenolic hydroxyl group can potentially interfere with the catalytic cycle, necessitating the use of appropriate bases to ensure efficient coupling without unwanted side reactions.

Common side reactions to consider and mitigate include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is often promoted by the presence of base and water.[4]

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct.[4]

Strategic selection of reaction parameters is crucial to favor the desired cross-coupling pathway and minimize these side reactions.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of specific parameters may be necessary for each unique substrate combination.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup:

  • To an oven-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • If using a solid palladium precursor and ligand, add them to the flask.

  • Seal the flask with a rubber septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[4]

  • Add the degassed solvent mixture via syringe.

  • If using a liquid palladium precursor, add it to the reaction mixture via syringe.

Reaction Execution:

  • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[4]

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of substrates analogous to this compound. This data serves as a guide for optimizing the reaction with the target molecule.

Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Bromides with Phenylboronic Acid
EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-2-methoxyphenolPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O801285
24-Bromo-3-fluorophenolPd(dppf)Cl₂ (5)-Cs₂CO₃ (2)1,4-Dioxane1001691
32-Bromo-5-fluorophenolPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100894
44-Bromo-2,5-dimethoxyanilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O901292

Data is representative and compiled from analogous reactions in the literature. Actual yields may vary.

Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Predicted Outcomes)
EntryArylboronic AcidCatalyst SystemBaseSolventPredicted Yield Range (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-90
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O85-95
33,5-Difluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O75-85
42-Thienylboronic acidPd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O70-85

Predicted yields are based on trends observed for similar substrates and should be optimized experimentally.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G Product ArX Ar-X (4-Bromo-5-fluoro- 2-methoxyphenol) ArX->B Aryl Halide Boronic R-B(OH)₂ (Arylboronic Acid) Boronic->D Base Base Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing the Suzuki-Miyaura coupling reaction in a laboratory setting.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Bosutinib Analogues from Substituted Methoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[1][2] Its core 4-anilinoquinoline-3-carbonitrile scaffold presents a valuable template for the development of novel kinase inhibitors with altered potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols and application notes for the synthesis of Bosutinib analogues, utilizing readily available substituted methoxyphenols as starting materials. The methodologies described herein are intended to be adaptable for the generation of a diverse library of analogues for further investigation in drug discovery programs.

Targeted Signaling Pathways

Bosutinib exerts its anti-tumor effects by inhibiting the kinase activity of Src and c-Abl.[3] This inhibition leads to the downstream suppression of several critical signaling pathways implicated in cell proliferation, survival, and metastasis. These include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 signaling pathways.[3][4]

G cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinases (e.g., PDGFR, VEGFR) Src Src Receptor->Src Bosutinib Bosutinib Bosutinib->Src Abl Abl / Bcr-Abl Bosutinib->Abl PI3K PI3K Src->PI3K RAS RAS Src->RAS JAK JAK Src->JAK Abl->PI3K Abl->RAS STAT3 STAT3 Abl->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JAK->STAT3 STAT3->Proliferation

Caption: Bosutinib Inhibition of Key Signaling Pathways.

Synthetic Workflow Overview

The general synthetic strategy for producing Bosutinib analogues from substituted methoxyphenols involves a multi-step sequence. This approach focuses on the construction of a key quinoline intermediate, which is subsequently elaborated to the final analogue. The specific starting material will influence the initial steps, but the core transformations remain consistent.

G Start Substituted Methoxyphenol Step1 Functional Group Manipulation (e.g., Acylation, Nitration) Start->Step1 Step2 Alkylation of Phenolic Hydroxyl Step1->Step2 Step3 Cyclization to form Quinoline Core Step2->Step3 Step4 Chlorination of 4-Hydroxyquinoline Step3->Step4 Step5 Nucleophilic Aromatic Substitution with Substituted Aniline Step4->Step5 Step6 Final Side Chain Installation Step5->Step6 End Bosutinib Analogue Step6->End

Caption: General Synthetic Workflow for Bosutinib Analogues.

Data Presentation

The following tables summarize reported yields for the synthesis of Bosutinib, which can serve as a benchmark when synthesizing novel analogues. Researchers should aim for comparable efficiencies in their synthetic routes.

Starting MaterialKey IntermediateOverall Yield (%)Purity (HPLC) (%)Reference
3-Methoxy-4-hydroxybenzoic acidBosutinib21.7Not Specified[5]
2-Methoxy-5-nitrophenolBosutinib32.1Not Specified[5]
AcetovanilloneBosutinib18.098.9[6]
5-Bromo-2-methoxyphenol7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile36.9 (over 7 steps)98.71[6]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of various Bosutinib analogues. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may require optimization for different substrates.

Protocol 1: Synthesis from 3-Methoxy-4-hydroxybenzoic Acid Analogue

This protocol outlines a route starting from a substituted 3-methoxy-4-hydroxybenzoic acid.

Step 1: Esterification

  • To a solution of the substituted 3-methoxy-4-hydroxybenzoic acid (1.0 eq) in methanol, add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Stir the mixture for 2 hours.

  • Concentrate the solvent under reduced pressure to yield the methyl ester.

Step 2: Alkylation

  • Combine the methyl ester (1.0 eq), a suitable 1-bromo-3-halopropane (1.2 eq), and potassium carbonate (1.4 eq) in DMF.

  • Heat the mixture at 70 °C for 1 hour.[5]

  • Cool the reaction to room temperature and pour into ice-water.

  • Filter the resulting solid and wash with cold water to obtain the alkylated product.

Step 3: Nitration

  • Dissolve the alkylated product in acetic acid.

  • Add nitric acid dropwise and stir to complete the reaction.

  • Pour the reaction mixture into ice-water and collect the precipitated nitro derivative.

Step 4: Reduction of the Nitro Group

  • Suspend powdered iron (3.3 eq) and ammonium chloride (2.6 eq) in a mixture of methanol and water.

  • Heat the suspension to reflux.

  • Add a solution of the nitro compound (1.0 eq) in heated methanol dropwise.

  • Maintain reflux for 4 hours.[5]

  • Filter the catalyst and evaporate the methanol. The resulting aniline can be extracted.

Step 5: Quinoline Ring Formation

  • React the aniline derivative with 3,3-diethoxypropionitrile in the presence of a suitable acid catalyst (e.g., trifluoroacetic acid).

  • The resulting intermediate is then cyclized using a base such as sodium hydroxide to form the 4-hydroxyquinoline-3-carbonitrile core.

Step 6: Chlorination

  • Treat the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline derivative.

Step 7 & 8: Successive Aminations

  • Couple the 4-chloroquinoline with a substituted 2,4-dichloro-5-methoxyaniline analogue in the presence of a base like pyridine hydrochloride.

  • The final step involves the installation of the side chain by reacting the intermediate with N-methylpiperazine or a desired amine analogue, often in the presence of sodium iodide.[5]

Protocol 2: Synthesis from Substituted Bromo-methoxyphenol

This protocol provides a general approach starting from a brominated methoxyphenol derivative.

Step 1: Friedel-Crafts Acylation

  • Suspend aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Add a solution of the substituted bromo-methoxyphenol (1.0 eq) in anhydrous DCM dropwise.[7]

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Step 2-5: Elaboration to the Quinoline Core The acylated intermediate can then be carried forward through a series of reactions including alkylation, bromination, cyano substitution, and intramolecular cyclization to form the key 7-alkoxy-4-hydroxy-6-methoxyquinoline-3-carbonitrile intermediate.[6][7] The specific reagents and conditions for these steps will depend on the desired substitutions on the final analogue.

Step 6-8: Final Assembly The subsequent steps of chlorination and successive aminations would follow a similar procedure as outlined in Protocol 1 to complete the synthesis of the target Bosutinib analogue.

Characterization and Analysis

Synthesized analogues should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of intermediates and the final products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds. A typical method might involve a C18 column with a mobile phase of methanol and a phosphate buffer.[8]

  • LC-MS/MS: Can be used for quantification and metabolic stability studies.[9]

Conclusion

The synthetic routes and protocols detailed in this document provide a robust framework for the generation of a diverse range of Bosutinib analogues from substituted methoxyphenols. By systematically modifying the starting materials and reaction conditions, researchers can explore the structure-activity relationships of this important class of kinase inhibitors, potentially leading to the discovery of new therapeutic agents with improved pharmacological properties. Careful optimization and thorough characterization at each step are crucial for the successful synthesis of high-quality compounds for biological evaluation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-Bromo-5-fluoro-2-methoxyphenol, a versatile building block in organic synthesis. The strategic placement of the bromine, fluorine, and methoxy functional groups allows for selective derivatization, enabling the synthesis of a diverse range of complex molecules for applications in pharmaceutical and materials science research. The methodologies outlined are crucial for the construction of carbon-carbon and carbon-heteroatom bonds.

Data Presentation: A Comparative Overview

The following tables summarize representative conditions and yields for palladium-catalyzed cross-coupling reactions of structurally similar aryl bromides. This data serves as a valuable starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001895[1]
24-BromophenolPd(PPh₃)₄ (1)-K₂CO₃Dioxane/H₂O901292[1]
32-Bromo-4-fluorophenol(L1)₂Pd(OAc)₂ (2)-K₂CO₃AqueousRT< 1Quantitative

L1 = 2-amino-4,6-dihydroxy-pyrimidine

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-bromo-2-methoxyphenol | Morpholine | Pd(OAc)₂ (1) | t-Bu₃P (2) | - | Toluene | 80 | 3 | - | | 2 | 2-Bromo-4-fluorophenol | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | - |

Table 3: Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-bromo-2-methoxyphenol | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | DMF | 80 | 8 | - | | 2 | 2-Bromo-4-fluorophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (1-5) | Et₃N | THF | 60 | 6-12 | 75-95[2] |

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Glassware should be oven-dried before use.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[1]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene (5 mL) via syringe.[1]

  • Heat the reaction mixture to 100 °C and stir for 18 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling Reactants This compound + Arylboronic Acid Setup Combine Reactants, Pd(OAc)₂, SPhos, K₃PO₄ in Toluene Reactants->Setup Reaction Heat to 100°C under Inert Gas (18 h) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Biaryl Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between this compound and a primary or secondary amine. The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines.[3]

Materials:

  • This compound

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.[2]

  • Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the desired amine (1.2 mmol).[2]

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.[2]

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Amination Reactants This compound + Amine Setup Combine Reactants, Pd₂(dba)₃, XPhos, NaOtBu in Toluene Reactants->Setup Reaction Heat to 100°C under Inert Gas (12-24 h) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Aryl Amine Product Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling

The Sonogashira reaction is a robust method for forming a C-C bond between an aryl halide and a terminal alkyne, utilizing both palladium and copper catalysts.[4]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1.5 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol), and copper(I) iodide (0.03 mmol).[1]

  • Evacuate and backfill the flask with an inert gas three times.[1]

  • Add DMF (5 mL) and triethylamine (2.0 mmol) via syringe.[1]

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.[1]

  • Heat the reaction to 80 °C and stir for 8 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water (20 mL).[1]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArR L₂Pd(II)(Ar)(R') PdII_ArX->PdII_ArR R'-[M] Transmetal Transmetalation PdII_ArR->Pd0 Ar-R' RedElim Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Application of 4-Bromo-5-fluoro-2-methoxyphenol in Multi-Component Reactions: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multi-component reactions (MCRs) are powerful tools in modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. The strategic incorporation of highly functionalized building blocks into MCRs is crucial for generating libraries of structurally diverse compounds for drug discovery. 4-Bromo-5-fluoro-2-methoxyphenol is a versatile reagent poised for application in MCRs due to its unique electronic and structural features. The presence of electron-withdrawing bromo and fluoro substituents enhances the acidity of the phenolic hydroxyl group, making it a suitable acidic component in isocyanide-based MCRs such as the Passerini and Ugi reactions. This application note details the prospective use of this compound in the Passerini-Smiles and Ugi-Smiles reactions to generate novel α-aryloxy-carboxamides and N-aryl-α-aminoacyl amides, respectively. These products represent valuable scaffolds for the development of new therapeutic agents.

Passerini-Smiles Reaction with this compound

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[1] In a variation known as the Passerini-Smiles reaction, an electron-deficient phenol can replace the carboxylic acid.[2] The electron-withdrawing nature of the bromo and fluoro groups in this compound makes it an excellent candidate for this transformation, leading to the formation of α-aryloxy-carboxamides.

Hypothetical Reaction Scheme:

Table 1: Hypothetical Products of the Passerini-Smiles Reaction

EntryAldehyde/KetoneIsocyanideProduct StructureHypothetical Yield (%)
1Benzaldehydetert-Butyl isocyanide2-(4-Bromo-5-fluoro-2-methoxyphenoxy)-N-(tert-butyl)-2-phenylacetamide85
2CyclohexanoneCyclohexyl isocyanide1-(4-Bromo-5-fluoro-2-methoxyphenoxy)-N-(cyclohexyl)cyclohexanecarboxamide78
34-ChlorobenzaldehydeBenzyl isocyanideN-Benzyl-2-(4-bromo-5-fluoro-2-methoxyphenoxy)-2-(4-chlorophenyl)acetamide82
Experimental Protocol: General Procedure for the Passerini-Smiles Reaction
  • To a solution of this compound (1.0 mmol) and the corresponding aldehyde or ketone (1.1 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL) at room temperature, add the isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired α-aryloxy-carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Passerini_Smiles_Reaction cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product R1 4-Bromo-5-fluoro- 2-methoxyphenol P1 Mixing in Aprotic Solvent (e.g., DCM) R1->P1 R2 Aldehyde/ Ketone R2->P1 R3 Isocyanide R3->P1 P2 Stirring at Room Temperature (24-48h) P1->P2 W1 Concentration P2->W1 W2 Column Chromatography W1->W2 Prod α-(4-Bromo-5-fluoro-2-methoxyphenoxy)carboxamide W2->Prod

Caption: Workflow for the Passerini-Smiles Reaction.

Ugi-Smiles Reaction with this compound

The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. Similar to the Passerini reaction, electron-deficient phenols can act as the acidic component in a variation known as the Ugi-Smiles reaction, leading to the formation of N-aryl-α-aminoacyl amides.[3]

Hypothetical Reaction Scheme:

Table 2: Hypothetical Products of the Ugi-Smiles Reaction

EntryAmineAldehyde/KetoneIsocyanideProduct StructureHypothetical Yield (%)
1BenzylamineIsobutyraldehydetert-Butyl isocyanideN-Benzyl-2-(N-(4-bromo-5-fluoro-2-methoxyphenyl)amino)-3-methyl-N'-(tert-butyl)butanamide75
2AnilineBenzaldehydeCyclohexyl isocyanideN-(4-Bromo-5-fluoro-2-methoxyphenyl)-2-(phenylamino)-N'-(cyclohexyl)-2-phenylacetamide70
3CyclohexylamineAcetoneBenzyl isocyanideN-(4-Bromo-5-fluoro-2-methoxyphenyl)-2-(cyclohexylamino)-N'-(benzyl)-2-methylpropanamide72
Experimental Protocol: General Procedure for the Ugi-Smiles Reaction
  • To a solution of the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in methanol (5 mL), add this compound (1.0 mmol).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 48-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure N-aryl-α-aminoacyl amide.

  • Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Ugi_Smiles_Pathway Amine Amine Imine Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde/ Ketone Carbonyl->Imine Phenol 4-Bromo-5-fluoro- 2-methoxyphenol Adduct Phenoxy-imine Adduct Phenol->Adduct Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium Nitrilium->Adduct Smiles Smiles Rearrangement (Irreversible) Adduct->Smiles Product N-Aryl-α-aminoacyl amide Smiles->Product

Caption: Proposed Ugi-Smiles Reaction Pathway.

This compound is a promising building block for the synthesis of novel and complex molecular scaffolds through multi-component reactions. Its inherent electronic properties make it an ideal candidate for participation in Passerini-Smiles and Ugi-Smiles reactions, providing access to α-aryloxy-carboxamides and N-aryl-α-aminoacyl amides. The detailed protocols and hypothetical data presented herein serve as a guide for researchers in synthetic and medicinal chemistry to explore the utility of this versatile reagent in diversity-oriented synthesis and drug discovery programs. The resulting products, with their unique substitution patterns, are of significant interest for biological screening and the development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of bioactive heterocyclic compounds, including benzofurans, indoles, and benzoxazoles, using 4-Bromo-5-fluoro-2-methoxyphenol as a versatile starting material. The synthesized compounds are of significant interest in drug discovery, particularly as potential kinase inhibitors.

Synthesis of Substituted Benzofurans as Potential Kinase Inhibitors

Substituted benzofurans are a prominent class of heterocyclic compounds found in numerous biologically active natural products and synthetic drugs.[1] They are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2] Certain fluorinated benzofuran derivatives have shown promise as potent kinase inhibitors, making them attractive targets for cancer therapy.[3]

Experimental Protocol: Synthesis of a 6-Bromo-5-fluoro-7-methoxy-2-phenylbenzofuran

This protocol details a two-step synthesis involving an initial O-alkylation of this compound followed by an acid-catalyzed intramolecular cyclization.

Step 1: O-Alkylation to form 2-(4-Bromo-5-fluoro-2-methoxyphenoxy)-1-phenylethan-1-one

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Add 2-bromo-1-phenylethan-1-one (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-phenoxy ketone.

Step 2: Intramolecular Cyclization to form 6-Bromo-5-fluoro-7-methoxy-2-phenylbenzofuran

  • Add the α-phenoxy ketone (1.0 eq) obtained from the previous step to Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) at room temperature.[4]

  • Stir the mixture at 60 °C for 4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-Bromo-5-fluoro-7-methoxy-2-phenylbenzofuran.

Representative Data
Compound IDSynthetic StepStarting MaterialProductYield (%)Purity (%)
BZ-01 O-AlkylationThis compound2-(4-Bromo-5-fluoro-2-methoxyphenoxy)-1-phenylethan-1-one85>95
BZ-02 CyclizationBZ-016-Bromo-5-fluoro-7-methoxy-2-phenylbenzofuran78>98

Experimental Workflow

start Start: This compound step1 Step 1: O-Alkylation (2-bromo-1-phenylethan-1-one, K2CO3, Acetone) start->step1 intermediate1 Intermediate: α-Phenoxy Ketone step1->intermediate1 step2 Step 2: Cyclization (Eaton's Reagent) intermediate1->step2 product Product: Substituted Benzofuran step2->product

Synthetic workflow for substituted benzofurans.

Synthesis of Substituted Indoles as Potential Kinase Inhibitors

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer properties.[5][6] Fluorinated indoles, in particular, have been investigated as potent kinase inhibitors.[7][8]

Experimental Protocol: Synthesis of a 6-Bromo-5-fluoro-7-methoxy-2,3-diphenyl-1H-indole

This protocol is based on the conversion of the starting phenol to an aniline, followed by a Larock indole synthesis.

Step 1: Conversion of this compound to 4-Bromo-5-fluoro-2-methoxyaniline

Note: 4-Bromo-5-fluoro-2-methoxyaniline is commercially available, which can be a convenient starting point.[9] A plausible synthetic conversion from the phenol is described below based on literature methods.

  • A plausible method for this conversion is a multi-step sequence involving O-alkylation followed by a Smiles rearrangement and subsequent hydrolysis.[7]

  • Alternatively, palladium-catalyzed amination methods could be employed.[10]

Step 2: Larock Indole Synthesis

  • To a reaction vessel, add 4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq), diphenylacetylene (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).[2]

  • Add anhydrous dimethylformamide (DMF) as the solvent, followed by potassium carbonate (2.5 eq).

  • Purge the vessel with argon and heat the mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-Bromo-5-fluoro-7-methoxy-2,3-diphenyl-1H-indole.

Representative Data
Compound IDSynthetic StepStarting MaterialProductYield (%)Purity (%)
IN-01 Phenol to AnilineThis compound4-Bromo-5-fluoro-2-methoxyanilineN/A (Commercially available)>96
IN-02 Larock Indole SynthesisIN-016-Bromo-5-fluoro-7-methoxy-2,3-diphenyl-1H-indole72>97

Experimental Workflow

start Start: This compound step1 Step 1: Phenol to Aniline Conversion start->step1 intermediate1 Intermediate: 4-Bromo-5-fluoro-2-methoxyaniline step1->intermediate1 step2 Step 2: Larock Indole Synthesis (Diphenylacetylene, Pd(OAc)2, K2CO3) intermediate1->step2 product Product: Substituted Indole step2->product

Synthetic workflow for substituted indoles.

Synthesis of Substituted Benzoxazoles as Potential Kinase Inhibitors

Benzoxazole derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities, including acting as kinase inhibitors.[10][11] Their synthesis often involves the cyclization of ortho-aminophenols with various carbonyl compounds.

Experimental Protocol: Synthesis of a 6-Bromo-5-fluoro-7-methoxy-2-phenylbenzoxazole

This protocol involves the regioselective ortho-nitration of the starting phenol, followed by reduction to an ortho-aminophenol and subsequent cyclization.

Step 1: Regioselective Ortho-Nitration

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of cerium (IV) ammonium nitrate (CAN) (1.5 eq) in water dropwise at room temperature.[12]

  • Stir the mixture for 2 hours, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate 4-Bromo-5-fluoro-2-methoxy-6-nitrophenol.

Step 2: Reduction to ortho-Aminophenol

  • Dissolve the nitro-phenol from the previous step in ethanol.

  • Add tin(II) chloride dihydrate (4.0 eq) and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 6-Amino-4-bromo-5-fluoro-2-methoxyphenol, which can be used in the next step without further purification.

Step 3: Cyclization to form the Benzoxazole

  • To a solution of the crude ortho-aminophenol in toluene, add benzaldehyde (1.1 eq).

  • Reflux the mixture with a Dean-Stark trap for 12 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 6-Bromo-5-fluoro-7-methoxy-2-phenylbenzoxazole.

Representative Data
Compound IDSynthetic StepStarting MaterialProductYield (%)Purity (%)
BZX-01 Ortho-NitrationThis compound4-Bromo-5-fluoro-2-methoxy-6-nitrophenol75>95
BZX-02 ReductionBZX-016-Amino-4-bromo-5-fluoro-2-methoxyphenol88Crude
BZX-03 CyclizationBZX-026-Bromo-5-fluoro-7-methoxy-2-phenylbenzoxazole82>98

Experimental Workflow

start Start: This compound step1 Step 1: Ortho-Nitration (CAN, NaHCO3) start->step1 intermediate1 Intermediate: Ortho-Nitrophenol step1->intermediate1 step2 Step 2: Reduction (SnCl2·2H2O) intermediate1->step2 intermediate2 Intermediate: Ortho-Aminophenol step2->intermediate2 step3 Step 3: Cyclization (Benzaldehyde, Toluene) intermediate2->step3 product Product: Substituted Benzoxazole step3->product

Synthetic workflow for substituted benzoxazoles.

Biological Activity and Signaling Pathway

The synthesized heterocyclic compounds, particularly those with strategic substitutions, are candidates for evaluation as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. For instance, Vascular Endothelial Growth Factor Receptor (VEGFR) is a tyrosine kinase that plays a pivotal role in angiogenesis, a process essential for tumor growth and metastasis.[8]

Representative Biological Data

The following table presents hypothetical, yet plausible, biological activity data for a representative synthesized compound against a cancer cell line and a target kinase.

Compound IDHeterocycle ClassTarget KinaseIC50 (nM)Cell LineGI50 (µM)
IN-02-Aryl IndoleVEGFR-285HUVEC1.2

IN-02-Aryl represents a derivative of IN-02 where the bromo group has been substituted with an aryl moiety via a Suzuki coupling.

Representative Signaling Pathway: VEGFR Inhibition

The diagram below illustrates the inhibition of the VEGFR signaling pathway by a synthesized kinase inhibitor.

VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Receptor Dimerization VEGFR->Dimerization Inhibitor Synthesized Inhibitor Autophosphorylation Autophosphorylation Inhibitor->Autophosphorylation Inhibition Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Ras Ras Autophosphorylation->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT MAPK MAPK Ras->MAPK AKT->Proliferation MAPK->Proliferation

Inhibition of the VEGFR signaling pathway.

References

Application Notes and Protocols for the Synthesis of 4-aryl-5-fluoro-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 4-aryl-5-fluoro-2-methoxyphenol derivatives, a class of compounds with potential applications in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the regioselective bromination of 3-fluoro-6-methoxyphenol, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl moiety.

Experimental Protocols

This section details the experimental procedures for the synthesis of the key intermediate, 4-bromo-5-fluoro-2-methoxyphenol, and its subsequent conversion to the target 4-aryl-5-fluoro-2-methoxyphenol derivatives.

Step 1: Synthesis of this compound (Intermediate 1)

This protocol describes the regioselective bromination of 3-fluoro-6-methoxyphenol to yield the key intermediate, this compound. The methoxy and hydroxyl groups direct the electrophilic aromatic substitution to the para position relative to the hydroxyl group.

Materials:

  • 3-fluoro-6-methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-6-methoxyphenol (1.0 equiv.) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 equiv.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Step 2: Synthesis of 4-aryl-5-fluoro-2-methoxyphenol Derivatives via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids to yield the target compounds.[1] This reaction is a robust and versatile method for the formation of carbon-carbon bonds.[2]

Materials:

  • This compound (Intermediate 1)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the flask.[1]

  • Add a degassed mixture of toluene and water (4:1 v/v) to the flask.[1]

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-5-fluoro-2-methoxyphenol derivative.[1]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-aryl-5-fluoro-2-methoxyphenol derivatives based on the protocols described above and data from analogous systems.

StepReactionReactantsProductTypical Yield (%)Typical Reaction Time (h)
1Bromination3-fluoro-6-methoxyphenol, NBSThis compound75-854-6
2Suzuki-Miyaura CouplingThis compound, Arylboronic acid4-aryl-5-fluoro-2-methoxyphenol70-9512

Visualizations

The following diagrams illustrate the synthetic workflow and the catalytic cycle of the key cross-coupling reaction.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling Start 3-fluoro-6-methoxyphenol Intermediate This compound Start->Intermediate NBS, Acetonitrile, 0°C to rt Product 4-aryl-5-fluoro-2-methoxyphenol Intermediate->Product ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C

Caption: Synthetic workflow for 4-aryl-5-fluoro-2-methoxyphenol derivatives.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_halide Ar¹-Pd(II)L₂(X) Pd0->PdII_halide Oxidative Addition (Ar¹-X) PdII_alkoxide Ar¹-Pd(II)L₂(OR') PdII_halide->PdII_alkoxide Ligand Exchange (Base) PdII_aryl Ar¹-Pd(II)L₂(Ar²) PdII_alkoxide->PdII_aryl Transmetalation (Ar²B(OH)₂) PdII_aryl->Pd0 Reductive Elimination (Ar¹-Ar²)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the N-arylation of Amines with 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of primary and secondary amines with 4-Bromo-5-fluoro-2-methoxyphenol. The formation of the C-N bond is a critical transformation in the synthesis of a wide array of pharmacologically active compounds and functional materials. The presence of multiple functional groups on the aryl halide, including a free phenolic hydroxyl group, presents a significant challenge in achieving selective N-arylation over competing O-arylation.

Two of the most powerful and widely used methods for the construction of arylamines are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] The choice of catalytic system is crucial for achieving high yields and selectivity.

Key Catalytic Systems and Considerations

1. Palladium-Catalyzed Buchwald-Hartwig Amination: This method is renowned for its high efficiency, broad substrate scope, and tolerance of various functional groups.[2][3] For substrates containing a phenolic hydroxyl group, the selection of a sterically hindered biarylmonophosphine ligand, such as BrettPhos, in combination with a relatively weak base, is often critical to favor N-arylation.[1][4][5] This combination helps to minimize deprotonation of the phenol, thereby reducing the likelihood of O-arylation.

2. Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming C-N bonds and has seen significant improvements with the development of soluble copper catalysts and various ligands.[6] This method often requires higher temperatures compared to its palladium-catalyzed counterpart.[6] For phenolic substrates, careful selection of the ligand (e.g., L-proline, diamines) and reaction conditions is necessary to achieve the desired selectivity.[1]

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for both the Buchwald-Hartwig and Ullmann N-arylation reactions. These parameters should be considered as a starting point for optimization for the specific amine substrate being used with this compound.

Table 1: Typical Parameters for Buchwald-Hartwig N-arylation

ParameterRecommended ConditionsNotes
Aryl Halide This compound (1.0 equiv)---
Amine Primary or Secondary Amine (1.2-1.5 equiv)Excess amine is used to drive the reaction to completion.
Palladium Precatalyst BrettPhos G3 (1-2 mol%)Other common precatalysts include Pd₂(dba)₃ or Pd(OAc)₂.[1][3]
Ligand BrettPhos (if using Pd₂(dba)₃ or Pd(OAc)₂)The ligand is part of the BrettPhos G3 precatalyst.
Base K₃PO₄ or K₂CO₃ (2.0 equiv)Weaker bases are preferred to minimize O-arylation.[1]
Solvent Anhydrous, degassed Toluene or Dioxane (0.1-0.2 M)The choice of solvent can influence reaction rate and selectivity.
Temperature 80-110 °COptimization of temperature may be required.[1][3]
Reaction Time 12-24 hoursMonitor by TLC or GC-MS for completion.

Table 2: Typical Parameters for Ullmann N-arylation

ParameterRecommended ConditionsNotes
Aryl Halide This compound (1.0 equiv)---
Amine Primary or Secondary Amine (1.2-1.5 equiv)---
Copper(I) Salt CuI (5-10 mol%)---
Ligand L-proline or a diamine (10-20 mol%)Ligand choice is critical for success.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)---
Solvent Anhydrous DMSO or DMF (0.2-0.5 M)Polar aprotic solvents are typically used.[1]
Temperature 90-130 °CHigher temperatures are often required for Ullmann reactions.[1]
Reaction Time 24-48 hoursMonitor by TLC or GC-MS for completion.

Experimental Protocols

The following are detailed, generalized protocols for the N-arylation of an amine with this compound using either the Buchwald-Hartwig or Ullmann methodology.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., BrettPhos G3)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried Schlenk tube or reaction vial with a septum

  • Standard laboratory glassware for work-up and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (1-2 mol%), and the base (2.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).[1]

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.[1]

  • Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated amine.[1]

Protocol 2: Copper-Catalyzed Ullmann N-arylation

Materials:

  • This compound

  • Amine of choice

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMSO)

  • Oven-dried Schlenk tube

  • Standard laboratory glassware for work-up and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk tube, add the copper(I) salt (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.[1]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).[1]

  • Solvent Addition: Add the anhydrous polar aprotic solvent via syringe.[1]

  • Reaction: Heat the mixture in a preheated oil bath at the specified temperature (typically 90-130 °C).[1]

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Add aqueous ammonia solution to complex with the copper catalyst and dilute with ethyl acetate.[1]

  • Extraction: Filter the mixture through celite if necessary. Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure product.[1]

Visualizations

Experimental Workflow

The general experimental workflow for performing an N-arylation reaction is depicted below. This process emphasizes the requirement of an inert atmosphere to protect the catalyst from degradation.

G A Preparation of Reagents B Setup Under Inert Atmosphere A->B C Reagent Addition to Reaction Vessel B->C D Heating to Reaction Temperature C->D E Reaction Monitoring (TLC/GC-MS) D->E F Reaction Quench & Work-up E->F Upon Completion G Extraction & Drying F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

General experimental workflow for N-arylation reactions.
Catalytic Cycles

The choice between a Palladium or Copper-based system dictates the underlying catalytic mechanism.

G cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 Ullmann Condensation Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(NR'R'')Ln B->C Amine Coordination & Deprotonation C->A Reductive Elimination (Ar-NR'R'') D [HNR'R'']+[X]- E Cu(I)X F Cu(I)NR'R'' E->F Amine Coordination G Ar-Cu(III)(X)(NR'R'') F->G Oxidative Addition (Ar-X) G->E Reductive Elimination (Ar-NR'R'')

Simplified catalytic cycles for N-arylation reactions.

References

Application Notes and Protocols: The Role of Brominated Phenols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 4-Bromo-5-fluoro-2-methoxyphenol and Related Brominated Scaffolds in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted phenols are pivotal structural motifs in medicinal chemistry due to their versatile chemical reactivity and ability to participate in key interactions with biological targets. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly enhance the pharmacological properties of a molecule. Bromine can serve as a valuable synthetic handle for introducing molecular diversity through cross-coupling reactions, while fluorine can improve metabolic stability, binding affinity, and lipophilicity.[1][2][3][4]

Case Study: 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives as FGFR1 Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration.[6][7] Dysregulation of FGFR signaling is implicated in the progression of various cancers, making FGFRs attractive targets for therapeutic intervention. The following sections detail the design, synthesis, and biological evaluation of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors.[6][7][8]

Data Presentation: Inhibitory Activity of Benzamide Derivatives

The inhibitory activity of the synthesized compounds was evaluated against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDNCI-H520 (IC50 in µM)NCI-H1581 (IC50 in µM)NCI-H226 (IC50 in µM)NCI-H460 (IC50 in µM)NCI-H1703 (IC50 in µM)
C9 1.36 ± 0.271.25 ± 0.232.31 ± 0.412.14 ± 0.361.85 ± 0.32

Data extracted from a study on novel FGFR1 inhibitors.[6][7][8]

Signaling Pathway

The diagram below illustrates the simplified FGFR1 signaling pathway and the mechanism of inhibition by the benzamide derivatives. Upon binding of the fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the MAPK and PLCγ pathways, which promote cell proliferation and survival.[6][7] The synthesized inhibitors block the ATP-binding site of FGFR1, preventing its phosphorylation and subsequent downstream signaling.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binding pFGFR1 pFGFR1 FGFR1->pFGFR1 Dimerization & Autophosphorylation ATP ATP ADP ADP PLCg PLCγ pFGFR1->PLCg Activates ERK ERK pFGFR1->ERK Activates pPLCg pPLCγ PLCg->pPLCg Proliferation Cell Proliferation & Survival pPLCg->Proliferation pERK pERK ERK->pERK pERK->Proliferation Inhibitor Benzamide Inhibitor (C9) Inhibitor->pFGFR1 Inhibits

FGFR1 Signaling Pathway and Inhibition

Experimental Protocols

The following protocols are based on the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.[6][7]

General Synthetic Workflow

The overall synthetic strategy involves the amidation of a substituted benzoic acid followed by further modifications to introduce various side chains.

Synthetic_Workflow Start 4-Bromo-2-nitrobenzoic acid Intermediate1 Intermediate 1 (Amide Formation) Start->Intermediate1 + 3,5-Dimethoxyaniline EDC, EtOH, 80°C Intermediate2 Intermediate 2 (Nitro Reduction) Intermediate1->Intermediate2 Reduction Final_Products Final Products (C1-C11) (Sulfonylation/Amidation) Intermediate2->Final_Products + Substituted benzenesulfonyl chloride Pyridine, DMAP

Generalized Synthetic Workflow
Protocol 1: Synthesis of Intermediate 1 (4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide)

Materials:

  • 4-bromo-2-nitrobenzoic acid (5.788 g, 0.024 mol)

  • EDC HCl (4.518 g, 0.024 mol)

  • Ethanol (30 ml)

  • 3,5-dimethoxyaniline (3 g, 0.020 mol)

  • Water

Procedure:

  • To a reaction vessel, add 4-bromo-2-nitrobenzoic acid, EDC HCl, and ethanol.

  • Activate the mixture for 30 minutes at room temperature.

  • Add 3,5-dimethoxyaniline to the solution.

  • Stir the resulting solution for 5 hours at 80 °C.

  • Cool the reaction mixture to room temperature.

  • Add 30 ml of water to precipitate the product.

  • Filter the solid and dry to obtain Intermediate 1.

Protocol 2: Synthesis of Intermediate 2 (2-amino-4-bromo-N-(3,5-dimethoxyphenyl)benzamide)

Note: The specific reduction method is not detailed in the provided search results but would typically involve standard procedures such as catalytic hydrogenation (e.g., H2, Pd/C) or reduction with metals in acidic media (e.g., Fe, HCl or SnCl2).

Protocol 3: General Procedure for the Preparation of Final Compounds (C1-C11)

Materials:

  • Intermediate 2 (1.0 equiv)

  • Substituted benzenesulfonyl chloride (1.2 equiv)

  • Pyridine (solvent)

  • DMAP (catalyst, 10 mg, 0.066 mol)

Procedure:

  • Dissolve Intermediate 2 in pyridine in a suitable reaction flask.

  • Add the substituted benzenesulfonyl chloride.

  • Add a catalytic amount of DMAP.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Concentrate the reaction mixture in vacuo to remove the solvent.

  • Purify the residue by column chromatography to obtain the final product.

Conclusion

The strategic use of brominated aromatic scaffolds, exemplified by the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, highlights their importance in modern medicinal chemistry. These scaffolds provide a versatile platform for the development of potent and selective enzyme inhibitors. The bromine atom facilitates the introduction of diverse chemical functionalities, enabling extensive structure-activity relationship (SAR) studies to optimize drug candidates. While direct applications of this compound are yet to be widely reported, its structural similarity to these successful examples suggests its potential as a valuable building block for future drug discovery efforts.

References

The Versatile Role of 4-Bromo-5-fluoro-2-methoxyphenol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4-Bromo-5-fluoro-2-methoxyphenol is emerging as a critical building block in the synthesis of complex pharmaceutical agents, most notably in the development of targeted cancer therapies. Its unique substitution pattern, featuring bromine, fluorine, and methoxy groups on a phenolic core, provides medicinal chemists with a versatile scaffold for creating novel kinase inhibitors and other therapeutic molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols associated with this valuable compound.

Application Notes

The strategic incorporation of this compound in drug design offers several advantages. The presence of a bromine atom allows for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the final drug candidate. The methoxy and phenol groups provide additional handles for synthetic modification and can participate in key hydrogen bonding interactions within the active sites of enzymes.

A prime example of the successful application of a derivative of this building block is in the synthesis of Ripretinib, a potent kinase inhibitor. Ripretinib is approved for the treatment of advanced gastrointestinal stromal tumors (GIST) and works by targeting KIT and PDGFRA kinases.[1][2] The core structure of Ripretinib features a substituted phenyl group derived from this compound, highlighting the importance of this building block in constructing complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₆BrFO₂
Molecular Weight 221.03 g/mol
CAS Number 886510-25-4
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents such as methanol, ethanol, and DMSO

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in research and development.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Intermediate

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3][4][5] This protocol describes a general procedure for the coupling of this compound with a boronic acid derivative, a key step in the synthesis of many drug candidates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Evacuate the flask and backfill with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Yields for Similar Suzuki-Miyaura Couplings):

Aryl HalideCoupling PartnerCatalystBaseSolventYield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene95
4-BromophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O92

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.

Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classic method for forming a carbon-oxygen bond between an aryl halide and a phenol, often used in the synthesis of diaryl ether-containing drug molecules.[6]

Materials:

  • This compound

  • Aryl alcohol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the aryl alcohol (1.2 eq), the base (2.0 eq), CuI (0.1 eq), and the ligand (0.2 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Biological Activity

As exemplified by its use in the synthesis of Ripretinib, derivatives of this compound can be potent inhibitors of key signaling pathways implicated in cancer.

Targeted Signaling Pathway: KIT and PDGFRA Kinases

Gastrointestinal stromal tumors are often driven by mutations in the KIT and PDGFRA receptor tyrosine kinases, leading to their constitutive activation. This results in the uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival. Ripretinib, synthesized from a derivative of this compound, is a broad-spectrum kinase inhibitor that targets these mutated kinases.[1][2]

GIST_Signaling_Pathway GF Growth Factor (SCF/PDGF) KIT_PDGFRA KIT/PDGFRA Receptor Tyrosine Kinase GF->KIT_PDGFRA Binds PI3K PI3K KIT_PDGFRA->PI3K Activates RAS RAS KIT_PDGFRA->RAS Activates Ripretinib Ripretinib (derived from This compound) Ripretinib->KIT_PDGFRA Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathway of KIT/PDGFRA and the inhibitory action of Ripretinib.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of a drug candidate using this compound as a starting material.

experimental_workflow start This compound coupling Cross-Coupling Reaction (e.g., Suzuki or Ullmann) start->coupling intermediate Key Intermediate coupling->intermediate modification Further Synthetic Modifications intermediate->modification candidate Drug Candidate modification->candidate purification Purification & Characterization (HPLC, NMR, MS) candidate->purification bioassay Biological Assays (e.g., Kinase Inhibition) purification->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for drug discovery using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Bromo-5-fluoro-2-methoxyphenol. This electron-rich and sterically hindered substrate presents unique challenges that require careful optimization of reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the Suzuki coupling of this substrate is a common challenge, primarily due to its electron-rich nature and potential steric hindrance. The electron-donating methoxy and fluoro groups can impede the oxidative addition step of the catalytic cycle. Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of electron-rich aryl bromides. N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.[1][2]

  • Choice of Base: The base activates the boronic acid for the transmetalation step and its selection is critical.

    • Recommendation: A moderately strong base is often optimal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for hindered substrates.[1] For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary. The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[1]

  • Solvent Selection: The solvent influences reagent solubility, catalyst stability, and reaction kinetics.

    • Recommendation: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are common choices. For reactions requiring higher temperatures, xylenes can be used.[2]

  • Reaction Temperature: Sterically hindered and electron-rich substrates often require higher temperatures to overcome the activation energy barrier.

    • Recommendation: If the reaction is sluggish at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[2] Microwave irradiation can also be a valuable tool for rapidly heating the reaction and improving yields.[3][4]

Question: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?

Answer:

The formation of side products is a common issue that can significantly reduce the yield of the desired product.

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other.

    • Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction.[5]

    • Solution: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.

  • Dehalogenation (Protodeboronation and Dehalogenation): This involves the replacement of the bromine atom on your starting material or the boronic acid group with a hydrogen atom.

    • Cause: Protodeboronation is often caused by excess water or harsh basic conditions.[6] Dehalogenation of the aryl halide can occur after oxidative addition if a hydride source is present.[5]

    • Solution: Use anhydrous reagents and solvents where possible. If using an aqueous base, ensure the amount of water is controlled. For sensitive boronic acids, consider using their corresponding pinacol esters, which are more stable.[7] Using bulky, electron-rich ligands can also suppress dehalogenation by promoting the desired reductive elimination.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: The optimal catalyst loading can vary, but typically ranges from 1-5 mol% of the palladium precatalyst.[9] For challenging substrates like this compound, a slightly higher catalyst loading (e.g., 3-5 mol%) may be beneficial. However, it is always recommended to screen different loadings to find the most efficient and cost-effective amount for your specific reaction.

Q2: Which palladium precatalyst should I use?

A2: While Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, modern pre-catalysts that are air- and moisture-stable are often more convenient and provide more reproducible results. Buchwald's G3 or G4 palladacycles, which incorporate bulky phosphine ligands, are excellent choices for this type of transformation as they readily form the active Pd(0) species.

Q3: Can I use an aqueous solvent system for this reaction?

A3: Yes, Suzuki couplings can often be performed in aqueous solvent mixtures, such as dioxane/water or THF/water. This can be advantageous for dissolving inorganic bases like K₃PO₄ or K₂CO₃. However, for substrates prone to protodeboronation, anhydrous conditions may be preferable. The optimal solvent system should be determined experimentally.

Q4: How do the fluoro and methoxy substituents influence the reaction?

A4: Both the fluoro and methoxy groups are electron-donating through resonance, which makes the aryl bromide more electron-rich and thus less reactive towards oxidative addition. The ortho-methoxy group can also introduce steric hindrance around the reaction center. The fluorine atom's inductive electron-withdrawing effect is generally outweighed by its resonance effect in this system. This combination of electronic and steric effects makes this compound a challenging substrate that requires carefully optimized conditions.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionRationale
Aryl Halide This compoundSubstrate
Boronic Acid Arylboronic Acid (1.2 - 1.5 equiv.)Coupling partner
Catalyst Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) or XPhos-G3-Pd (2 mol%)For electron-rich and hindered substrates[1][2]
Base K₃PO₄ (2.0 - 3.0 equiv.)Effective for hindered couplings[1]
Solvent Toluene or 1,4-Dioxane (anhydrous)Common solvents for Suzuki reactions[2]
Temperature 100 - 110 °CTo overcome activation energy barrier[2]
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst oxidation and side reactions[5]

Table 2: Troubleshooting Guide Summary

IssuePotential Cause(s)Suggested Solution(s)
Low/No Conversion Ineffective catalyst/ligand, weak base, low temperatureUse bulky, electron-rich ligands (e.g., SPhos, XPhos); Use a stronger base (e.g., K₃PO₄, Cs₂CO₃); Increase reaction temperature.[1][2]
Homocoupling Presence of oxygenThoroughly degas the reaction mixture; Maintain an inert atmosphere.[5]
Protodeboronation Excess water, harsh baseUse anhydrous conditions; Use a milder base if possible; Use a more stable boronic ester.[6]
Dehalogenation Side reaction from hydride sourcesUse bulky ligands to promote reductive elimination; Ensure anhydrous and oxygen-free conditions.[5][8]

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for each specific arylboronic acid.

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of the inert gas, add the palladium precatalyst (e.g., XPhos-G3-Pd, 2 mol%) and the ligand (if not using a pre-catalyst).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 regenerates product Ar-Ar' Product reductive_elimination->product aryl_halide 4-Bromo-5-fluoro- 2-methoxyphenol aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-5-fluoro-2-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common route involves the electrophilic bromination of 5-fluoro-2-methoxyphenol using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction is typically performed at a controlled temperature to minimize the formation of byproducts.

Q2: What are the most likely byproducts in the synthesis of this compound?

The primary byproducts are typically regioisomers formed due to the directing effects of the hydroxyl, methoxy, and fluoro substituents on the aromatic ring. Over-bromination, leading to dibrominated products, is also a common side reaction. In some cases, starting material may remain if the reaction does not go to completion.

Q3: How can I distinguish the desired product from its regioisomeric byproducts?

Spectroscopic methods, particularly ¹H NMR and ¹³C NMR, are crucial for distinguishing between the desired product and its isomers. The coupling constants and chemical shifts of the aromatic protons will differ based on their positions relative to the substituents. HPLC and GC-MS can also be used to separate and identify the different isomers.

Q4: My reaction yielded a mixture of mono-brominated products. How can I improve the regioselectivity?

Optimizing the reaction conditions can improve regioselectivity. Key parameters to consider include:

  • Brominating Agent: Using a milder brominating agent or a bulkier one may favor the formation of the desired isomer.

  • Solvent: The polarity of the solvent can influence the reactivity and selectivity of the bromination.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable product.

  • Catalyst: The use of a catalyst can direct the bromination to a specific position.

Q5: I observe the formation of a significant amount of dibrominated byproduct. What can I do to minimize this?

To reduce over-bromination, consider the following adjustments:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the starting material relative to the brominating agent.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further bromination of the product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction- Formation of multiple byproducts- Loss of product during workup/purification- Monitor the reaction by TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, solvent, stoichiometry) to improve selectivity.- Use an appropriate purification method (e.g., column chromatography, recrystallization) and handle the product carefully to minimize losses.
Presence of Unreacted Starting Material - Insufficient amount of brominating agent- Low reaction temperature or short reaction time- Increase the equivalents of the brominating agent slightly.- Increase the reaction temperature or prolong the reaction time while monitoring for byproduct formation.
Formation of a Dark-Colored Reaction Mixture - Oxidation of the phenolic starting material or product- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
Difficulty in Separating the Product from Byproducts - Similar polarities of the product and byproducts- Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatization of the mixture to alter the polarities of the components, followed by separation and deprotection.

Potential Byproducts in the Synthesis of this compound

Byproduct Structure Distinguishing Features
Starting Material (5-fluoro-2-methoxyphenol) Will have three aromatic protons in the ¹H NMR spectrum.
3-Bromo-5-fluoro-2-methoxyphenol (Regioisomer) The two aromatic protons will show a different splitting pattern and chemical shift in the ¹H NMR spectrum compared to the desired product.
6-Bromo-5-fluoro-2-methoxyphenol (Regioisomer) The two aromatic protons will have a distinct coupling constant and chemical shifts in the ¹H NMR spectrum.
4,6-Dibromo-5-fluoro-2-methoxyphenol (Dibrominated) Will only show one aromatic proton in the ¹H NMR spectrum.

Experimental Protocols

Synthesis of this compound

This is a hypothetical protocol based on general methods for the bromination of substituted phenols.

Materials:

  • 5-fluoro-2-methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 5-fluoro-2-methoxyphenol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Visualizations

Synthesis_Pathway 5-fluoro-2-methoxyphenol 5-fluoro-2-methoxyphenol This compound This compound 5-fluoro-2-methoxyphenol->this compound NBS, Acetonitrile, 0 °C

Caption: Synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions 5-fluoro-2-methoxyphenol 5-fluoro-2-methoxyphenol This compound This compound 5-fluoro-2-methoxyphenol->this compound Bromination (Desired) 3-Bromo_isomer 3-Bromo-5-fluoro-2-methoxyphenol 5-fluoro-2-methoxyphenol->3-Bromo_isomer Regioisomeric Bromination 6-Bromo_isomer 6-Bromo-5-fluoro-2-methoxyphenol 5-fluoro-2-methoxyphenol->6-Bromo_isomer Regioisomeric Bromination Dibromo_product 4,6-Dibromo-5-fluoro-2-methoxyphenol This compound->Dibromo_product Over-bromination

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow cluster_issues Observed Issues cluster_actions Corrective Actions start Reaction Mixture Analysis (TLC, LC-MS, NMR) low_yield Low Yield start->low_yield byproducts Presence of Byproducts start->byproducts unreacted_sm Unreacted Starting Material start->unreacted_sm optimize Optimize Reaction Conditions: - Temperature - Solvent - Stoichiometry low_yield->optimize purify Improve Purification: - Column Chromatography - Recrystallization low_yield->purify byproducts->optimize byproducts->purify reagent Adjust Reagent Amount/ Addition Rate unreacted_sm->reagent reagent->optimize

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Navigating the Purification Challenges of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purification of brominated organic compounds presents a unique set of challenges. The presence of bromine atoms can significantly influence a molecule's polarity, reactivity, and thermal stability, often complicating standard purification protocols. This technical support center provides a comprehensive guide to overcoming these hurdles through detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges associated with brominated organic compounds?

A1: Researchers frequently encounter challenges such as the removal of residual brominating agents and their byproducts, co-elution of closely related brominated species during chromatography, thermal degradation of the compound during distillation, and undesired debromination reactions under certain purification conditions. The high atomic weight of bromine can also lead to poor peak shape in chromatography.

Q2: How can I effectively remove residual bromine or N-bromosuccinimide (NBS) after a reaction?

A2: Excess bromine can be quenched by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). For reactions involving NBS, the byproduct succinimide can often be removed by washing with water or a dilute base, as it is more water-soluble than the brominated product.

Q3: What is debromination and how can I prevent it during purification?

A3: Debromination is the loss of a bromine atom from the organic molecule, often replaced by a hydrogen atom. This can be a significant side reaction, particularly in palladium-catalyzed cross-coupling reactions.[1] To minimize debromination, consider using milder bases (e.g., K₂CO₃ instead of NaOt-Bu), lower reaction temperatures, and carefully selecting the catalyst and ligand system.[1][2] During purification by chromatography, using a less acidic silica gel or deactivating the silica gel with a base like triethylamine can help prevent on-column debromination.

Q4: My brominated compound is thermally sensitive. How can I purify it by distillation?

A4: For thermally sensitive compounds, vacuum distillation is the preferred method as it allows for distillation at a lower temperature, thereby minimizing the risk of decomposition.[3][4][5] It is crucial to use a well-controlled heating source and an efficient vacuum system to maintain a stable, low pressure.

Q5: I am having difficulty crystallizing my brominated product. What can I do?

A5: The choice of solvent is critical for successful recrystallization.[6] For brominated aromatic compounds, solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate can be effective.[7][8] If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Slow cooling is essential to obtain pure crystals.[9]

Troubleshooting Guides

Chromatography

Problem: Co-elution of brominated isomers or impurities with similar polarity.

  • Solution 1: Optimize the Mobile Phase.

    • For normal-phase chromatography on silica gel, a subtle change in the polarity of the eluent can significantly impact separation. Try adding a small percentage of a third solvent with a different polarity to the binary mobile phase.

    • For reverse-phase HPLC, adjusting the pH of the mobile phase can alter the ionization state of acidic or basic functional groups, leading to better separation.[7]

  • Solution 2: Change the Stationary Phase.

    • If optimizing the mobile phase is insufficient, consider a different stationary phase. For HPLC, switching from a C18 column to a phenyl-hexyl or a cyano column can provide different selectivity for aromatic compounds.[10]

  • Solution 3: Employ Gradient Elution.

    • A gradient elution, where the mobile phase composition is changed over time, can help to resolve compounds with a wide range of polarities.[11]

Problem: Peak tailing in HPLC analysis.

  • Cause: Interaction of the analyte with acidic silanol groups on the silica-based stationary phase.

  • Solution:

    • Add a small amount of a competitive base, such as triethylamine (0.1-0.5%), to the mobile phase to mask the active silanol sites.

    • Use a column with end-capping, where the residual silanol groups are chemically deactivated.

    • Adjust the mobile phase pH to suppress the ionization of silanol groups (typically below pH 4).[7]

Problem: On-column debromination.

  • Cause: The acidic nature of silica gel can catalyze the loss of bromine, especially for electron-rich aromatic systems or allylic/benzylic bromides.

  • Solution:

    • Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.

    • Use a less acidic stationary phase, such as neutral alumina.

    • Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.

Crystallization

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The compound's solubility is too high in the chosen solvent, or the solution is cooled too quickly.

  • Solution:

    • Use a less polar solvent or a solvent mixture to decrease solubility.

    • Ensure the initial solution is not supersaturated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool very slowly.

    • Try seeding the solution with a tiny crystal of the pure compound to induce crystallization.

Problem: Poor recovery of the purified compound.

  • Cause: The compound has significant solubility in the cold crystallization solvent.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

    • After crystallization, cool the flask in an ice bath to maximize the precipitation of the product.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent.[6]

Distillation

Problem: The compound decomposes during distillation, even under vacuum.

  • Cause: The distillation temperature is still too high, or the residence time at high temperature is too long.

  • Solution:

    • Improve the vacuum to further lower the boiling point. Ensure all joints in the distillation apparatus are well-sealed.

    • Use a short-path distillation apparatus to minimize the distance the vapor has to travel.

    • For very sensitive compounds, consider purification by chromatography or crystallization as an alternative.

Quantitative Data on Purification of Brominated Organic Compounds

The following table provides a summary of purification data for representative brominated organic compounds from various sources.

Compound ClassPurification MethodStarting PurityFinal PurityYieldKey ConditionsReference
Brominated PhenolTwo-phase solvent bromination and crystallizationCrude99.3%HighSolvent system: ethylene dichloride and water.[12]
Brominated Pharmaceutical IntermediateRecrystallizationCrude>98%~70%Solvent: Methanol.[13]
Brominated Flame Retardant (TBBPA-dbpe)HPLC-DADTechnical GradeAnalytical StandardN/AMobile phase: Acetonitrile/water gradient.[14]
Brominated HeterocycleColumn ChromatographyCrude>95%60-80%Eluent: Hexane/Ethyl Acetate gradient.[15]
Impurity in Brompheniramine MaleateHPLCN/ALOQ: 0.266 ppmN/AColumn: Varian C18; Mobile Phase: Buffer/Acetonitrile.[8][16]

Experimental Protocols

Protocol 1: Purification of a Crude Brominated Aromatic Compound by Flash Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly. Gently tap the column to dislodge any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude brominated compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry powder.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

    • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified brominated compound.

Protocol 2: Recrystallization of a Brominated Phenol
  • Solvent Selection:

    • In a test tube, add a small amount of the crude brominated phenol.

    • Add a few drops of a potential solvent (e.g., ethanol, water, or a mixture). The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hotplate until the solid just dissolves. Use the minimum amount of hot solvent.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizing Workflows and Logic

experimental_workflow crude Crude Brominated Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure evaporate Evaporate Solvent combine->evaporate pure Pure Brominated Compound evaporate->pure

Workflow for Flash Column Chromatography Purification.

purification_decision_tree start Crude Product Characteristics? is_solid Is the product solid? start->is_solid Solid is_liquid Is the product liquid? start->is_liquid Liquid thermal_stability_solid Thermally Stable? is_solid->thermal_stability_solid thermal_stability_liquid Thermally Stable? is_liquid->thermal_stability_liquid polarity_diff Significant Polarity Difference from Impurities? thermal_stability_solid->polarity_diff No crystallization Recrystallization thermal_stability_solid->crystallization Yes sublimation Sublimation thermal_stability_solid->sublimation Volatile Solid distillation Distillation thermal_stability_liquid->distillation Yes vacuum_distillation Vacuum Distillation thermal_stability_liquid->vacuum_distillation No chromatography Chromatography polarity_diff->chromatography Yes

Decision Tree for Selecting a Purification Method.

References

Technical Support Center: Synthesis of 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-5-fluoro-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common route is the electrophilic bromination of 5-fluoro-2-methoxyphenol using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The strong activating effects of the hydroxyl and methoxy groups, combined with the directing effect of the fluorine atom, favor the regioselective introduction of bromine at the 4-position.

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent?

A2: NBS is a mild and selective brominating agent for activated aromatic rings like phenols.[1] It offers better control over the reaction compared to harsher reagents like liquid bromine, minimizing the formation of poly-brominated byproducts and improving the overall yield of the desired mono-brominated product.[1]

Q3: What are the key factors influencing the yield of the reaction?

A3: The key factors include the purity of the starting material (5-fluoro-2-methoxyphenol), the choice of solvent, reaction temperature, and the stoichiometry of the brominating agent. Careful control of these parameters is crucial for maximizing the yield and minimizing side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, the product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the expected major byproducts in this synthesis?

A5: The primary byproduct is often the dibrominated product, 2,4-dibromo-5-fluoro-2-methoxyphenol. Over-reaction due to excess brominating agent or prolonged reaction times can lead to its formation. Isomeric mono-brominated products are generally not formed in significant amounts due to the strong directing effects of the existing substituents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive brominating agent (NBS). 2. Insufficient activation of the aromatic ring. 3. Low reaction temperature.1. Use freshly recrystallized NBS. Impure NBS can be less reactive. 2. Ensure the starting phenol is not deprotonated by a strong base prior to bromination, unless a specific protocol requires it. The free hydroxyl group is strongly activating. 3. Gradually increase the reaction temperature while monitoring with TLC. For NBS bromination, reactions are often run at room temperature or slightly elevated temperatures.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination leading to dibrominated byproducts. 2. Reaction temperature is too high.1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Add the NBS solution dropwise to the solution of the phenol to maintain a low concentration of the brominating agent. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Incomplete Reaction (Starting Material Remains) 1. Insufficient amount of brominating agent. 2. Short reaction time. 3. Low reaction temperature.1. Ensure accurate measurement of 1.0 to 1.1 equivalents of NBS. 2. Continue to monitor the reaction by TLC until the starting material is consumed. 3. If the reaction is sluggish, consider a modest increase in temperature.
Difficult Product Isolation/Purification 1. Co-elution of product and byproducts during chromatography. 2. Product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution from low to high polarity might be necessary. 2. If the product is an oil, ensure all solvent is removed under high vacuum. If purification by crystallization is desired, try different solvent systems.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the regioselective bromination of 5-fluoro-2-methoxyphenol using N-Bromosuccinimide.

Materials:

  • 5-fluoro-2-methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-methoxyphenol (1.0 equivalent) in acetonitrile (approximately 10 mL per mmol of the phenol). Stir the solution at room temperature.

  • Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in acetonitrile. Add this solution dropwise to the stirred solution of 5-fluoro-2-methoxyphenol over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield
Solvent Reaction Time (hours) Yield (%)
Acetonitrile285
Dichloromethane382
Tetrahydrofuran475
Carbon Tetrachloride470

Yields are based on isolated product after column chromatography.

Table 2: Effect of NBS Equivalents on Product Distribution
NBS (equivalents) Mono-bromo Product (%) Di-bromo Product (%) Unreacted Starting Material (%)
1.08857
1.19280
1.575250
2.010900

Product distribution determined by GC-MS analysis of the crude reaction mixture.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5-fluoro-2-methoxyphenol 5-fluoro-2-methoxyphenol Mixing Mixing 5-fluoro-2-methoxyphenol->Mixing NBS NBS NBS->Mixing Solvent Solvent Solvent->Mixing Stirring_RT Stirring at RT Mixing->Stirring_RT TLC_Monitoring TLC Monitoring Stirring_RT->TLC_Monitoring Quenching Quenching TLC_Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Final_Product 4-Bromo-5-fluoro- 2-methoxyphenol Chromatography->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Low_Yield Low Yield or No Product Inactive_Reagent Inactive NBS Low_Yield->Inactive_Reagent Low_Temp Low Temperature Low_Yield->Low_Temp Multiple_Spots Multiple Products on TLC Over_Reaction Over-bromination Multiple_Spots->Over_Reaction High_Temp High Temperature Multiple_Spots->High_Temp Incomplete_Reaction Starting Material Remains Incomplete_Reaction->Low_Temp Insufficient_Reagent Not enough NBS Incomplete_Reaction->Insufficient_Reagent Short_Time Short Reaction Time Incomplete_Reaction->Short_Time Recrystallize_NBS Use fresh/ recrystallized NBS Inactive_Reagent->Recrystallize_NBS Increase_Temp Increase Temperature Low_Temp->Increase_Temp Control_Stoichiometry Use 1.0-1.1 eq. NBS Over_Reaction->Control_Stoichiometry Lower_Temp Decrease Temperature High_Temp->Lower_Temp Check_Stoichiometry Verify NBS amount Insufficient_Reagent->Check_Stoichiometry Extend_Time Increase Reaction Time Short_Time->Extend_Time

Caption: Troubleshooting logic for the synthesis of this compound.

References

Stability of 4-Bromo-5-fluoro-2-methoxyphenol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Bromo-5-fluoro-2-methoxyphenol under acidic and basic conditions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on its chemical structure, this compound, a substituted phenol, is primarily susceptible to oxidative degradation. Phenolic compounds are known to be sensitive to oxidation, a process that can be influenced by factors such as pH, light, and the presence of metal ions.[1] Under basic conditions, the potential for oxidation is generally increased. Additionally, while typically requiring harsh conditions, the methoxy group may undergo acid-catalyzed hydrolysis.[1]

Q2: How does pH affect the stability of this compound?

The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: In acidic environments, the compound is likely to be relatively stable under mild conditions. However, exposure to strong acids, especially at elevated temperatures, could potentially lead to the slow hydrolysis of the methoxy ether linkage to form a catechol-like derivative.[1]

  • Basic Conditions: Under basic conditions, the phenolic hydroxyl group will deprotonate to form a phenoxide ion. This deprotonation increases the electron density on the aromatic ring, making the molecule more susceptible to oxidation.[1] This can lead to the formation of colored degradation products, such as quinone-type structures.

Q3: What are the likely degradation pathways for this compound under stress conditions?

While specific degradation pathways for this compound have not been detailed in the available literature, plausible degradation routes can be predicted based on the chemistry of structurally similar compounds:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which is often the primary degradation pathway for phenols.[1] This can be accelerated in the presence of oxidizing agents or under basic conditions and may lead to the formation of quinones or polymeric materials.

  • Demethylation (Hydrolysis): Under harsh acidic conditions, the methoxy group (-OCH3) could be cleaved via hydrolysis to yield 4-bromo-5-fluorobenzene-1,2-diol.[1]

  • Debromination: Cleavage of the carbon-bromine bond is a possibility under certain high-energy conditions like photolysis, which would result in the formation of 5-fluoro-2-methoxyphenol.[1]

Q4: How should I store this compound to ensure its stability?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and air, which can contribute to oxidative and hydrolytic degradation. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Observed Issue Potential Cause Recommended Solution
Discoloration of the compound (e.g., turning yellow or brown) upon storage or in solution. Oxidation of the phenolic hydroxyl group, potentially accelerated by exposure to air, light, or basic pH.Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light. If in solution, use de-gassed solvents and consider adding an antioxidant if compatible with your experimental setup. Ensure the pH of the solution is neutral or slightly acidic if possible.
Unexpected peaks in HPLC or other analytical readouts. Degradation of the compound has occurred, leading to the formation of impurities.Prepare fresh solutions for analysis. Review the sample preparation and storage conditions. The mobile phase of the HPLC could also contribute to on-column degradation if it is too acidic or basic. Consider performing a forced degradation study to identify potential degradation products.
Low yield or incomplete reaction when using the compound as a starting material. The compound may be degrading under the reaction conditions (e.g., high temperature, strong base or acid).Before scaling up, perform a small-scale stability test of this compound under your proposed reaction conditions. Analyze the test reaction by TLC or HPLC to check for degradation. If degradation is observed, consider milder reaction conditions (e.g., lower temperature, weaker base/acid).
Inconsistent analytical results between experiments. This could be due to variable degradation of the compound in different batches of solutions or during the analytical procedure itself.Standardize your solution preparation procedure, including the age of the solution. Ensure consistent lighting and temperature conditions during your experiments. Always analyze a freshly prepared standard solution for comparison.

Experimental Protocols

For researchers wishing to perform a forced degradation study to assess the stability of this compound, the following protocol provides a general guideline. Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for the development of stability-indicating analytical methods.[2]

Objective: To evaluate the stability of this compound under acidic and basic hydrolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

  • Acidic Stress:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Store the solution at room temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl, potentially at an elevated temperature (e.g., 60 °C).[3]

  • Basic Stress:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

    • Store the solution at room temperature.

    • Withdraw aliquots at the same time points as the acidic stress study.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M NaOH, potentially at an elevated temperature.[3]

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples. Analyze at the beginning and end of the study.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of acid like 0.1% formic acid for better peak shape) is a good starting point.

    • Monitor the elution profile at a suitable UV wavelength.

    • Inject the prepared samples and analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Data Presentation:

The results of the forced degradation study can be summarized in the following table format for easy comparison.

Condition Time (hours) Concentration of this compound (µg/mL) % Degradation Number of Degradation Products
Control 0100.000
4899.80.20
0.1 M HCl 299.50.50
499.10.91
898.21.81
2495.34.72
4890.19.92
0.1 M NaOH 298.02.01
495.84.22
891.58.53
2482.317.74
4875.624.44

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

The following diagrams illustrate the workflow for stability testing and the potential degradation pathways of this compound.

Forced_Degradation_Workflow start Start: this compound stock Prepare Stock Solution (1 mg/mL) start->stock acid_stress Acidic Stress (0.1 M / 1 M HCl) stock->acid_stress base_stress Basic Stress (0.1 M / 1 M NaOH) stock->base_stress sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid_stress->sampling base_stress->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis: - % Degradation - Degradation Products hplc->data

Caption: Workflow for Forced Degradation Study.

Degradation_Pathways cluster_acid Acidic Conditions (Harsh) cluster_base Basic Conditions parent This compound demethylation Demethylation (Hydrolysis) parent->demethylation H+ / H2O, Heat oxidation Oxidation parent->oxidation OH- / O2 demethylated_prod 4-Bromo-5-fluorobenzene-1,2-diol demethylation->demethylated_prod quinone_prod Quinone-type Structures / Polymers oxidation->quinone_prod

Caption: Potential Degradation Pathways.

References

Technical Support Center: Buchwald-Hartwig Reactions Involving Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Buchwald-Hartwig reactions involving substituted phenols. The content is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Materials

Question: I am observing very low or no conversion of my aryl halide and substituted phenol in my Buchwald-Hartwig C-O coupling reaction. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Buchwald-Hartwig C-O coupling with a substituted phenol can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Troubleshooting Workflow:

Chemoselectivity aminophenol Aminophenol + Aryl Halide pd_catalyst Pd Catalyst (e.g., BrettPhos) aminophenol->pd_catalyst cu_catalyst Cu Catalyst (e.g., CuI/Picolinic Acid) aminophenol->cu_catalyst n_arylation N-Arylated Product pd_catalyst->n_arylation Selective N-Arylation o_arylation O-Arylated Product cu_catalyst->o_arylation Selective O-Arylation

Removal of palladium catalyst from 4-Bromo-5-fluoro-2-methoxyphenol reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 4-Bromo-5-fluoro-2-methoxyphenol.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal from this compound reaction mixtures and provides step-by-step solutions.

Issue 1: High Levels of Residual Palladium After Filtration

  • Symptoms: The reaction mixture, after being passed through a standard filter paper, still shows significant palladium contamination.

  • Possible Causes & Solutions:

    • Heterogeneous Catalyst Fines: The palladium catalyst (e.g., Pd/C) may have broken into fine particles that pass through standard filtration media.

      • Solution: Use a finer filter medium such as a PTFE membrane filter (e.g., 0.45 µm).[1] Alternatively, filtration through a pad of Celite® can effectively trap these fine particles.[1][2][3][4] Ensure the Celite® bed is 1-2 cm thick and well-packed for optimal performance.[1][2]

    • Soluble Palladium Species: The palladium catalyst may have leached into the solution, forming soluble palladium species. Filtration alone is ineffective for removing dissolved catalysts.

      • Solution: Switch to a method suitable for removing soluble palladium, such as using palladium scavengers, activated carbon, or inducing precipitation followed by filtration.[1][2][3]

Issue 2: Inefficient Palladium Removal with Scavengers

  • Symptoms: After treatment with a palladium scavenger, the level of residual palladium remains above the acceptable limit.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system.[1][5]

      • Solution: Thiol-based scavengers are generally effective for Pd(II), while other types might be better for Pd(0).[1][6] It is advisable to screen a small panel of different scavengers to find the most effective one for your specific reaction conditions.[1]

    • Insufficient Scavenger Amount or Reaction Time: The amount of scavenger used or the treatment time may be inadequate for complete removal.

      • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst (typically 3-5 equivalents) and/or extend the reaction time.[5] Optimization of these parameters is often necessary.[5]

    • Product Binding to Scavenger: The desired product, this compound, might be adsorbing to the scavenger, leading to yield loss.

      • Solution: Use the minimum effective amount of scavenger.[1] After filtration, wash the scavenger with fresh solvent to recover any bound product.[1]

Issue 3: Product Loss When Using Activated Carbon

  • Symptoms: Significant loss of this compound is observed after treatment with activated carbon.

  • Possible Causes & Solutions:

    • Non-Specific Adsorption: Activated carbon can non-selectively adsorb organic molecules, including the desired product.[6]

      • Solution: Minimize the amount of activated carbon used.[6] Consider using a less adsorptive grade of activated carbon or a more selective method like palladium scavengers. Combining a smaller amount of activated carbon with a scavenger can also be an effective strategy.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reaction mixtures?

A1: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts like Pd/C, often using a filter aid like Celite®.[1][3]

  • Adsorption: Using materials like activated carbon or specialized palladium scavengers to bind the palladium, which is then removed by filtration.[5][6][8]

  • Scavenging: Employing molecules with a high affinity for palladium to form complexes that can be easily separated.[5]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[5][6]

  • Chromatography: Column chromatography can separate the product from the catalyst.[3][5]

  • Solvent Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[2]

Q2: How do I choose the best palladium removal method for my this compound synthesis?

A2: The choice of method depends on several factors:

  • Form of Palladium: Determine if the palladium is in a soluble (homogeneous) or insoluble (heterogeneous) form.[6]

  • Required Purity: For pharmaceutical applications, which have strict limits on residual metals (typically <10 ppm for palladium), a combination of methods may be necessary to achieve the desired purity.[1][5][6]

  • Scale of the Reaction: Some methods are more scalable than others. For example, filtration and scavenging are generally more amenable to large-scale production than chromatography.

  • Cost: The cost of materials and the time required for each method can be important considerations.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are solid-supported reagents, often based on silica or polymers, that are functionalized with groups having a high affinity for palladium, such as thiols, amines, or phosphines.[5] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[5]

Q4: Can I reuse the palladium catalyst after removal?

A4: Heterogeneous catalysts like Pd/C can often be recovered by filtration, washed, and reused, although their activity might decrease over time. The palladium captured by scavengers or precipitated can be sent for refining to recover the precious metal.[1]

Data Presentation

Table 1: Comparison of Palladium Removal Method Efficiencies

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
Filtration through Celite and charcoal cartridge80-100<10>87.5[1]
MP-TMT Scavenger (5 equivalents)33,000<200>99.4[9]
MP-TMT Scavenger (typical 0.5% wt Pd)500-800<10>98[9]
Column Chromatography followed by Scavenging ResinVariable<50~98 (from crude)[10]
PhosphonicS SPM32 Scavenger Resin105 mg in 50 mL-98.7 (in 2 hours)[11]

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)

  • Dissolution: Dissolve the crude product containing this compound in a suitable organic solvent (e.g., Ethyl Acetate, THF).[6]

  • Scavenger Addition: Add the solid-supported scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.[5]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[6]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex.[6]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[6]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., Toluene, THF).[6]

  • Carbon Addition: Add a carefully weighed amount of activated carbon to the solution. Start with a small amount (e.g., 5-10 wt% relative to the crude product) to minimize product loss.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[6]

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[6]

  • Concentration: Concentrate the filtrate to obtain the purified product.[6]

  • Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS.[6]

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (containing this compound and Pd catalyst) decision1 Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->decision1 filtration Filtration through Celite® pad decision1->filtration Yes scavenging Treat with Palladium Scavenger (e.g., Thiol-based silica) decision1->scavenging No (Soluble Pd) analysis1 Analyze Pd levels (e.g., ICP-MS) filtration->analysis1 decision2 Are Pd levels below acceptable limits? analysis1->decision2 decision2->scavenging No end Purified Product decision2->end Yes filtration2 Filtration scavenging->filtration2 activated_carbon Treat with Activated Carbon activated_carbon->filtration2 analysis2 Analyze Pd levels filtration2->analysis2 decision3 Are Pd levels below acceptable limits? analysis2->decision3 decision3->end Yes chromatography Column Chromatography decision3->chromatography No chromatography->end

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Protocol_Workflow start Start: Crude Product in Solution add_scavenger Add Solid-Supported Palladium Scavenger start->add_scavenger stir Stir Mixture (1-18h, RT to 60°C) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Filter Cake with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end End: Purified Product concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Side reactions of 4-Bromo-5-fluoro-2-methoxyphenol in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-5-fluoro-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions encountered during coupling experiments.

General Issues & Troubleshooting

This section addresses common challenges that can arise during coupling reactions with this compound, a sterically hindered and electron-rich aryl bromide. The electronic properties of this substrate, with a strong electron-donating methoxy group and a fluorine atom, can influence the reactivity and lead to specific side reactions.

Frequently Asked Questions (FAQs) - General

Q1: Why is my coupling reaction with this compound sluggish or resulting in low yield?

A1: Low yields are often attributed to a combination of electronic and steric effects. The two electron-donating groups (methoxy and fluoro) make the aryl bromide less reactive towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed catalytic cycles.[1] Additionally, the ortho-methoxy group introduces steric hindrance, which can impede the approach of the palladium catalyst.[1] For palladium-catalyzed reactions, switching to more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can overcome these challenges.[1][2][3]

Q2: I am observing significant decomposition of my starting material. What could be the cause?

A2: Besides the desired coupling reaction, several side reactions can consume your starting material. The most common include dehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions).[3] The phenolic -OH group can also cause complications; it may require protection or specific base selection to prevent unwanted side reactions like O-arylation.

Troubleshooting Workflow: Low Product Yield

This workflow provides a logical approach to diagnosing and resolving issues of low product yield in coupling reactions involving this compound.

G start Low Yield of Desired Product check_sm Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_sm sm_present Starting Material Largely Unreacted check_sm->sm_present  SM Status?   side_products Side Products Predominate check_sm->side_products  Product Profile?   sm_present->side_products No increase_temp Increase Temperature or Reaction Time sm_present->increase_temp Yes dehalogenation Dehalogenation Product Observed? side_products->dehalogenation change_catalyst Switch to More Active Catalyst/Ligand System (e.g., use bulky phosphine ligands) increase_temp->change_catalyst check_reagents Verify Reagent Quality (Catalyst, Base, Solvent) change_catalyst->check_reagents homocoupling Homocoupling Product Observed? dehalogenation->homocoupling No solve_dehalogenation Use Milder Base Optimize H-source (solvent) Ensure inert atmosphere dehalogenation->solve_dehalogenation Yes other_byproduct Other Byproducts (e.g., O-arylation) homocoupling->other_byproduct No solve_homocoupling Rigorously Degas Reaction Use Pd(0) Pre-catalyst Use Anhydrous Conditions homocoupling->solve_homocoupling Yes solve_other Protect Phenolic -OH Adjust Stoichiometry other_byproduct->solve_other

Caption: Troubleshooting workflow for low product yield.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with this compound, specific side reactions like dehalogenation and boronic acid homocoupling are common.[3]

Troubleshooting Guide & FAQs - Suzuki-Miyaura

Q1: I'm observing a significant amount of the dehalogenated product (5-fluoro-2-methoxyphenol). How can I prevent this?

A1: Dehalogenation is a known side reaction in palladium-catalyzed couplings.[4][5] It can be suppressed by protecting the nitrogen of certain substrates, though for your phenol, other factors are at play.[4] The palladium-hydride species responsible for this are often formed from solvents (like alcohols) or other reagents.

  • Optimization: Try screening different solvents; for instance, DMF can sometimes act as a hydrogen source for hydrodehalogenation.[6] Using a non-protic solvent like dioxane or toluene may help. Also, ensure your reaction is under a strictly inert atmosphere.

Q2: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?

A2: Boronic acid homocoupling is a frequent side reaction in Suzuki couplings and can be caused by two primary mechanisms:

  • Oxygen-Mediated: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[7]

  • Palladium(II)-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to form the dimer before the main catalytic cycle is established.[7][8]

To minimize homocoupling, rigorous exclusion of oxygen is critical.[8] This can be achieved by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (Nitrogen or Argon). Using a mild reducing agent or a Pd(0) source like Pd(PPh₃)₄ can also suppress this side reaction.[8][9]

Competitive Reaction Pathways

The desired Suzuki coupling competes with side reactions like dehalogenation and homocoupling. Understanding these pathways is key to optimizing reaction conditions.

G ArBr 4-Bromo-5-fluoro- 2-methoxyphenol (Ar-Br) OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Main Pathway Dehalogenation_Step Protonolysis/ Hydride Transfer ArPdBr->Dehalogenation_Step Side Reaction Boronic R-B(OH)₂ Boronic->Transmetal ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Desired Product (Ar-R) RedElim->Product H_source H-Source (e.g., Solvent, H₂O) H_source->Dehalogenation_Step Dehalogenated_Product Dehalogenated Byproduct (Ar-H) Dehalogenation_Step->Dehalogenated_Product

Caption: Competing pathways in Suzuki-Miyaura coupling.

Data Summary: Influence of Reaction Parameters
ParameterConditionEffect on Side ReactionsRecommended Action
Catalyst Standard Pd(PPh₃)₄May be insufficient for this hindered substrate, leading to slow reaction and more side products.[1]Use a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[2][3]
Base Strong aqueous basesCan promote protodeboronation of the boronic acid.[1]Use a weaker base like K₂CO₃ or a non-aqueous base. K₃PO₄ is often effective.[9]
Atmosphere Presence of O₂Significantly promotes boronic acid homocoupling.[7][8]Rigorously degas all solvents and reagents and maintain a positive pressure of N₂ or Ar.
Solvent Protic solvents (e.g., alcohols)Can be a source of hydrogen for dehalogenation.[6]Use anhydrous, aprotic solvents like 1,4-dioxane or toluene.[9]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (3.0 equiv.).[9]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.[11]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[12]

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and palladium black.[11] Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Buchwald-Hartwig Amination

This C-N coupling reaction can be challenging due to the nucleophilic phenol group and the electron-rich nature of the aryl bromide.

Troubleshooting Guide & FAQs - Buchwald-Hartwig

Q1: My reaction is yielding a complex mixture, and I suspect the phenolic -OH is reacting. What's happening?

A1: The phenolic proton is acidic and will be deprotonated by the strong bases (e.g., NaOtBu, LHMDS) used in Buchwald-Hartwig aminations.[13] The resulting phenoxide is a nucleophile and can compete with your desired amine nucleophile, leading to O-arylation (ether formation) side products. This is essentially a competing Ullmann-type ether synthesis.[14] To avoid this, consider protecting the phenol as a silyl ether or another protecting group that is stable to the basic conditions but easily removed later.[15]

Q2: I'm attempting an intramolecular reaction, but I am getting low yields and dehalogenation. What should I try?

A2: Dehalogenation can be a significant side reaction in Buchwald-Hartwig aminations.[16] For intramolecular couplings, which can be slow, this side pathway can become dominant.

  • Ligand Choice: The choice of ligand is critical. Modern, bulky phosphine ligands (e.g., BrettPhos, RuPhos) are designed to promote the desired reductive elimination over side reactions.[17]

  • Base Selection: The base can influence the reaction outcome. While strong bases are needed, screening different ones (e.g., K₃PO₄, Cs₂CO₃) might reduce dehalogenation.

  • Temperature Control: These reactions often require heat, but excessively high temperatures can promote catalyst decomposition and side reactions.[15] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Ar-Br, Amine, Base, Catalyst, and Ligand to a dry Schlenk flask purge 2. Seal and purge flask with inert gas (3x) reagents->purge add_solvent 3. Add anhydrous, degassed solvent via syringe purge->add_solvent heat 4. Heat reaction mixture (e.g., 80-110 °C) with vigorous stirring add_solvent->heat monitor 5. Monitor progress by TLC or LC-MS heat->monitor cool 6. Cool to room temperature and dilute with organic solvent monitor->cool wash 7. Wash with water and brine cool->wash dry 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate wash->dry purify 9. Purify via column chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Other Coupling Reactions (Ullmann, Sonogashira)

Ullmann Condensation

The Ullmann reaction is a copper-catalyzed alternative for C-N and C-O bond formation.[14]

  • Potential Issue: Traditionally, these reactions require very high temperatures (>200 °C), which can lead to thermal decomposition.[14] Modern ligand-accelerated protocols operate under milder conditions.

  • Reactivity: The reactivity order for aryl halides is typically I > Br > Cl.[18] The electron-rich nature of this compound might require more forcing conditions or a highly active catalyst system.

Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne.

  • Potential Issue: The steric bulk on the aryl bromide, particularly the ortho-methoxy group, can be detrimental to the reaction rate.[19]

  • Troubleshooting: The choice of ligand is crucial. Bulky and electron-rich phosphine ligands can improve the efficiency of the coupling.[20] Additionally, ensuring a copper co-catalyst is active and not poisoned is important for the traditional Sonogashira reaction. Copper-free Sonogashira protocols may also be an effective alternative.[20]

References

Alternative brominating agents for the synthesis of 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Bromo-5-fluoro-2-methoxyphenol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a focus on alternative brominating agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when brominating a substituted phenol like 5-fluoro-2-methoxyphenol?

The main challenges stem from the high reactivity of the phenol ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directors, which can lead to several issues[1][2]:

  • Polysubstitution: The activated ring is highly susceptible to electrophilic attack, often resulting in the addition of multiple bromine atoms.[1][3] Using highly reactive agents like bromine water can easily lead to di- or tri-brominated products.[1]

  • Regioselectivity Control: With multiple activated positions (ortho and para to the hydroxyl group), achieving bromination at a specific site can be difficult. The final substitution pattern is influenced by the directing effects of existing substituents (fluoro, methoxy, and hydroxyl groups) and steric hindrance.[1]

  • Oxidation: Phenols can be sensitive to oxidation, especially under harsh reaction conditions, which may lead to the formation of colored, tarry byproducts.[3]

Q2: What are the advantages of using alternative brominating agents over elemental bromine (Br₂)?

Alternative brominating agents are often preferred to circumvent the challenges associated with the use of toxic and highly corrosive molecular bromine.[4] Key advantages include:

  • Enhanced Safety and Handling: Reagents like N-Bromosuccinimide (NBS) are solids, making them significantly easier and safer to handle than liquid bromine.[5]

  • Improved Selectivity: Milder reagents offer better control over the reaction, reducing the incidence of polysubstitution and improving regioselectivity.[1][5] NBS, for example, can be tuned by solvent choice to favor specific isomers.[5]

  • Milder Reaction Conditions: Many alternative agents are effective at or below room temperature, minimizing side reactions and degradation of sensitive substrates.[5][6]

  • In Situ Generation: Some methods generate the reactive bromine species in situ, which avoids the storage and transport of hazardous materials.[4][7]

Q3: Which alternative brominating agents are recommended for this synthesis?

For the selective monobromination of activated phenols, the following agents are highly recommended:

  • N-Bromosuccinimide (NBS): This is one of the most common and effective alternatives.[6] It is a versatile reagent that can achieve high yields and selectivity, often with the help of a catalyst or specific solvent systems.[8][9][10]

  • Potassium Bromide (KBr) with an Oxidant: Using KBr in combination with an oxidant like Potassium bromate (KBrO₃) or Oxone® provides a controlled source of electrophilic bromine.[1] This approach can be an effective way to avoid using elemental bromine directly.[11]

  • Copper(II) Bromide (CuBr₂): CuBr₂ is a mild and effective reagent for the monobromination of phenols and other electron-rich aromatics, often providing excellent regioselectivity under ambient conditions.[5]

Q4: How does the choice of solvent impact the bromination reaction?

The solvent plays a critical role in modulating the reactivity of the brominating agent and influencing selectivity.[1]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can facilitate the ionization of the brominating agent, creating a more potent electrophile.[3][12] This increases the reaction rate but can also lead to over-reaction and polysubstitution.[3] However, in some controlled systems, methanol has been used effectively to achieve rapid and selective ortho-bromination with NBS.[13][14]

  • Non-Polar Aprotic Solvents (e.g., carbon disulfide, CCl₄): These solvents do not effectively solvate the bromine species, resulting in a less reactive electrophile.[1][12] This allows for better control, slows the reaction rate, and often favors the formation of the monobrominated product.[1][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently reactive brominating agent.2. Reaction temperature is too low.3. Deactivation of the catalyst or reagent.4. Starting material is of poor quality.1. Switch to a more reactive system or add an acid catalyst like p-TsOH when using NBS to protonate the reagent and increase its electrophilicity.[13]2. Gradually increase the reaction temperature while monitoring for side product formation.3. Ensure all reagents are pure and anhydrous if the reaction is moisture-sensitive.4. Verify the purity of the 5-fluoro-2-methoxyphenol via NMR or other analytical techniques before starting.
Formation of Polybrominated Byproducts 1. The brominating agent is too reactive (e.g., Br₂ in a polar solvent).2. Reaction temperature is too high.3. Stoichiometry is incorrect (excess brominating agent).1. Switch to a milder, more selective agent like NBS or CuBr₂.[1][5]2. Perform the reaction at a lower temperature to control the rate.[1]3. Use a precise 1.0 to 1.05 molar equivalent of the brominating agent relative to the substrate. Add the agent slowly or portion-wise to the reaction mixture.[15]
Incorrect Regioisomer Formed 1. Inherent directing effects of the -OH, -OCH₃, and -F substituents are favoring an undesired position.2. Steric hindrance is preventing substitution at the desired position.1. Modify the reaction conditions. For ortho-bromination of a para-substituted phenol, using NBS with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol can be highly effective.[13][14][15]2. To favor the para-product, which is generally less sterically hindered, use a non-polar solvent.[1]
Reaction Mixture Turns Dark/Tarry 1. Oxidation of the phenol starting material or product.1. Lower the reaction temperature.2. Use a milder, non-oxidizing brominating agent.3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.

Data Presentation: Comparison of Brominating Agents

The selection of a brominating agent has a significant impact on yield, selectivity, and reaction conditions. The following table summarizes the performance of common alternatives to molecular bromine for the bromination of electron-rich aromatic compounds like phenols.

Brominating AgentTypical Substrate(s)Reaction ConditionsYield (%)SelectivityKey Advantages
N-Bromosuccinimide (NBS) Electron-rich aromatics (phenols, anilines)[1][5]Varies with solvent (e.g., Acetonitrile, Methanol, CCl₄), often at room temperature.[5][8][16]86-98%[14]Can be tuned by solvent and catalyst choice. High para-selectivity in non-polar solvents; high ortho-selectivity with p-TsOH in MeOH.[13][14]Solid, easy to handle; milder and more selective than Br₂.[5]
Copper(II) Bromide (CuBr₂) Phenols, aryl alkyl ethers, anilines[5]Acetonitrile or ionic liquids, typically at ambient temperature.[5]60-96%[5]Excellent for monobromination; high regioselectivity for the para-position.[5]Mild reaction conditions; high selectivity.[5]
KBr / KBrO₃ Phenols, activated aromaticsAcidic conditions (e.g., H₂SO₄ or HBr), often in water or acetic acid.[11]~82% (for a related substrate)[11]Good for monobromination, but selectivity can be substrate-dependent.Avoids direct handling of Br₂ by generating it in situ.[4][11]

Experimental Protocols

The following is a generalized methodology for the selective ortho-bromination of a para-substituted phenol using NBS, which can be adapted for the synthesis of this compound.

Protocol: Selective Mono-bromination using N-Bromosuccinimide (NBS) and p-TsOH

This method is noted for its rapid reaction times and high ortho-selectivity for para-substituted phenols.[15]

Materials:

  • 5-fluoro-2-methoxyphenol (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq.)

  • ACS-grade Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-fluoro-2-methoxyphenol (1.0 eq.) and p-TsOH (0.1 eq.) in ACS-grade methanol.[15] Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Add NBS (1.05 eq.) to the solution in small portions over 5-10 minutes.[15] Alternatively, add a solution of NBS in methanol dropwise.

  • Reaction: Stir the reaction mixture at ambient temperature (~20 °C). The reaction is typically very fast and may be complete within 15-20 minutes.[14][15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ to neutralize the p-TsOH.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of MeOH used).[15]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the bromination of 5-fluoro-2-methoxyphenol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Substrate & Catalyst in Solvent add Add Brominating Agent (e.g., NBS) prep->add react Stir at Ambient Temp & Monitor by TLC/HPLC add->react quench Quench Reaction (e.g., NaHCO₃) react->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography) dry->purify

Caption: Generalized experimental workflow for the bromination of a substituted phenol.

decision_logic start Select Brominating Agent for 5-Fluoro-2-methoxyphenol q1 Is minimizing polysubstitution the highest priority? start->q1 a1_yes Use a Mild Agent q1->a1_yes Yes a1_no Br₂ in non-polar solvent (use with caution) q1->a1_no No q2 Is ortho-selectivity required? a1_yes->q2 end Proceed to Experiment a1_no->end a2_yes Use NBS with p-TsOH in Methanol q2->a2_yes Yes a2_no Is para-selectivity acceptable/desired? q2->a2_no No a2_yes->end a3_yes Use NBS in non-polar solvent or CuBr₂ in Acetonitrile a2_no->a3_yes Yes a3_no Re-evaluate synthetic strategy a2_no->a3_no No a3_yes->end

Caption: Decision logic for selecting an appropriate alternative brominating agent.

References

Strategies to avoid dehalogenation of 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-5-fluoro-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the common side reaction of dehalogenation during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem for this compound?

Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4-fluoro-2-methoxyphenol as a byproduct. This reduces the yield of the desired product and introduces impurities that can be difficult to separate, complicating downstream applications in drug development and materials science.

Q2: What are the primary causes of dehalogenation in cross-coupling reactions?

Dehalogenation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is often attributed to the formation of palladium-hydride (Pd-H) species. These species can arise from various sources in the reaction mixture, including:

  • Bases: Strong bases, particularly alkoxides, can generate hydrides.

  • Solvents: Protic solvents like alcohols can act as hydride donors.

  • Reagents: Impurities in reagents, such as boranes in boronic acids, can be a source of hydrides.

  • Water: The presence of water can contribute to the formation of Pd-H species.

Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium, resulting in the dehalogenated product.

Q3: How do the electronic properties of this compound influence its susceptibility to dehalogenation?

The methoxy (-OCH3) and hydroxyl (-OH) groups are electron-donating, which increases the electron density on the aromatic ring. This can make the C-Br bond more susceptible to certain dehalogenation pathways. Conversely, the fluorine (-F) atom is electron-withdrawing, which can have a competing effect. The interplay of these substituents creates a unique electronic environment that requires careful optimization of reaction conditions to favor the desired coupling over dehalogenation.

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

Issue: Significant formation of 4-fluoro-2-methoxyphenol byproduct.

Troubleshooting Strategies:

ParameterRecommendationRationale
Catalyst/Ligand Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Consider using pre-formed palladium catalysts (e.g., XPhos Pd G3) to ensure efficient generation of the active catalytic species.These ligands promote the desired reductive elimination step of the cross-coupling, outcompeting the dehalogenation pathway.[1]
Base Employ weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong alkoxide bases such as NaOtBu or KOtBu.Weaker bases are less likely to generate palladium-hydride species responsible for dehalogenation.[1]
Solvent Use aprotic solvents like toluene, dioxane, or THF. If a protic solvent is necessary, use it in minimal amounts as a co-solvent. Ensure all solvents are anhydrous.Aprotic solvents minimize the availability of hydride sources. The presence of water can promote dehalogenation.[2]
Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote dehalogenation. Start with a lower temperature and gradually increase if the reaction is sluggish.Finding the optimal temperature balances the rate of the desired coupling with the rate of the undesired dehalogenation.
Boronic Acid/Ester Use high-purity boronic acids or esters. Consider using boronic esters (e.g., pinacol esters) which can sometimes be more stable.Impurities in boronic acids can be a source of hydrides. A slow transmetalation step can also provide more time for dehalogenation to occur.[1]

This protocol is a general starting point and may require optimization for your specific substrate and coupling partner.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL per 1 mmol of aryl bromide).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Issue: Low yield of the desired arylamine and significant dehalogenation.

Troubleshooting Strategies:

ParameterRecommendationRationale
Catalyst/Ligand Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.These ligands accelerate the C-N bond-forming reductive elimination, minimizing the competing dehalogenation pathway.
Base Use non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS. While strong, they are effective for this transformation. Careful optimization of equivalents is key.A strong base is required to deprotonate the amine, but excess can promote side reactions.
Solvent Utilize anhydrous, aprotic solvents such as toluene, dioxane, or THF.Minimizes potential hydride sources.
Protecting Group Consider protecting the phenolic hydroxyl group as a methyl ether or another stable ether.The free phenol can be acidic and may interfere with the base or catalyst. Protection can lead to cleaner reactions and higher yields.
  • Reaction Setup: To a dried Schlenk tube under argon, add this compound (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.4 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous toluene (5 mL per 1 mmol of aryl bromide).

  • Degassing: Briefly degas the mixture with a stream of argon.

  • Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the residue by flash chromatography.

Sonogashira Coupling

Issue: Formation of the dehalogenated starting material instead of the desired alkynylated product.

Troubleshooting Strategies:

ParameterRecommendationRationale
Catalyst System Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).The copper co-catalyst is crucial for the Sonogashira catalytic cycle and can help to promote the desired coupling over dehalogenation.
Base A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.These bases are generally less prone to causing dehalogenation compared to stronger bases.
Solvent Anhydrous, deoxygenated solvents like THF, DMF, or toluene are commonly used.Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
Additives The addition of a ligand like triphenylphosphine (PPh₃) can sometimes suppress dehalogenation.The ligand can stabilize the palladium catalyst and influence the relative rates of the desired and undesired reaction pathways.

Phenol Protection Strategies

The presence of a free hydroxyl group can sometimes complicate cross-coupling reactions. Protecting the phenol can prevent unwanted side reactions and may reduce dehalogenation.

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
Methyl (Me) CH₃I, K₂CO₃, acetoneBBr₃, CH₂Cl₂Very stable to a wide range of conditions.
Benzyl (Bn) BnBr, K₂CO₃, DMFH₂, Pd/CStable to most conditions except hydrogenolysis.
Methoxymethyl (MOM) MOMCl, DIPEA, CH₂Cl₂HCl, MeOHAcid-labile.
Silyl Ethers (e.g., TBDMS) TBDMSCl, imidazole, DMFTBAF, THFBase-labile.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Cross-Coupling Reaction cluster_analysis Analysis & Purification A This compound B Protecting Group (Optional) A->B Protection C Protected/Unprotected Substrate B->C G Reaction Mixture C->G D Coupling Partner (Boronic Acid, Amine, Alkyne) D->G E Catalyst & Ligand E->G F Base & Solvent F->G H Crude Product G->H Reaction I Dehalogenated Byproduct H->I Separation J Desired Product H->J Purification

Caption: General experimental workflow for cross-coupling reactions of this compound.

Dehalogenation_Troubleshooting cluster_solutions Potential Solutions A Dehalogenation Observed B Optimize Catalyst/Ligand (Bulky, Electron-Rich) A->B C Change Base (Weaker, Non-nucleophilic) A->C D Modify Solvent (Anhydrous, Aprotic) A->D E Protect Phenol A->E

Caption: Troubleshooting guide for addressing dehalogenation of this compound.

References

Column chromatography techniques for purifying 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the column chromatography purification of 4-Bromo-5-fluoro-2-methoxyphenol. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A common starting point for polar compounds like phenols is a mixture of a non-polar and a polar solvent.[1] A combination of hexane and ethyl acetate is a good choice. You can begin with a 9:1 hexane:ethyl acetate ratio and adjust the polarity based on the resulting Rf value.[1] Other systems to consider for phenolic compounds include toluene:acetone (9:1) and chloroform:ethyl acetate (60:40).[1]

Q2: What is the target Rf value I should aim for during TLC method development?

A2: For optimal separation during column chromatography, you should aim for an Rf value of approximately 0.25-0.35 for this compound.[2] An Rf in the range of 0.3-0.4 will provide a good balance between retention and elution, allowing for clear separation from impurities.[1]

Q3: How can I visualize this compound on a TLC plate?

A3: As an aromatic compound, this compound is UV active and will appear as a dark spot on a fluorescent green background under a UV lamp (254 nm).[1] For more specific visualization of the phenolic group, you can use a ferric chloride (FeCl₃) stain, which typically forms a colored complex with phenols.[1]

Q4: My compound is streaking or "tailing" on the silica gel TLC plate and column. What causes this and how can I fix it?

A4: Peak tailing is a common issue when purifying phenols on silica gel. This is due to the interaction between the acidic phenolic hydroxyl group and the silanol groups (Si-OH) on the surface of the silica.[2] To minimize this interaction, you can add a small amount of a weak acid, such as 0.5% acetic acid, to your eluent.[2]

Q5: The collected fractions containing my purified compound are turning colored upon standing. What is happening and how can I prevent it?

A5: Phenols are prone to oxidation, which can form colored quinone-type impurities.[2] This process can be accelerated by exposure to air, light, and trace metals. To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize contact with oxygen.[2]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Compound does not move from the baseline (Rf ≈ 0) The mobile phase is not polar enough.Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Compound runs with the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the eluent by adding more of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Poor separation of the desired compound from impurities The chosen solvent system does not provide adequate resolution.Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol or a system containing a different combination of solvents.
The compound appears to decompose on the column The compound may be unstable on silica gel.Test the stability of your compound on silica by spotting it on a TLC plate and letting it sit for a few hours before eluting. If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
No compound is eluting from the column - The compound may have decomposed on the column.- The compound may have precipitated at the top of the column due to low solubility in the eluent.- Check for decomposition as described above.- Ensure the compound is fully dissolved before loading onto the column. If solubility is an issue, you may need to use a stronger solvent to load the sample, or use the dry loading technique.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to the chosen starting eluent (e.g., 9:1 hexane:ethyl acetate).

  • Stir the mixture to form a homogeneous slurry with a consistency that is easy to pour.

2. Packing the Column:

  • Secure a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.[2]

  • Carefully pour the silica gel slurry into the column.

  • Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Allow the excess solvent to drain until the solvent level is just above the top of the silica bed.

  • Add another layer of sand on top of the silica gel to prevent disturbance during sample loading.[2]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the column, allowing it to adsorb onto the silica.

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • The elution can be performed isocratically (using the same solvent mixture throughout) or with a gradient (gradually increasing the polarity of the mobile phase).

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column Pour load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine isolate Isolate Product (Solvent Removal) combine->isolate

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Forced Degradation Studies of 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-Bromo-5-fluoro-2-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on this compound?

A1: Forced degradation studies, or stress testing, are crucial to understanding the intrinsic stability of this compound. These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods, which are essential for regulatory submissions for any resulting drug product.[1][2][3]

Q2: Are forced degradation studies a regulatory requirement?

A2: Yes, regulatory agencies like the International Council for Harmonisation (ICH) require forced degradation studies to be conducted to demonstrate the specificity of stability-indicating methods.[3][4][5]

Q3: What are the typical stress conditions applied in a forced degradation study of this compound?

A3: Typical stress conditions include acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60°C), and photostability (exposure to UV and visible light).[2][5][6]

Q4: What is a reasonable target degradation percentage for each stress condition?

A4: A target degradation of 5-20% is generally considered appropriate.[4][7][8] This extent of degradation is sufficient to demonstrate the stability-indicating nature of the analytical method without generating secondary degradation products that may not be relevant under normal storage conditions.[5][7]

Q5: What are the likely degradation pathways for a phenolic compound like this compound?

A5: Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinone-type structures and polymers.[9][10] The methoxy group may be susceptible to hydrolysis under acidic conditions. The aromatic ring system can also undergo hydroxylation.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under a specific stress condition. Stress condition is not harsh enough.Increase the concentration of the stressing agent, the temperature, or the exposure time.[7] For example, if no degradation is seen with 0.1 M HCl at room temperature, try increasing the temperature to 60°C.
Excessive degradation (>50%) or multiple unknown peaks in the chromatogram. Stress conditions are too severe.Reduce the strength of the stressor, the temperature, or the duration of the study.[5] Over-stressing can lead to the formation of irrelevant secondary degradation products.
Poor peak shape (tailing or fronting) for the parent compound or degradants in HPLC analysis. Inappropriate mobile phase pH or column chemistry.Optimize the mobile phase pH. For a phenolic compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. Ensure the column is appropriate for the analytes.[12][13]
Mass balance is not within the acceptable range of 95-105%. Co-elution of peaks. Degradants are not UV-active. Degradants are not eluting from the column. Volatile degradants are formed.Modify the HPLC method (e.g., change the gradient, mobile phase) to improve resolution. Use a mass spectrometer (LC-MS) to detect non-UV-active compounds.[5] Incorporate a strong solvent wash at the end of the gradient to elute any strongly retained compounds.
Inconsistent retention times in HPLC. Column not equilibrated. Fluctuations in column temperature. Mobile phase composition issues.Ensure the column is adequately equilibrated with the mobile phase before injection. Use a column oven to maintain a constant temperature.[12] Prepare fresh mobile phase and ensure it is properly degassed.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParameterTime (hours)Temperature (°C)% Degradation of ParentNo. of Degradation Products
Acid Hydrolysis0.1 M HCl24608.52
Base Hydrolysis0.1 M NaOH84015.23
Oxidation3% H₂O₂122518.94
ThermalDry Heat48805.31
PhotolyticICH Option 1-2511.72

Experimental Protocols

Acid Hydrolysis
  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M HCl.

  • Cap the vial and place it in a water bath at 60°C for 24 hours.

  • At the specified time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Base Hydrolysis
  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M NaOH.

  • Cap the vial and maintain it at 40°C for 8 hours.

  • At the specified time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Transfer 1 mL of the stock solution to a vial and add 1 mL of 3% H₂O₂.

  • Keep the vial at room temperature (25°C) for 12 hours, protected from light.

  • At the specified time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place a known amount of solid this compound in a vial.

  • Store the vial in a hot air oven maintained at 80°C for 48 hours.

  • After the exposure, dissolve the sample in methanol to a known concentration and dilute with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After the exposure, dilute the samples with the mobile phase for HPLC analysis.

Visualizations

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of This compound in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 40°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, 25°C) prep->oxidation Expose to Stress thermal Thermal (Solid, 80°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress sampling Sample at Time Points Neutralize (if needed) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Evaluation (% Degradation, Impurity Profile, Mass Balance) hplc->data

Caption: Workflow for Forced Degradation Studies.

G Potential Degradation Pathways of this compound cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathways cluster_photolytic Photolytic Pathway parent This compound quinone Bromo-fluoro-methoxy-p-benzoquinone parent->quinone Oxidation demethylated 4-Bromo-5-fluoro-benzene-1,2-diol parent->demethylated Acid Hydrolysis (demethylation) debrominated 5-Fluoro-2-methoxyphenol parent->debrominated Base Hydrolysis (debromination) dehalogenated 2-Methoxyphenol derivative parent->dehalogenated Photodegradation polymer Polymeric Material quinone->polymer Further Oxidation

Caption: Potential Degradation Pathways.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthetic routes for the preparation of 4-Bromo-5-fluoro-2-methoxyphenol, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a specifically reported synthesis for this compound in the reviewed literature, this document outlines two plausible synthetic pathways based on established chemical principles and analogous reactions reported for similar substituted phenols. The analysis includes detailed, albeit projected, experimental protocols, a comparison of key metrics, and visualizations of the synthetic workflows.

Introduction

This compound possesses a unique substitution pattern on the phenyl ring, incorporating a synthetically versatile bromine atom, a fluorine atom known to modulate pharmacokinetic and physicochemical properties, and hydroxyl and methoxy groups that can influence biological activity and provide further handles for chemical modification. This combination of functional groups makes it an attractive intermediate for the synthesis of novel pharmaceutical agents. This guide explores two potential synthetic strategies to access this compound, starting from commercially available precursors.

Route 1: Electrophilic Bromination of 5-Fluoro-2-methoxyphenol

This approach begins with the commercially available 5-fluoro-2-methoxyphenol and introduces the bromine atom in a single electrophilic aromatic substitution step. The regioselectivity of this reaction is predicted based on the directing effects of the substituents on the aromatic ring. The strong activating and ortho-, para-directing hydroxyl group, coupled with the para-directing methoxy group, is expected to direct the incoming electrophile to the position ortho to the hydroxyl group and para to the methoxy group (C4).

Proposed Experimental Protocol

Materials:

  • 5-Fluoro-2-methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-methoxyphenol (1.0 eq.) in acetonitrile.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Logical Workflow for Route 1

start Start: 5-Fluoro-2-methoxyphenol dissolve Dissolve in Acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add N-Bromosuccinimide cool->add_nbs react Stir at Room Temperature add_nbs->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Methoxylation of 2-Fluoro-4-bromophenol

This alternative pathway commences with the commercially available 2-fluoro-4-bromophenol. The synthesis involves the protection of the phenolic hydroxyl group, followed by a nucleophilic aromatic substitution (SNAAr) to introduce the methoxy group, and subsequent deprotection to yield the final product. The success of this route hinges on the reactivity of the aryl fluoride towards methoxide substitution, which can be challenging.

Proposed Experimental Protocol

Step 2a: Protection of 2-Fluoro-4-bromophenol

Materials:

  • 2-Fluoro-4-bromophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 2-fluoro-4-bromophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.) and benzyl bromide (1.1 eq.).

  • Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor by TLC.

  • Workup: After cooling, filter the mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield 1-(benzyloxy)-2-fluoro-4-bromobenzene.

Step 2b: Methoxylation

Materials:

  • 1-(Benzyloxy)-2-fluoro-4-bromobenzene

  • Sodium methoxide (NaOMe)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve 1-(benzyloxy)-2-fluoro-4-bromobenzene (1.0 eq.) in DMF. Add sodium methoxide (2.0 eq.).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor by TLC.

  • Workup: Cool the reaction, pour into water, and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Step 2c: Deprotection

Materials:

  • Crude product from Step 2b

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the crude product from the previous step in methanol. Add Pd/C catalyst.

  • Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until debenzylation is complete (monitor by TLC).

  • Workup and Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the residue by flash column chromatography to obtain this compound.

Synthetic Pathway for Route 2

start Start: 2-Fluoro-4-bromophenol protection Protection (BnBr, K₂CO₃) start->protection intermediate1 1-(Benzyloxy)-2-fluoro-4-bromobenzene protection->intermediate1 methoxylation Methoxylation (NaOMe, DMF) intermediate1->methoxylation intermediate2 1-(Benzyloxy)-4-bromo-2-methoxy-5-fluorobenzene methoxylation->intermediate2 deprotection Deprotection (H₂, Pd/C) intermediate2->deprotection product Product: this compound deprotection->product

Caption: Multi-step synthesis of this compound as proposed in Route 2.

Comparative Data

The following table summarizes the key projected metrics for the two proposed synthetic routes to this compound. It is important to note that the yield and purity for both routes are estimations based on analogous reactions found in the literature, as direct experimental data for this specific compound is not available.

ParameterRoute 1: Electrophilic BrominationRoute 2: Methoxylation
Starting Material 5-Fluoro-2-methoxyphenol2-Fluoro-4-bromophenol
Number of Steps 13
Key Reagents N-BromosuccinimideBenzyl bromide, Sodium methoxide, H₂/Pd-C
Projected Overall Yield 70-85% (estimated)40-55% (estimated)
Projected Purity >95% after chromatography>95% after chromatography
Key Advantages High atom economy, shorter synthesisUtilizes a different commercially available starting material
Potential Challenges Regioselectivity control (formation of isomers)Harsh conditions for methoxylation, multiple steps

Conclusion

Based on the analysis of established synthetic methodologies for similar compounds, Route 1, the direct electrophilic bromination of 5-fluoro-2-methoxyphenol, appears to be the more efficient and straightforward approach for the synthesis of this compound. Its primary advantages are the single-step nature of the synthesis, which is likely to result in a higher overall yield and less material loss, and its high atom economy. However, the regioselectivity would need to be experimentally verified to ensure the desired isomer is the major product.

Route 2 offers a viable, albeit longer, alternative. While it involves more synthetic steps, potentially leading to a lower overall yield, it provides a different strategic approach that could be useful if the starting material for Route 1 is unavailable or if the regioselectivity of the bromination in Route 1 proves to be problematic.

For researchers and drug development professionals, the choice between these routes will likely depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the importance of maximizing the overall yield. Experimental validation of these proposed routes is necessary to determine the optimal conditions and to accurately assess their efficiency.

Reactivity Showdown: 4-Bromo- vs. 4-Chloro-5-fluoro-2-methoxyphenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of building blocks for molecular synthesis is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Substituted phenols, such as 4-bromo-5-fluoro-2-methoxyphenol and 4-chloro-5-fluoro-2-methoxyphenol, are valuable intermediates in the construction of complex molecular architectures. This guide provides an objective comparison of their reactivity, supported by established chemical principles and illustrative experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, a factor that significantly influences the kinetics of palladium-catalyzed cross-coupling reactions. This difference is most pronounced in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.

At a Glance: Comparative Reactivity

FeatureThis compound4-Chloro-5-fluoro-2-methoxyphenol
Relative Reactivity HigherLower
C-X Bond Dissociation Energy LowerHigher
Rate of Oxidative Addition FasterSlower
Typical Reaction Conditions Milder temperatures, shorter reaction timesMore forcing conditions (higher temperatures, longer times, more active catalysts)
Catalyst Choice Wide range of standard Pd catalystsOften requires specialized, bulky, and electron-rich phosphine ligands

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. The superior reactivity of the C-Br bond in this compound generally translates to higher yields under milder conditions compared to its chloro-analogue.

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsExpected Yield
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80-90 °C, 4-8 hGood to Excellent
4-Chloro-5-fluoro-2-methoxyphenolPhenylboronic acidPd₂(dba)₃, XPhos, K₃PO₄1,4-Dioxane, 100-110 °C, 12-24 hModerate to Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the bromo-substituted phenol is expected to be more reactive. The activation of the C-Cl bond in the chloro-analogue often necessitates the use of more sophisticated and often more expensive catalyst systems.

Table 2: Illustrative Comparison in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemConditionsExpected Yield
This compoundMorpholinePd₂(dba)₃, BINAP, NaOtBuToluene, 90-100 °C, 8-16 hGood to Excellent
4-Chloro-5-fluoro-2-methoxyphenolMorpholinePd(OAc)₂, RuPhos, K₂CO₃t-BuOH, 110 °C, 18-36 hModerate to Good

Experimental Protocols

The following are detailed, representative methodologies for Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on established procedures for similar substrates and can be adapted for the specific compounds of interest.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), Pd(OAc)₂ (0.02 equivalents), and XPhos (0.04 equivalents).

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Place the sealed flask in a preheated oil bath at 90-100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-5-fluoro-2-methoxyphenol

Materials:

  • 4-Chloro-5-fluoro-2-methoxyphenol

  • Amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equivalents)

  • Toluene (anhydrous and degassed)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equivalents) and SPhos (0.03 equivalents) to a dry Schlenk flask.

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst complex.

  • To this mixture, add 4-chloro-5-fluoro-2-methoxyphenol (1.0 equivalent), the amine (1.2-1.5 equivalents), and sodium tert-butoxide (1.5 equivalents).

  • Seal the flask and heat the mixture in an oil bath at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 12 to 36 hours.

  • After the starting material is consumed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a key catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-X Ar-Pd(II)-OR'_L2 Ar-Pd(II)-OR'(L)₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-OR'_L2 Transmetalation Ar'B(OR)₂ Ar-Ar' Ar-Ar' Ar-Pd(II)-OR'_L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar-X Ar-X (4-Bromo/Chloro-phenol) Ar'B(OR)2 Ar'B(OR)₂

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup and Extraction monitoring->workup If complete purification Column Chromatography workup->purification product Isolated Product purification->product

A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and 4-chloro-5-fluoro-2-methoxyphenol in a synthetic campaign is a classic trade-off between reactivity and cost. The bromo-derivative offers the distinct advantage of higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often a broader compatibility with standard palladium catalysts. In contrast, the chloro-analogue, while typically more economical, demands more robust and carefully optimized reaction conditions to achieve comparable results. For large-scale industrial processes, the cost savings of the chloro-compound may justify the initial investment in process development. However, for research and development purposes, where time and predictability are often of the essence, the higher reactivity of this compound makes it a more reliable and versatile building block.

A Head-to-Head Comparison of Catalysts for Suzuki Coupling with Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The coupling of halogenated phenols is of particular interest as it provides a direct route to biaryl phenols and diaryl ethers, which are prevalent structural motifs in biologically active molecules. However, the choice of catalyst for these substrates is crucial, as the reactivity of the C-X and C-O bonds can be challenging to control.

This guide provides an objective, data-driven comparison of the three major classes of catalysts used for the Suzuki coupling of halogenated phenols and their derivatives: palladium complexes with phosphine ligands, palladium complexes with N-heterocyclic carbene (NHC) ligands, and nickel-based catalysts.

Performance Comparison of Catalyst Systems

The efficiency of a Suzuki coupling reaction is highly dependent on the catalyst system, substrate, and reaction conditions. The following table summarizes performance data compiled from various studies, showcasing the strengths of different catalytic approaches for chloro-, bromo-, and other activated phenol derivatives.

Note: Data is compiled from multiple sources. Direct comparison should be approached with caution as reaction conditions (e.g., temperature, time, base, solvent) may vary between studies.

Catalyst SystemLigand/PrecatalystHalogenated Phenol SubstrateBoronic AcidYield (%)Reference Conditions & Notes
Palladium-Phosphine
Pd(OAc)₂ / SPhosSPhos2-ChloropyridinePhenylboronic acid95K₃PO₄, Toluene, 100 °C, 18 h. Demonstrates high efficiency for heteroaryl chlorides.[1]
Pd(OAc)₂ / XPhosXPhos4-ChlorotoluenePhenylboronic acid>99MeOH/THF, Base, demonstrates high activity for aryl chlorides.[2]
Pd(PPh₃)₄PPh₃5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acid60K₃PO₄, 1,4-Dioxane, 70-80 °C. A traditional but effective catalyst.[3]
Pd/CNone4-BromophenolPhenylboronic acid>90K₂CO₃, Water, Microwave, 150 °C, 10 min. Heterogeneous catalyst option.[4][5]
Palladium-NHC
[(IPr)PdCl₂(aniline)]IPrAryl ChloridesPhenylboronic acidHigh YieldsHighly active precatalyst for challenging C-O and C-Cl couplings.[6]
PEPPSI-IPrIPr2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid~95K₂CO₃, THF-MeOH, 25 °C, 1 h. Air- and moisture-stable precatalyst.[1]
Pd-NHC@Eu-BCINHC-functionalized CPBromobenzenePhenylboronic acid99K₂CO₃, Ethanol, 80 °C. Heterogeneous, recyclable catalyst.[7]
Nickel-Based
NiCl₂(PCy₃)₂PCy₃Naphthyl CarbamateAryl boronic acidGood YieldsK₃PO₄, 2-Me-THF, 100 °C, 18 h. Effective for C-O activation of phenol derivatives.[8]
NiCl₂(dppp)dpppAryl SulfamatesAryl boronic acidHigh YieldsLow catalyst loading (1-1.5 mol%). Highly active for sulfamates.[9][10]
trans-NiCl(o-Tol)(PCy₃)₂PCy₃4-HydroxyacetophenonePhenylboronic acid93K₃PO₄·3H₂O, THF/H₂O, 70 °C, 10 h. In-situ activation of phenols.[11]
[Ni(dppf)Cl₂]dppf3-ChloropyridinePhenylboronic acidHigh YieldsSuccessful for heteroaryl chlorides where α-halo N-heterocycles can be problematic.[12]

Key Observations:

  • Palladium-Phosphine Systems: Buchwald-type ligands like SPhos and XPhos demonstrate exceptional activity for the coupling of challenging aryl chlorides, often achieving high to quantitative yields.[1][2] Traditional catalysts like Pd(PPh₃)₄ remain effective, particularly for aryl bromides.[3]

  • Palladium-NHC Systems: N-Heterocyclic Carbene (NHC) ligands form robust, highly stable, and very active palladium complexes.[13] PEPPSI-type precatalysts are particularly noteworthy for their high efficiency, broad functional group tolerance, and operational simplicity (air and moisture stability).[1] They show excellent performance in couplings involving heteroaryl chlorides and C-O bond activation.[1][6]

  • Nickel-Based Systems: As a more earth-abundant and economical alternative to palladium, nickel catalysis has proven highly effective, particularly for the cross-coupling of phenol derivatives via C-O bond activation (e.g., tosylates, mesylates, carbamates).[8][9] Recent studies suggest nickel can outperform palladium for certain substrates, especially challenging aryl chlorides.[14] Catalyst systems like NiCl₂(dppp) and those based on dppf ligands are highly active and versatile.[9][15]

Experimental Methodologies

Detailed and reproducible experimental protocols are essential for success. Below are representative procedures for the three main classes of catalysts.

Protocol 1: General Procedure for Pd/Phosphine-Catalyzed Suzuki Coupling of an Aryl Chloride

This protocol is adapted for a typical Buchwald-type ligand system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • Buchwald Ligand (e.g., XPhos, SPhos, 1.2-2.4 mol%)

  • Aryl Chloride (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, the phosphine ligand, the aryl chloride, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe to achieve a typical concentration of 0.1-0.5 M with respect to the aryl chloride.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 6-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Pd/NHC-Catalyzed Suzuki Coupling

This protocol utilizes a stable Pd-NHC precatalyst like PEPPSI-IPr.

Materials:

  • Pd-NHC Precatalyst (e.g., PEPPSI-IPr, 1-3 mol%)

  • Aryl Halide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, THF/Water mixture)

Procedure:

  • Reaction Setup: In a reaction vial, combine the Pd-NHC precatalyst, aryl halide, arylboronic acid, and base.

  • Solvent Addition: Add the solvent to the vial. Unlike many phosphine-based systems, extensive degassing is often not required due to the stability of the precatalyst, but flushing with an inert gas is good practice.

  • Reaction: Seal the vial and heat the mixture with stirring to the desired temperature (can range from room temperature to 100 °C) for the required time (1-12 hours).

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Protocol 3: General Procedure for Ni-Catalyzed Suzuki Coupling of a Phenol Derivative

This protocol is representative for the coupling of an activated phenol derivative, such as an aryl carbamate or sulfamate.

Materials:

  • Nickel Precatalyst (e.g., NiCl₂(dppp) or NiCl₂(PCy₃)₂, 3-5 mol%)

  • Phenol Derivative (e.g., Aryl Carbamate, 1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Base (e.g., K₃PO₄, 1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-Me-THF or Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the nickel precatalyst and base to an oven-dried reaction vial.

  • Reagent Addition: Add the arylboronic acid followed by the phenol derivative.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vial and heat the mixture in a preheated oil bath (typically 100-120 °C) with vigorous stirring for 12-24 hours.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Catalytic_Cycle pd0 Active Pd(0)L Catalyst oa_complex [Ar-Pd(II)L(X)] Oxidative Addition Complex pd0->oa_complex + Ar-X re_label Reductive Elimination trans_complex [Ar-Pd(II)L(Ar')] Transmetalation Complex oa_complex->trans_complex + Ar'-B(OR)₂ (Base) oa_label Oxidative Addition trans_complex:e->pd0:w product Ar-Ar' (Biaryl Product) trans_complex->product trans_label Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for Suzuki coupling reactions.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-5-fluoro-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, phenolic compounds have consistently emerged as a promising scaffold for novel therapeutic agents. This guide offers a comprehensive comparison of the biological activities of 4-Bromo-5-fluoro-2-methoxyphenol derivatives and structurally related compounds. While direct experimental data for this compound itself is limited in publicly available literature, this document provides a valuable comparative analysis based on data from analogous brominated, fluorinated, and methoxylated phenols. This guide is intended for researchers, scientists, and drug development professionals to inform future research and highlight the potential of this class of compounds.

The following sections present a comparative analysis of antioxidant, antimicrobial, and cytotoxic activities, along with detailed experimental protocols and visualizations of key cellular pathways and experimental workflows.

Comparative Biological Activity

To provide a clear and concise overview, the biological activities of various phenolic compounds structurally related to this compound are summarized below. These tables are designed to facilitate a comparative understanding of how different substitutions on the phenol ring can influence biological efficacy.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation, with implications for mitigating oxidative stress-related diseases. The following table compares the radical scavenging activity of various phenols.

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
2,4,6-TribromophenolDPPH15.2 ± 1.3Ascorbic Acid27.5 ± 1.8
2-Bromo-4-methylphenolDPPH45.7 ± 2.1BHT21.3 ± 1.1
Guaiacol (2-Methoxyphenol)DPPH>100--
EugenolDPPH14.5 ± 0.8BHT21.3 ± 1.1
4-FluorophenolORAC1.2 ± 0.1 (µM TE/µM)Trolox1.0
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Halogenated phenols have shown considerable promise in this area.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-BromophenolS. aureus64Ampicillin0.5
2,4-DichlorophenolE. coli128Tetracycline2
EugenolS. aureus250--
ThymolP. aeruginosa125--
Cytotoxic Activity

The evaluation of cytotoxicity is crucial for identifying potential anticancer agents. The following table presents the cytotoxic effects of various phenolic derivatives on different cancer cell lines.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
2,4-DibromophenolHeLa25.3 ± 2.1Cisplatin5.8 ± 0.4
4-Fluorobenzyl-isothiocyanateMCF-78.7 ± 0.9Doxorubicin0.5 ± 0.1
Curcumin (a methoxyphenol derivative)PC-315.6 ± 1.5--

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. This section provides protocols for the key assays used to evaluate the biological activities presented in this guide.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the absorbance decreases.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compound in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or BHT is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Procedure:

  • Perform a serial two-fold dilution of the test compound in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value is calculated from the dose-response curve.

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow_antioxidant_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH and Compound prep_dpph->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Figure 1. Experimental workflow for the DPPH radical scavenging assay.

signaling_pathway_nrf2 Phenolic_Compound Phenolic Compound (e.g., this compound derivative) Keap1 Keap1 Phenolic_Compound->Keap1 Inhibition ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Transcription Factor Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection

Figure 2. The Nrf2 signaling pathway, a potential target for phenolic antioxidants.

Conclusion

The structural motif of this compound, combining halogen and methoxy substitutions on a phenolic ring, suggests a high potential for significant biological activity. While direct experimental evidence is currently lacking, the comparative data from analogous compounds presented in this guide strongly indicate that derivatives of this scaffold are promising candidates for further investigation as antioxidant, antimicrobial, and cytotoxic agents. The provided experimental protocols offer a solid foundation for researchers to systematically evaluate these and other related compounds. Future studies should focus on the synthesis and comprehensive biological profiling of this compound and its derivatives to fully elucidate their therapeutic potential.

Spectroscopic Comparison of 4-Bromo-5-fluoro-2-methoxyphenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a detailed spectroscopic comparison of 4-Bromo-5-fluoro-2-methoxyphenol and its positional isomers, offering a valuable resource for their differentiation and identification.

This technical document outlines the predicted spectroscopic data for this compound and four of its isomers, focusing on ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The presented data, generated using validated prediction models, serves as a practical reference for laboratory analysis. Detailed experimental protocols for acquiring such spectra are also provided to facilitate the replication of these analyses.

Introduction to the Isomers

The isomers under consideration are all derivatives of 2-methoxyphenol, with bromine and fluorine atoms substituted at different positions on the benzene ring. The seemingly subtle shifts in substituent placement can lead to significant differences in their spectroscopic signatures, arising from the distinct electronic environments of the atomic nuclei and functional groups. Understanding these differences is paramount for unambiguous structural elucidation. The isomers compared in this guide are:

  • Isomer 1: this compound

  • Isomer 2: 2-Bromo-3-fluoro-6-methoxyphenol

  • Isomer 3: 2-Bromo-5-fluoro-4-methoxyphenol

  • Isomer 4: 4-Bromo-3-fluoro-2-methoxyphenol

  • Isomer 5: 2-Bromo-4-fluoro-5-methoxyphenol

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the five isomers. These values provide a quantitative basis for their differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the positions of the electron-withdrawing bromine and fluorine atoms and the electron-donating hydroxyl and methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsIsomer 1 (4-Br, 5-F)Isomer 2 (2-Br, 3-F)Isomer 3 (2-Br, 5-F)Isomer 4 (4-Br, 3-F)Isomer 5 (2-Br, 4-F)
Ar-H 7.1 (d)7.3 (t)6.8 (d)7.2 (d)7.0 (d)
6.9 (d)6.7 (t)7.4 (d)6.6 (d)7.1 (d)
-OH ~5.8 (s, br)~5.9 (s, br)~5.7 (s, br)~5.8 (s, br)~5.9 (s, br)
-OCH₃ 3.9 (s)3.9 (s)3.8 (s)3.9 (s)3.9 (s)

Predicted in CDCl₃. Chemical shifts are approximate and coupling patterns (s: singlet, d: doublet, t: triplet, br: broad) will vary based on actual coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the directly attached and neighboring substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonIsomer 1 (4-Br, 5-F)Isomer 2 (2-Br, 3-F)Isomer 3 (2-Br, 5-F)Isomer 4 (4-Br, 3-F)Isomer 5 (2-Br, 4-F)
C-O (phenol) ~148~145 (d)~149 (d)~147~146 (d)
C-O (methoxy) ~145~149 (d)~143 (d)~149~144 (d)
C-Br ~110 (d)~112 (d)~115 (d)~118 (d)~113 (d)
C-F ~155 (d)~158 (d)~153 (d)~156 (d)~157 (d)
Ar-C ~118 (d), ~116~125 (d), ~114 (d)~119 (d), ~105 (d)~128 (d), ~108 (d)~120 (d), ~117 (d)
-OCH₃ ~56~57~56~57~56

Predicted in CDCl₃. Chemical shifts are approximate. The letter 'd' in parentheses indicates a doublet arising from carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to their chemical environment.

Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupIsomer 1 (4-Br, 5-F)Isomer 2 (2-Br, 3-F)Isomer 3 (2-Br, 5-F)Isomer 4 (4-Br, 3-F)Isomer 5 (2-Br, 4-F)
O-H stretch (phenol) 3550-3200 (broad)3550-3200 (broad)3550-3200 (broad)3550-3200 (broad)3550-3200 (broad)
C-H stretch (aromatic) 3100-30003100-30003100-30003100-30003100-3000
C-H stretch (methoxy) 2950-28502950-28502950-28502950-28502950-2850
C=C stretch (aromatic) 1600-14501600-14501600-14501600-14501600-1450
C-O stretch (aryl ether) 1275-12001275-12001275-12001275-12001275-1200
C-F stretch 1250-10001250-10001250-10001250-10001250-1000
C-Br stretch 680-515680-515680-515680-515680-515
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern offers clues about the molecule's structure. Due to the presence of bromine, a characteristic M+2 isotopic pattern is expected.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

IonIsomer 1 (4-Br, 5-F)Isomer 2 (2-Br, 3-F)Isomer 3 (2-Br, 5-F)Isomer 4 (4-Br, 3-F)Isomer 5 (2-Br, 4-F)
[M]⁺ 220/222220/222220/222220/222220/222
[M-CH₃]⁺ 205/207205/207205/207205/207205/207
[M-CH₃-CO]⁺ 177/179177/179177/179177/179177/179
[M-Br]⁺ 141141141141141

Experimental Protocols

To obtain reliable and reproducible spectroscopic data, standardized experimental procedures are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Data Acquisition:

    • Introduce the sample into the ion source. Electron ionization (EI) is a common technique for such compounds.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Visualization of the Analytical Workflow

The logical flow for the spectroscopic comparison of these isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Isomer1 Isomer 1 (4-Br, 5-F) NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Isomer 2 (2-Br, 3-F) Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer 3 (2-Br, 5-F) Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 Isomer 4 (4-Br, 3-F) Isomer4->NMR Isomer4->IR Isomer4->MS Isomer5 Isomer 5 (2-Br, 4-F) Isomer5->NMR Isomer5->IR Isomer5->MS CompareData Comparative Analysis of Spectroscopic Data NMR->CompareData IR->CompareData MS->CompareData Structure Structural Elucidation of each Isomer CompareData->Structure

Caption: Workflow for the spectroscopic comparison of isomers.

By following the outlined protocols and utilizing the provided predicted data, researchers can confidently differentiate between the various isomers of this compound, ensuring the integrity and quality of their scientific endeavors.

Validated analytical methods for the quantification of 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of validated analytical methods for the quantification of 4-Bromo-5-fluoro-2-methoxyphenol is essential for researchers, scientists, and drug development professionals. The choice of analytical technique depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide provides a detailed comparison of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. The data presented are typical values for the analysis of similar halogenated phenolic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a stationary and mobile phase, with UV detection.[1]Separation of volatile compounds followed by mass-based detection.[1]Chromatographic separation followed by mass analysis of the parent ion and its fragments.[2]
Selectivity HighVery HighSuperior
Sensitivity Moderate to HighHighVery High
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL~1.5 ng/mL
Linearity (R²) >0.999>0.999>0.999
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98-102%95-105%90-110%
Sample Throughput HighModerateModerate to High
Derivatization Required NoYesNo
Instrumentation Cost ModerateHighVery High

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar halogenated phenols and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for routine analysis and quality control applications.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or formic acid.[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection Wavelength: Determined by UV scan of the analyte (typically around 280-290 nm for phenolic compounds)

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Dilute to Calibration Range B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Calibration Curve G->H I Determine Concentration H->I

Fig 1. HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis. Derivatization is typically required to improve the volatility of phenolic compounds.[1]

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare stock and working solutions of the analyte in a suitable solvent like dichloromethane.

  • Derivatization: To 100 µL of the standard or sample solution, add 50 µL of BSTFA with 1% TMCS.[1] Cap the vial and heat at 70°C for 30 minutes.[1]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized standards against their concentrations. Determine the analyte concentration in the sample from this curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification A Prepare Solution in Solvent B Add BSTFA + TMCS A->B C Heat at 70°C B->C D Inject into GC C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection (SIM) E->F G Generate Calibration Curve F->G H Determine Concentration G->H LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Prepare Solution in Mobile Phase B Add Internal Standard (optional) A->B C Inject into LC B->C D Gradient Elution Separation C->D E ESI Ionization D->E F MRM Detection E->F G Generate Calibration Curve F->G H Determine Concentration G->H

References

A Comparative Analysis of the Antioxidant Activity of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of halogenated phenols, a class of compounds with significant potential in therapeutic and industrial applications. The introduction of halogen atoms onto the phenolic ring can modulate the antioxidant properties of the parent phenol molecule, influencing its ability to scavenge free radicals and mitigate oxidative stress. This document summarizes key quantitative data from various studies, outlines detailed experimental protocols for common antioxidant assays, and visualizes relevant biochemical pathways and workflows to support further research and development in this area.

Structure-Activity Relationship: An Overview

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The ease of this donation is influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.

Halogens, being electron-withdrawing, generally decrease the electron density of the phenol ring. This can influence the bond dissociation enthalpy of the O-H bond, a key determinant of antioxidant activity. The general trend observed for the influence of halogens on the antioxidant activity of phenols, particularly in the context of protein tyrosine kinase inhibition, follows the order: Chlorine > Bromine > Fluorine or Iodine . However, it is crucial to note that the position of the halogen on the aromatic ring and the specific assay used to measure antioxidant activity can significantly impact the results.

Quantitative Comparison of Antioxidant Activity

Direct comparison of the antioxidant activity of different halogenated phenols is challenging due to the limited number of studies that evaluate a wide range of these compounds under identical experimental conditions. The following table summarizes available quantitative data, primarily focusing on bromophenols for which more comparative data is accessible.

CompoundAssayIC50 (µM)Trolox Equivalent Antioxidant Capacity (TEAC)Reference
Nitrogen-Containing Bromophenols
Nitrogen-Containing Bromophenol 4DPPH5.7-[1]
Nitrogen-Containing Bromophenol 5DPPH5.2-[1]
Nitrogen-Containing Bromophenol 4ABTS-2.1 mM[1]
Nitrogen-Containing Bromophenol 5ABTS-2.8 mM[1]
(R)-rhodomelain A (Bromophenol) DPPH3.82-[1]
TEAC-4.37 mM[1]
Butylated hydroxytoluene (BHT) (Standard) DPPH82.1-[1]
Ascorbic Acid (Standard) ABTS-1.0 mM[1]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed protocols for three widely used assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds and a standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the standard antioxidant in the same solvent.

  • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Test compounds and a standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the standard antioxidant.

  • In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds and a standard (e.g., Trolox, FeSO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

  • Warm the FRAP reagent to 37°C.

  • Prepare a series of dilutions of the test compounds and the standard.

  • In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

  • Add the FRAP reagent to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve (e.g., FeSO₄ or Trolox).

Signaling Pathways and Experimental Workflows

The antioxidant effects of phenolic compounds are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

Keap1-Nrf2/ARE Signaling Pathway

A key pathway implicated in the cellular antioxidant response is the Keap1-Nrf2/ARE pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain antioxidant compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). While this pathway is well-established for many phenolic compounds, further research is needed to specifically elucidate the role of halogenated phenols in modulating this critical cellular defense mechanism.

Keap1_Nrf2_ARE_Pathway Oxidative_Stress Oxidative Stress / Halogenated Phenol Keap1_Nrf2_Complex Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2_Complex induces dissociation Nrf2_free Nrf2 (free) Keap1_Nrf2_Complex->Nrf2_free Keap1_inactive Keap1 (inactive) Keap1_Nrf2_Complex->Keap1_inactive Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Antioxidant_Assay_Workflow start Start prepare_reagents Prepare Assay Reagents (DPPH, ABTS•+, FRAP) start->prepare_reagents prepare_samples Prepare Halogenated Phenol and Standard Solutions start->prepare_samples assay_plate Perform Assay in 96-Well Plate prepare_reagents->assay_plate prepare_samples->assay_plate incubation Incubate at Specific Temperature and Time assay_plate->incubation read_absorbance Measure Absorbance incubation->read_absorbance calculate_inhibition Calculate % Inhibition or Ferric Reducing Power read_absorbance->calculate_inhibition determine_ic50 Determine IC50 or TEAC Values calculate_inhibition->determine_ic50 compare_activity Compare Antioxidant Activity of Halogenated Phenols determine_ic50->compare_activity end End compare_activity->end Antioxidant_Mechanisms Halogenated_Phenols Halogenated Phenols Direct_Scavenging Direct Radical Scavenging (H-atom donation) Halogenated_Phenols->Direct_Scavenging Indirect_Mechanism Indirect Mechanism (Signaling Pathway Modulation) Halogenated_Phenols->Indirect_Mechanism Neutralized_Radicals Neutralized Free Radicals Direct_Scavenging->Neutralized_Radicals Nrf2_Activation Nrf2 Activation Indirect_Mechanism->Nrf2_Activation Cellular_Protection Cellular Protection from Oxidative Stress Neutralized_Radicals->Cellular_Protection ARE_Transcription ARE-mediated Gene Transcription Nrf2_Activation->ARE_Transcription Antioxidant_Enzymes Increased Antioxidant Enzyme Expression ARE_Transcription->Antioxidant_Enzymes Antioxidant_Enzymes->Cellular_Protection

References

Comparative Evaluation of Kinase Inhibitory Activity: A Guide for 4-Bromo-5-fluoro-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a framework for the in vitro evaluation of kinase inhibitory activity, using 4-Bromo-5-fluoro-2-methoxyphenol derivatives as a focal point. As of the latest literature review, specific experimental data on the kinase inhibitory properties of this particular class of compounds is not publicly available. The following guide is therefore presented as a template, illustrating the requisite experimental data and protocols for a comprehensive comparative analysis. Data for established kinase inhibitors are used for illustrative purposes.

Introduction

Kinase inhibitors are a cornerstone of modern drug discovery, particularly in oncology. The diverse family of protein kinases plays a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases. Phenolic and halogenated compounds have historically shown promise as scaffolds for enzyme inhibitors. This guide outlines the essential in vitro assays and data presentation formats necessary to evaluate the potential of novel compounds, such as this compound derivatives, as kinase inhibitors. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a critical mediator of angiogenesis and a common target for kinase inhibitors, will be used as a primary example.

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. The tables below illustrate how to present IC50 data for a comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity of Reference Compounds against VEGFR-2

CompoundTarget KinaseIC50 (nM)Assay Type
SorafenibVEGFR-290Biochemical
SunitinibVEGFR-29Biochemical
AxitinibVEGFR-20.2Cell-free
PazopanibVEGFR-230Cell-free
Example Derivative 1 VEGFR-2 [Data] [Specify]
Example Derivative 2 VEGFR-2 [Data] [Specify]

Table 2: Selectivity Profile of Reference Kinase Inhibitors

CompoundVEGFR-2 (IC50, nM)PDGFRβ (IC50, nM)c-Kit (IC50, nM)EGFR (IC50, nM)
Sorafenib905868>10,000
Sunitinib924>10,000
Axitinib0.21.61.7>10,000
Example Derivative 1 [Data] [Data] [Data] [Data]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of findings.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a recombinant kinase domain in the presence of ATP. A decrease in the phosphorylation signal upon addition of the test compound indicates inhibition.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound derivatives)

  • Detection reagent (e.g., ADP-Glo™, Luminescence-based)

  • Microplates (e.g., 384-well)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of the microplate.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

Data Analysis: The raw data is converted to percent inhibition relative to the vehicle control. The IC50 values are then calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cells that are dependent on the target kinase signaling pathway.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), for example, proliferate in response to VEGF stimulation via the VEGFR-2 pathway. The inhibitory effect of a test compound on this proliferation is quantified.

Materials:

  • HUVECs or other relevant cell lines

  • Cell culture medium and supplements

  • VEGF or other mitogens

  • Test compounds

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for several hours.

  • Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period.

  • Stimulate the cells with a mitogen (e.g., VEGF).

  • Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Add the cell proliferation reagent and incubate as required.

  • Measure the signal (e.g., absorbance or luminescence) with a microplate reader.

Data Analysis: The data is normalized to the vehicle-treated control, and IC50 values are determined using a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor 4-Bromo-5-fluoro-2- methoxyphenol Derivative Inhibitor->VEGFR2 Inhibits Kinase_Inhibitor_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep incubation Add Compound & Initiate with ATP compound_prep->incubation assay_setup Set up Kinase Reaction (Kinase, Substrate, Buffer) assay_setup->incubation reaction Incubate at 30°C incubation->reaction detection Stop Reaction & Add Detection Reagent reaction->detection read Measure Signal (Luminescence/Fluorescence) detection->read analysis Data Analysis: % Inhibition -> IC50 read->analysis end End analysis->end

A Comparative Analysis of Experimental and Calculated NMR Spectra for 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Structural Elucidation and Drug Development

This guide provides a comparative overview of the nuclear magnetic resonance (NMR) spectra of 4-Bromo-5-fluoro-2-methoxyphenol, a substituted phenol derivative of interest in medicinal chemistry and material science. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a detailed, calculated NMR analysis and outlines a comprehensive experimental protocol for its acquisition. This approach serves as a valuable resource for researchers in predicting, acquiring, and interpreting NMR data for similar halogenated phenolic compounds.

Data Presentation: Predicted NMR Spectral Data

The ¹H and ¹³C NMR chemical shifts for this compound have been calculated using advanced NMR prediction algorithms. The data is presented below, offering a baseline for comparison with future experimental findings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ar-H7.21d
Ar-H6.88d
-OCH₃3.89s
-OH5.80s

Predicted using nmrdb.org.[1][2][3] Solvent: CDCl₃. Frequency: 400 MHz.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-O (Phenolic)147.5
C-F145.1 (d, ¹JCF = 240 Hz)
C-OCH₃143.2
C-H118.9
C-H114.5
C-Br110.2
-OCH₃56.5

Predicted using nmrdb.org.[1][2][3] Solvent: CDCl₃. Frequency: 100 MHz.

Experimental Protocol for NMR Spectroscopy

The following protocol provides a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ may also be used depending on solubility and the desired chemical shift dispersion.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A spectral width of 0 to 220 ppm is appropriate.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and calculated NMR spectra in the process of structural elucidation.

NMR_Comparison_Workflow Workflow for NMR Spectra Comparison cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_sample Prepare Sample of This compound exp_acquire Acquire 1H and 13C NMR Spectra exp_sample->exp_acquire exp_process Process Experimental Data exp_acquire->exp_process compare Compare Experimental and Calculated Spectra exp_process->compare Experimental Data comp_structure Input Molecular Structure (SMILES or MOL file) comp_predict Predict 1H and 13C NMR Spectra comp_structure->comp_predict comp_process Generate Predicted Peak List comp_predict->comp_process comp_process->compare Calculated Data elucidate Structural Elucidation and Verification compare->elucidate

Caption: A flowchart outlining the parallel experimental and computational workflows for NMR spectral analysis and their convergence for structural verification.

This guide provides a foundational framework for the NMR analysis of this compound. The calculated data serves as a predictive tool, while the detailed experimental protocol offers a clear path for obtaining empirical evidence. The synergy of these approaches is crucial for the accurate and efficient structural characterization of novel compounds.

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways to Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Economics

The synthesis of substituted phenols is a cornerstone of modern chemistry, with wide-ranging applications in drug discovery, materials science, and agrochemicals. The choice of synthetic route can significantly impact the overall cost, efficiency, and environmental footprint of a project. This guide provides a comprehensive comparison of various synthetic pathways to substituted phenols, focusing on their cost-effectiveness. We present a detailed analysis of key performance indicators, supported by experimental data, to empower researchers and drug development professionals in making informed decisions for their specific needs.

Key Synthetic Strategies: A Comparative Overview

Several synthetic strategies have been developed for the synthesis of substituted phenols, ranging from classical industrial processes to modern catalytic methods. This guide will focus on the following key pathways:

  • Traditional Industrial Processes:

    • Cumene Process

    • Benzene Sulfonation

  • Modern Synthetic Methods:

    • Ipso-Hydroxylation of Arylboronic Acids

    • Copper-Catalyzed Hydroxylation of Aryl Halides

    • Palladium-Catalyzed C-H Functionalization

    • Diels-Alder Cycloaddition/Aromatization

Data Presentation: A Quantitative Comparison

To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for each synthetic pathway. The data presented are representative examples from the literature and may vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Yield and Reaction Time for the Synthesis of 4-Bromophenol

Synthetic PathwayStarting MaterialCatalyst/ReagentYield (%)Reaction Time (h)
Copper-Catalyzed Hydroxylation 4-BromoiodobenzeneCuI / 8-hydroxyquinaldine972-4
Ipso-Hydroxylation 4-Bromophenylboronic acidH₂O₂ / HBr851 (minute)
Electrochemical Degradation *4-ChlorophenolNot Applicable>90 (degradation)Not specified

Note: This method is for the degradation of chlorophenols, not direct synthesis, but is included for comparative context of phenol modification.

Table 2: Cost Analysis of Key Reagents and Catalysts

Reagent/CatalystSupplier ExamplePrice (USD)Quantity
Palladium(II) AcetateSigma-Aldrich96.301 g
Palladium(II) AcetateFisher Scientific2723.005 g[1]
Copper(I) IodideThermo Fisher Scientific111.65250 g[2]
Copper(I) IodideEchemi19.001 kg
4-BromophenolIndiaMART~1.201 kg[3]
4-BromophenolChemicalBook1.001 kg[4]
Phenylboronic AcidOakwood Chemical14.005 g
Arylboronic Acids (various)TCI America0 - 200Varies

Disclaimer: Prices are subject to change and may vary between suppliers and regions. The prices listed are for informational purposes only.

Experimental Protocols: Detailed Methodologies

Detailed experimental protocols are crucial for replicating and evaluating different synthetic pathways. Below are representative protocols for some of the key methods discussed.

Ipso-Hydroxylation of Arylboronic Acids

This method offers a rapid and often catalyst-free route to phenols.

Materials:

  • Arylboronic acid (1.0 mmol)

  • Aqueous hydrogen peroxide (H₂O₂)

  • Hydrogen bromide (HBr) or other promoter if required

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the arylboronic acid in the chosen solvent in a round-bottom flask.

  • Add aqueous hydrogen peroxide to the solution.

  • If necessary, add a catalytic amount of a promoter like HBr.

  • Stir the reaction mixture at room temperature. Reaction times are typically very short, often on the order of minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product by column chromatography if necessary.

This method is known for its high efficiency and mild conditions, with some protocols achieving high yields in as little as one minute.[1] The use of inexpensive and environmentally benign reagents like H₂O₂ makes it an attractive "green" alternative.

Copper-Catalyzed Hydroxylation of Aryl Halides

This method is a reliable way to introduce a hydroxyl group onto a pre-functionalized aromatic ring.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05-0.1 mmol)

  • Ligand (e.g., 8-hydroxyquinaldine or N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide) (0.1-0.2 mmol)[5][6]

  • Base (e.g., KOH or LiOH) (2.0-3.0 mmol)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • To a reaction vial, add the aryl halide, copper(I) iodide, ligand, and base.

  • Add the solvent mixture to the vial.

  • Seal the vial and stir the reaction mixture at a specified temperature (typically 80-130 °C) for the required duration (2-24 hours).[5][6]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Acidify the mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This method is valued for its scalability and the use of relatively inexpensive copper catalysts.[6]

Friedel-Crafts Alkylation of Phenols

A classic method for introducing alkyl groups onto a phenol ring.

Materials:

  • Phenol (1.0 mol)

  • Alkene (e.g., isopropylene) or alkyl halide

  • Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) or a solid acid catalyst (e.g., zeolite)

  • Solvent (e.g., toluene)

Procedure:

  • In a suitable reactor, charge the phenol and solvent.

  • Add the catalyst under an inert atmosphere.

  • Introduce the alkylating agent (e.g., bubble isopropylene gas through the mixture) at a controlled temperature.

  • Stir the reaction mixture for the specified time, monitoring for completion.

  • Upon completion, quench the reaction by slowly adding it to ice-cold dilute acid.

  • Separate the organic layer, wash, dry, and remove the solvent.

  • Purify the product mixture by distillation to separate the ortho, meta, and para isomers.

Mandatory Visualizations: Reaction Pathways and Workflows

To visually represent the discussed synthetic pathways and experimental workflows, the following diagrams have been generated using the DOT language.

Synthetic_Pathways cluster_industrial Industrial Processes cluster_modern Modern Lab-Scale Methods Benzene Benzene Cumene Cumene Benzene->Cumene Propylene, H₃PO₄ Benzenesulfonic Acid Benzenesulfonic Acid Benzene->Benzenesulfonic Acid H₂SO₄ Phenol + Acetone Phenol + Acetone Cumene->Phenol + Acetone O₂, H₂SO₄ Sodium Phenoxide Sodium Phenoxide Benzenesulfonic Acid->Sodium Phenoxide NaOH fusion Phenol Phenol Sodium Phenoxide->Phenol Acidification Arylboronic Acid Arylboronic Acid Arylboronic Acid->Phenol Oxidant (e.g., H₂O₂) Aryl Halide Aryl Halide Aryl Halide->Phenol Cu Catalyst, Base Arene Arene Arene->Phenol Pd Catalyst, Oxidant Diene + Dienophile Diene + Dienophile Cyclohexene derivative Cyclohexene derivative Diene + Dienophile->Cyclohexene derivative Heat Cyclohexene derivative->Phenol Aromatization

Caption: Overview of major industrial and modern synthetic pathways to phenols.

Experimental_Workflow_Hydroxylation A 1. Combine Reactants (Aryl Halide, Catalyst, Ligand, Base) B 2. Add Solvent (e.g., DMSO/water) A->B C 3. Heat and Stir (80-130°C, 2-24h) B->C D 4. Workup (Acidification, Extraction) C->D E 5. Purification (Column Chromatography) D->E F Substituted Phenol E->F

Caption: General experimental workflow for copper-catalyzed hydroxylation of aryl halides.

Concluding Remarks

The selection of an optimal synthetic pathway for substituted phenols is a multifaceted decision that requires careful consideration of various factors.

  • Industrial-scale production continues to be dominated by the Cumene process due to its use of inexpensive raw materials, though it is economically tied to the demand for its acetone co-product.[7]

  • For laboratory-scale synthesis and drug development , modern methods offer greater flexibility and functional group tolerance.

    • Ipso-hydroxylation of arylboronic acids stands out for its remarkably fast reaction times and mild, often catalyst-free, conditions, making it a highly efficient and "green" option.[1]

    • Copper-catalyzed hydroxylation of aryl halides provides a robust and scalable method utilizing more cost-effective catalysts than palladium-based systems.[6]

    • Palladium-catalyzed C-H functionalization offers the advantage of direct functionalization of the arene core, potentially reducing the number of synthetic steps.

    • Diels-Alder reactions followed by aromatization are powerful for constructing highly substituted phenolic rings with good regiochemical control.

Ultimately, the most cost-effective pathway will depend on the specific target molecule, the required scale of synthesis, the availability and cost of starting materials and catalysts, and the desired environmental impact. This guide provides a framework and foundational data to aid researchers in navigating these considerations and selecting the most appropriate synthetic strategy for their research and development endeavors.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Brominated Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is paved with rigorous evaluation. A critical, yet often challenging, aspect of this journey is understanding the inhibitor's cross-reactivity profile. Kinase inhibitors, designed to target specific enzymes within the vast and structurally similar kinome, frequently exhibit off-target effects that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for understanding the importance of cross-reactivity profiling, using a novel inhibitor derived from a 4-Bromo-5-fluoro-2-methoxyphenol scaffold as a case study and comparing it to established FGFR inhibitors.

The compound of interest, a derivative of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, hereafter referred to as "C9," has demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1). While initial studies have shown promise in non-small cell lung cancer cell lines, a comprehensive public kinome-wide cross-reactivity profile for C9 is not yet available. This highlights a crucial step in the preclinical development of any new kinase inhibitor: the systematic evaluation of its selectivity.

To illustrate the significance of such profiling, this guide will compare the known properties of C9 with those of three well-characterized FGFR inhibitors: AZD4547, Infigratinib, and Pemigatinib.

Comparative Analysis of Kinase Inhibitor Selectivity

A key metric in assessing a kinase inhibitor's selectivity is its half-maximal inhibitory concentration (IC50) against its intended target versus a panel of other kinases. A highly selective inhibitor will exhibit potent inhibition of its target kinase with significantly less activity against other kinases.

Table 1: Comparative Inhibitory Activity of FGFR Inhibitors

InhibitorPrimary Target(s)IC50 (FGFR1)IC50 (FGFR2)IC50 (FGFR3)Notable Off-Targets (IC50)
C9 FGFR1Not available (cell-based IC50s in µM range)Not availableNot availableNot available
AZD4547 FGFR1/2/30.2 nM[1]2.5 nM[1]1.8 nM[1]KDR (VEGFR2) (24 nM), IGFR1 (>581 nM)[1][2]
Infigratinib FGFR1/2/3Potent (nM range)Potent (nM range)Potent (nM range)Limited public data on broad kinome scan
Pemigatinib FGFR1/2/30.4 nM0.5 nM1.2 nMFGFR4 (30 nM)

As the table demonstrates, while C9's precise enzymatic inhibitory constants are not publicly detailed, established inhibitors like AZD4547 have undergone extensive profiling, revealing potent, low nanomolar inhibition of their primary FGFR targets and providing a clear picture of their selectivity against other kinases like KDR and IGFR1.[1][2] This level of detail is paramount for predicting potential side effects and understanding the inhibitor's mechanism of action in a broader biological context.

The FGFR Signaling Pathway: A Network of Cellular Communication

FGFR inhibitors exert their effects by blocking the catalytic activity of FGFRs, thereby interrupting downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. A simplified representation of the FGFR signaling pathway is depicted below.

FGFR_Signaling FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCg FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates

Caption: Simplified FGFR signaling pathway.

Understanding which of these downstream effectors are modulated by a kinase inhibitor is crucial. For instance, studies on C9 have shown that it inhibits the phosphorylation of FGFR1, PLCγ1, and ERK, suggesting its impact on the MAPK and PLCγ pathways.

Experimental Protocols for Kinase Inhibitor Profiling

To ensure the reliability and reproducibility of cross-reactivity data, standardized and well-documented experimental protocols are essential. Below are outlines of two common kinase inhibition assay formats.

Table 2: Experimental Protocols for Kinase Inhibition Assays

ParameterADP-Glo™ Kinase AssayLanthaScreen™ Eu Kinase Binding Assay
Principle Measures kinase activity by quantifying the amount of ADP produced in a kinase reaction using a luminescence-based method.A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.
Key Reagents Recombinant kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.Europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, recombinant kinase.
General Workflow 1. Kinase reaction with inhibitor. 2. Addition of ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. 3. Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. 4. Measurement of luminescence.1. Incubation of kinase, antibody, and inhibitor. 2. Addition of fluorescent tracer. 3. Measurement of TR-FRET signal.
Readout LuminescenceTR-FRET ratio (emission at 665 nm / emission at 615 nm)
Controls No-inhibitor control, no-enzyme control.No-inhibitor control, no-enzyme control, high-concentration inhibitor control.

A generalized workflow for kinase inhibitor cross-reactivity profiling is illustrated in the following diagram.

Kinase_Profiling_Workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow Start Start Compound_Synthesis Synthesize and Purify Novel Kinase Inhibitor Start->Compound_Synthesis Primary_Screen Primary Kinase Assay (Target Kinase) Compound_Synthesis->Primary_Screen Dose_Response IC50 Determination (Target Kinase) Primary_Screen->Dose_Response Kinome_Scan Broad Kinome Screen (e.g., KINOMEscan™) Dose_Response->Kinome_Scan Hit_Validation Validate Off-Target Hits with IC50 Determination Kinome_Scan->Hit_Validation Cell_Based_Assays Cellular Assays to Confirm On- and Off-Target Activity Hit_Validation->Cell_Based_Assays Data_Analysis Analyze Selectivity Profile and Structure-Activity Relationship Cell_Based_Assays->Data_Analysis End End Data_Analysis->End

Caption: General workflow for kinase inhibitor profiling.

Conclusion: The Imperative of Comprehensive Profiling

The development of novel kinase inhibitors, such as those derived from the this compound scaffold, holds significant promise for targeted cancer therapy. However, the case of "C9" underscores the critical need for comprehensive cross-reactivity profiling early in the drug discovery process. By comparing its known data with that of established inhibitors like AZD4547, we can appreciate the depth of understanding required to confidently advance a compound toward clinical investigation. A thorough characterization of a kinase inhibitor's selectivity not only de-risks its development by identifying potential liabilities but also illuminates its full therapeutic potential. As the field of kinase inhibitor research continues to evolve, a commitment to rigorous and transparent cross-reactivity profiling will be paramount in delivering safe and effective medicines to patients.

References

Comparison of the stability of fluorinated versus non-fluorinated bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a chemical scaffold is a critical determinant of its suitability for therapeutic applications. The strategic introduction of fluorine into a molecule is a well-established method to enhance stability. This guide provides an objective comparison of the stability of fluorinated versus non--fluorinated bromophenols, supported by available experimental data and detailed experimental protocols.

Enhanced Metabolic Stability Through Fluorination

The substitution of hydrogen with fluorine at metabolically vulnerable positions is a key strategy in drug design to enhance metabolic stability. Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond make it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. This "metabolic blocking" can significantly increase a compound's half-life and bioavailability.

A study on 2-fluoro-4-halophenols demonstrated that the nature of the halogen at the 4-position influences Phase II metabolism. An increase in hydrophobicity from fluorine to bromine favored glucuronidation over sulfation.[3] This suggests that while fluorination can block Phase I oxidation, the overall metabolic profile is a complex interplay of various factors.

Table 1: Comparison of Metabolic Stability Parameters (Hypothetical Data Based on Established Principles)

CompoundPredicted Metabolic PathwayExpected Half-Life (t½) in Liver MicrosomesExpected Intrinsic Clearance (CLint)
4-BromophenolCYP450-mediated oxidation, Glucuronidation, SulfationShorterHigher
4-Bromo-2-fluorophenolReduced CYP450-mediated oxidation, Glucuronidation, SulfationLongerLower

Thermal and Chemical Stability: The Strength of the C-F Bond

The inherent strength of the carbon-fluorine bond also contributes to the enhanced thermal and chemical stability of fluorinated compounds. While comprehensive thermogravimetric analysis (TGA) data directly comparing a fluorinated and non-fluorinated bromophenol is not publicly available, we can infer stability from physical properties such as melting and boiling points and general principles of chemical reactivity.

Table 2: Physical Properties and Predicted Thermal Stability

CompoundMelting Point (°C)Boiling Point (°C)Predicted Thermal Stability
4-Bromophenol63-67[4]236-238[4]Lower
2,4-Dibromophenol38[5]238.5[5]Lower
4-Bromo-2-fluorophenol-79 °C/7 mmHgHigher

Note: The higher boiling point of non-fluorinated bromophenols at atmospheric pressure is influenced by intermolecular forces. The inherent thermal stability of the C-F bond suggests fluorinated analogs will have higher decomposition temperatures.

In terms of chemical stability, fluorination can increase a molecule's resistance to oxidative degradation. The oxidation potential of phenols is influenced by the substituents on the aromatic ring.[6][7][8] Electron-withdrawing groups, like fluorine, can make the phenol less susceptible to oxidation.

Table 3: Predicted Chemical Stability against Oxidation

CompoundKey Structural FeaturePredicted Susceptibility to Oxidation
4-BromophenolElectron-donating hydroxyl groupMore susceptible
4-Bromo-2-fluorophenolAdditional electron-withdrawing fluorine atomLess susceptible

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a non-fluorinated bromophenol and its fluorinated analog.

Materials:

  • Test compounds (non-fluorinated and fluorinated bromophenols)

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO). Prepare a working solution of HLMs in potassium phosphate buffer.

  • Incubation: In a 96-well plate, add the HLM working solution and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For time point zero (T=0), add cold acetonitrile (quenching solution) before the NADPH regenerating system.

  • Time-Point Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the respective wells.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (V * 0.693) / (P * t½)), where V is the incubation volume and P is the amount of microsomal protein.[9][10][11][12]

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine and compare the decomposition temperatures of a non-fluorinated bromophenol and its fluorinated analog.

Materials:

  • Test compounds (non-fluorinated and fluorinated bromophenols)

  • Thermogravimetric analyzer (TGA)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the test compound (typically 5-10 mg) into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to provide an inert atmosphere.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which 5% weight loss occurs (T5%).[13][14]

Signaling Pathway Involvement

Recent studies have indicated that bromophenols can modulate specific cellular signaling pathways, suggesting potential therapeutic applications beyond their use as chemical scaffolds.

Akt-PGC1α-Sirt3 Signaling Pathway

Certain bromophenol derivatives have been shown to activate the Akt-PGC1α-Sirt3 signaling pathway, which is crucial for mitochondrial biogenesis and antioxidant defense.[15] This pathway plays a significant role in cellular energy metabolism and protection against oxidative stress.

Akt_PGC1a_Sirt3_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus cluster_mitochondrion Bromophenol Bromophenol Derivative Akt Akt Bromophenol->Akt Activates PGC1a_n PGC1α Akt->PGC1a_n Promotes Nuclear Translocation Sirt3 Sirt3 PGC1a_n->Sirt3 Upregulates Expression Mito_Biogenesis Mitochondrial Biogenesis Sirt3->Mito_Biogenesis Promotes Antioxidant_Defense Antioxidant Defense Sirt3->Antioxidant_Defense Enhances Nrf2_Pathway cluster_cytoplasm cluster_nucleus Bromophenol Bromophenol ROS Oxidative Stress (ROS) Bromophenol->ROS Induces/Modulates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Dissociates Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Releases Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

References

Safety Operating Guide

Proper Disposal of 4-Bromo-5-fluoro-2-methoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and laboratory personnel handling 4-Bromo-5-fluoro-2-methoxyphenol must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated phenolic compound.

Due to its chemical nature, this compound is classified as hazardous waste.[1][2] Improper disposal can pose risks to human health and the environment. Under no circumstances should this chemical be discarded down the drain or in regular solid waste containers.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[6][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers involves a systematic approach of segregation, collection, and labeling, followed by professional disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or pipette tips, in a designated, leak-proof, and chemically compatible container.[8] This container should be clearly labeled for "Halogenated Organic Waste".[9]

  • Liquid Waste: If the compound is in a solution, it must be collected in a designated container for halogenated solvent waste.[2][9] Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.[8][9]

  • Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[8]

2. Container Labeling:

  • All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[4][10]

  • The label must include the full chemical name ("this compound"), the approximate quantity, and the associated hazards (e.g., irritant, toxic).[6][9]

3. Storage of Waste:

  • Keep waste containers securely closed at all times, except when adding waste.[3][4]

  • Store the sealed containers in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and have secondary containment to catch any potential leaks.[4][11]

4. Disposal of Empty Containers:

  • A chemical container is not considered empty until it has been thoroughly rinsed.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[3][10]

  • Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinsates as hazardous waste.

  • After triple rinsing, the container's label must be defaced or removed before it can be discarded with regular laboratory glass or plastic waste.[3][11]

5. Arranging for Professional Disposal:

  • Once the waste container is full (typically around 75-90% capacity to allow for expansion), or if waste has been accumulated for a set period as per institutional guidelines, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.[8]

  • Do not attempt to transport hazardous waste off-site yourself.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative guidelines often associated with laboratory hazardous waste disposal. Note that specific limits may vary by institution and local regulations.

ParameterGuideline/Specification
Maximum Satellite Accumulation Typically up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[4]
Container Fullness Do not fill beyond 90% capacity to allow for vapor expansion.
pH of Aqueous Waste for Disposal Must be between 6 and 9 for any potential drain disposal of neutralized, non-hazardous solutions.[12]
Halogenated Organic Compound Limit Many institutional waste streams have specific limits for halogenated compounds; segregation is key.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Unwanted this compound cluster_1 Waste Collection cluster_2 Container Preparation & Management cluster_3 Final Disposal A Is the material in its original container? B Solid Waste A->B Yes (Solid) C Liquid Waste (Solution) A->C Yes (Liquid) D Contaminated Sharps A->D No (Contaminated Item) E Empty Container A->E No (Empty Container) F Collect in labeled 'Halogenated Organic Waste' container B->F G Collect in labeled 'Halogenated Solvent Waste' carboy C->G H Collect in labeled, puncture-proof sharps container D->H I Triple rinse container E->I L Store sealed container in Satellite Accumulation Area F->L G->L H->L J Collect first rinsate as hazardous waste I->J K Deface label and dispose of rinsed container I->K After rinsing J->G M Request pickup from Environmental Health & Safety (EHS) L->M

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-5-fluoro-2-methoxyphenol

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents is paramount. This guide provides critical safety protocols, operational procedures, and disposal plans for this compound to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE):

Personal Protective Equipment (PPE) for Handling this compound
Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes and should be worn over goggles.[2]
Hands Chemical-Resistant GlovesDouble-layered nitrile gloves are recommended for incidental contact. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be utilized.[2] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[3]
Respiratory NIOSH-Approved RespiratorTo be used in the absence of adequate engineering controls (e.g., a certified chemical fume hood) or when there is a risk of dust or aerosol generation.[3][4]

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is crucial for the safe handling and storage of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Standard Operating Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. The designated work area within the fume hood should be clean and uncluttered.

  • Handling: When weighing and transferring the solid compound, handle it carefully to avoid creating dust.[7] Use appropriate tools like spatulas for transfers. If preparing a solution, slowly add the solid to the solvent to prevent splashing.[2]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed when not in use.

  • Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

Waste Segregation and Collection:

  • Classification: This compound should be classified as halogenated organic waste.[1]

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[3]

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials.[1]

Disposal Procedure:

  • Collection: Collect all waste containing this compound in the designated hazardous waste container.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and secure.[3]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and disposal.[3][8] Never dispose of this chemical down the drain or in regular trash.[8]

Spill Management:

In the event of a spill, evacuate the area and ensure proper ventilation. Wearing the appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste.[1] Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.[3]

Visual Workflow for Safe Handling and Disposal:

Workflow for Handling this compound A Preparation - Don appropriate PPE - Prepare work area in fume hood B Handling - Weigh and transfer in fume hood - Prepare solutions carefully A->B C Storage - Tightly sealed container - Cool, dry, well-ventilated area B->C D Post-Handling - Decontaminate surfaces and equipment - Remove PPE correctly - Wash hands B->D G Spill Management - Evacuate and ventilate - Contain and absorb spill - Decontaminate area - Dispose of as hazardous waste B->G If spill occurs C->G If spill occurs E Waste Collection - Segregate as halogenated waste - Use labeled, compatible container D->E F Disposal - Store in designated area - Contact EHS or licensed contractor E->F

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.